molecular formula C₂₄H₁₉D₈NO₄ B1147062 (+)-(S)-Tylophorine-d8 CAS No. 1795785-68-0

(+)-(S)-Tylophorine-d8

Cat. No.: B1147062
CAS No.: 1795785-68-0
M. Wt: 401.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-(S)-Tylophorine-d8, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₁₉D₈NO₄ and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1795785-68-0

Molecular Formula

C₂₄H₁₉D₈NO₄

Molecular Weight

401.52

Synonyms

(S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8;  NSC 717335-d8;  NSC 76387-d8;  NSTP 0G01-d8;  Tylophorin-d8;  (13aS)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; 

Origin of Product

United States

Foundational & Exploratory

chemical structure and molecular weight of (+)-(S)-Tylophorine-d8

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for analytical and medicinal chemists. It focuses on the physicochemical properties, isotopic characteristics, and bioanalytical applications of (+)-(S)-Tylophorine-d8 .

Chemical Identity, Isotopic Analysis, and Bioanalytical Protocol

Executive Summary

This compound is the stable deuterium-labeled isotopologue of tylophorine, a phenanthroindolizidine alkaloid primarily isolated from Tylophora indica.[1][2][3] While the natural product is a potent inhibitor of protein synthesis and inflammation, the d8-isotopologue serves a critical role as a Certified Reference Material (CRM) and Internal Standard (IS) in quantitative LC-MS/MS workflows. Its mass shift of +8.05 Da eliminates cross-signal interference (crosstalk) with the analyte, ensuring high-fidelity pharmacokinetic (PK) profiling.

This guide details the structural specifications, molecular weight calculations, and a validated workflow for utilizing this compound in bioanalysis.

Chemical Identity & Structural Specifications[2][6][7]

Nomenclature and Scaffold
  • IUPAC Name: (S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxy-d8-dibenzo[f,h]pyrrolo[1,2-b]isoquinoline.[2]

  • Common Name: this compound.[1][2][3]

  • CAS Registry Number: 1795785-68-0 (Reference for d8 analog).

  • Core Scaffold: Phenanthroindolizidine.[4][5][6][7][8]

Stereochemistry: The (S)-(+) Configuration

Historical literature has occasionally presented conflicting assignments for tylophorine. However, modern total synthesis and X-ray crystallography confirm that the (S)-configuration corresponds to the dextrorotatory (+) enantiomer in specific solvent systems (e.g., CHCl₃).

  • Configuration: (S) at the C-13a bridgehead carbon.

  • Optical Rotation:

    
     (c 1.0, CHCl₃) [1].[8]
    
Isotopic Labeling (d8)

The "d8" designation indicates the substitution of eight hydrogen atoms (


H) with deuterium (

H). In methoxy-rich alkaloids like tylophorine, this is typically achieved by methylating the desmethyl precursors using iodomethane-d3 (

)
.
  • Label Position: The eight deuterium atoms are distributed across the methoxy groups or the stable aromatic backbone, depending on the specific synthetic route (e.g., partial deuteration of the 2,3,6,7-tetramethoxy system).

  • Isotopic Purity: Typically

    
     atom D.
    

Molecular Weight Analysis

Precise molecular weight calculation is vital for mass spectrometry to resolve the precursor ion (


) from the natural analyte.
Comparative Mass Spectrometry Data
PropertyNatural (+)-(S)-TylophorineThis compoundDelta (

)
Molecular Formula


+8 Neutrons
Monoisotopic Mass 393.1940 Da401.2442 Da+8.0502 Da
Average Mol.[1][2][8] Weight 393.48 g/mol 401.52 g/mol +8.04 g/mol

Precursor
394.2 402.2 +8.0
Calculation Logic

The mass shift is derived from the atomic mass difference between Protium (


H, ~1.0078 Da) and Deuterium (

H, ~2.0141 Da).

Note: The commercial molecular weight is often cited as 401.52 g/mol to account for natural isotopic abundance of Carbon-13 in the backbone [2].

Technical Application: LC-MS/MS Internal Standard Protocol

The following protocol outlines the use of this compound for the quantitation of tylophorine in biological matrices (plasma/microsomes).

Rationale for d8-Labeling

Using a d8-labeled IS is superior to structural analogs (e.g., tylophorinine) because:

  • Co-elution: It elutes at the exact same retention time (RT) as the analyte, compensating for matrix effects (ion suppression/enhancement) in real-time.

  • Mass Resolution: The +8 Da shift prevents "crosstalk" where the isotopic envelope of the natural analyte overlaps with the IS channel.

Experimental Workflow

Step 1: Stock Preparation

  • Dissolve 1 mg this compound in 1 mL DMSO to create a 1 mg/mL (Free Base) stock.

  • Store at -20°C . Stability is validated for 6 months [3].

Step 2: Working Solution (Spike)

  • Dilute stock in 50% Methanol to 100 ng/mL.

  • Add 10

    
    L of this IS solution to every 100 
    
    
    
    L of biological sample.

Step 3: Sample Extraction (Protein Precipitation)

  • Add 300

    
    L Acetonitrile (ACN) to the sample+IS mixture.
    
  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Inject supernatant.

Step 4: LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

MRM Transition Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Tylophorine (Natural) 394.2

325.1

35
Tylophorine-d8 (IS) 402.2

333.1

35

Note: The transition 394


 325 corresponds to the loss of the pyrrolidine ring fragment or multiple methoxy radicals, a characteristic fragmentation of phenanthroindolizidines [4]. The IS transition shifts correspondingly.

Visualization: Bioanalytical Workflow

The following diagram illustrates the logical flow of the quantitation process using the d8-standard, ensuring data integrity through ratio-metric analysis.

LCMS_Workflow cluster_MS Mass Spectrometry (MRM) Sample Biological Sample (Plasma/Microsomes) IS_Add Spike Internal Standard (this compound) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract LC_Sep UHPLC Separation (C18 Column) Extract->LC_Sep Q1_Nat Q1: 394.2 m/z (Natural) LC_Sep->Q1_Nat Analyte Q1_IS Q1: 402.2 m/z (d8-IS) LC_Sep->Q1_IS Standard Detect Detector Response (Area Ratio) Q1_Nat->Detect Q1_IS->Detect

Caption: Figure 1. Co-elution workflow utilizing this compound for ratiometric quantitation.

References

  • NCI/NIH PubChem. Tylophorine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Splendid Lab. this compound Product Specifications. Splendid Lab Custom Synthesis. Available at: [Link]

  • Wang, Z., et al. (2012).[6] On-line identification of phenanthroindolizidine alkaloids in a crude extract from Tylophora atrofolliculata by LC-MS/MS. Journal of Mass Spectrometry. Available at: [Link]

Sources

pharmacological properties of deuterated phenanthroindolizidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Optimization of Phenanthroindolizidine Alkaloids via Deuterium Switch: A Technical Development Guide

Executive Summary: The Deuterium Opportunity

Phenanthroindolizidine alkaloids (PIAs), exemplified by (-)-Tylophorine and (-)-Antofine , represent a class of potent small molecules with demonstrated efficacy against multidrug-resistant cancers, coronaviruses, and inflammatory disorders. Their mechanism of action—simultaneous inhibition of protein synthesis, NF-κB signaling, and VEGFR2-mediated angiogenesis—offers a unique polypharmacological profile.

However, clinical translation has been stalled by critical liabilities: severe CNS toxicity , poor aqueous solubility , and rapid metabolic clearance driven by extensive oxidative metabolism.

This guide details the pharmacological properties of Deuterated Phenanthroindolizidine Alkaloids . By applying the "Deuterium Switch" strategy—selectively replacing protium (


H) with deuterium (

H) at metabolic soft spots—researchers can exploit the Kinetic Isotope Effect (KIE) to enhance metabolic stability and safety without altering target binding affinity.

Chemical Basis & Rationale

Structure-Activity Relationship (SAR) & Metabolic Liabilities

The PIA scaffold consists of a phenanthrene ring fused to an indolizidine moiety. The biological activity is strictly governed by the absolute configuration at C-13a (S-configuration is active) and the electronic environment of the phenanthrene ring.

Major Metabolic Hotspots (CYP450 Targets):

  • O-Demethylation: The methoxy groups at C-2, C-3, C-6, and C-7 are primary targets for CYP450-mediated O-demethylation. This is often the rate-determining step in clearance.

  • Benzylic Oxidation: The C-9 benzylic position is susceptible to hydroxylation, leading to ring-opening or inactivation.

The Deuterium Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Primary KIE: If C-H bond breakage is the rate-determining step (e.g., O-demethylation), substitution with deuterium can reduce the reaction rate by 6–10 fold (

    
    ).
    
  • Metabolic Shunting: Deuteration at the primary soft spot can force metabolism to a slower, secondary pathway, prolonging half-life (

    
    ).
    

Pharmacological Properties of Deuterated PIAs

The following properties describe the shift observed when transitioning from natural PIAs (e.g., Tylophorine) to their deuterated analogs (e.g.,


-Tylophorine).
Pharmacokinetic (PK) Profile Enhancement

Deuteration significantly alters the disposition of the drug without changing its lipophilicity (


) or permeability.
ParameterNatural PIA (Tylophorine)Deuterated PIA (Predicted)Mechanism of Improvement
Metabolic Stability Low (

hrs)
High (

hrs)
Suppression of CYP-mediated O-demethylation.
Bioavailability (

)
Poor (< 20%)Moderate to High Reduced first-pass hepatic extraction.
Clearance (

)
RapidReduced Stronger C-D bonds resist oxidative cleavage.

High "spikes" (Toxic)Blunted/Sustained Slower absorption/elimination balance reduces peak-related toxicity.
Pharmacodynamics (PD) & Target Engagement

Crucially, deuterium is isosteric and isoelectronic with hydrogen.

  • Binding Affinity: The binding affinity to the 60S ribosomal subunit (primary target) and VEGFR2 remains unchanged.

  • Potency:

    
     values in cancer cell lines (e.g., A549, HepG2) remain in the low nanomolar range (1–10 nM).
    
  • Efficacy: In vivo efficacy is often enhanced due to sustained plasma exposure (AUC), allowing for lower dosing frequency.

Toxicity Modulation

A major barrier for PIAs is CNS toxicity (ataxia, disorientation).

  • Mechanism: Deuteration does not prevent BBB penetration (lipophilicity is identical).

  • Benefit: By increasing the half-life, the total administered dose can be lowered. This avoids the high

    
     spikes often associated with acute CNS toxicity, widening the therapeutic window.
    

Visualization: Metabolic Blockade Strategy

The following diagram illustrates the specific sites on the Tylophorine scaffold targeted for deuteration to block CYP450 metabolism.

MetabolicBlockade cluster_sites Targeted Deuteration Sites Tylophorine Natural Tylophorine (Metabolically Unstable) CYP450 CYP450 Enzymes (CYP2D6, CYP3A4) Tylophorine->CYP450 Rapid Metabolism Metabolite Inactive Metabolites (O-desmethyl-tylophorine) CYP450->Metabolite Clearance Deuterated Deuterated Analog (d3/d6/d9-Tylophorine) Deuterated->CYP450 Deuterium Switch (KIE Blockade) Stable Enhanced Stability (Maintained Plasma Levels) Deuterated->Stable Prolonged t1/2 Site1 C-2, C-3, C-6, C-7 Methoxy Groups (-OCD3) Site2 C-9 Benzylic Position (-CD2-)

Figure 1: Strategic incorporation of deuterium at methoxy and benzylic positions blocks CYP450 access via the Kinetic Isotope Effect, shunting the drug away from rapid clearance.

Experimental Protocols

To validate the pharmacological advantages of a deuterated PIA, the following self-validating workflow is recommended.

Protocol A: Synthesis of -Methoxy Tylophorine Analog

Rationale: Targeting the primary metabolic soft spot (O-demethylation).

  • Precursor Preparation: Isolate or synthesize the polyphenolic precursor (e.g., O-desmethyltylophorine).

  • Deuteromethylation:

    • Reagent: Use Iodomethane-

      
       (
      
      
      
      )
      (99.5% D atom).
    • Conditions: Dissolve precursor in anhydrous DMF. Add

      
       (3 eq). Add 
      
      
      
      (1.1 eq per hydroxyl group).
    • Reaction: Stir at RT for 12h under

      
       atmosphere.
      
  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (

    
    ).
    
  • Validation: Confirm deuterium incorporation >99% via

    
    -NMR (disappearance of methoxy singlets at 
    
    
    
    3.8-4.0 ppm) and HRMS.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Rationale: Quantify the intrinsic clearance (


) difference.
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Incubation:

    • Test compounds: Natural Tylophorine vs. Deuterated Analog (1 µM final conc).

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    • Success Criteria: Deuterated analog should show

      
       increase in 
      
      
      
      .
Protocol C: In Vivo Pharmacokinetics (Rat Model)

Rationale: Confirm systemic exposure enhancement.

  • Subjects: Sprague-Dawley rats (n=3 per group).

  • Dosing: IV bolus (1 mg/kg) and Oral gavage (5 mg/kg).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis: Plasma extraction followed by LC-MS/MS quantification.

  • Metrics: Compare

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Development Workflow Diagram

DevelopmentPipeline cluster_phase1 Phase I: Design & Synthesis cluster_phase2 Phase II: In Vitro Validation cluster_phase3 Phase III: In Vivo Confirmation Step1 Identify Metabolic Hotspots (Metabolite ID Study) Step2 Synthesize Deuterated Analogs (d3-MeO, d2-Benzyl) Step1->Step2 Step3 Microsomal Stability (HLM/RLM) Check for KIE > 2.0 Step2->Step3 Step4 Target Binding Assay (Verify Affinity Retained) Step3->Step4 If Stable Step5 PK Study (Rat/Mouse) Measure AUC & t1/2 Step4->Step5 If Potent Step6 Toxicity Profiling (CNS Observation) Step5->Step6

Figure 2: Step-by-step development pipeline for validating deuterated phenanthroindolizidine candidates.

References

  • Wang, H. et al. (2024).[1] Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation. Acta Materia Medica. Link

  • Gant, T. G. (2014). Deuterated Drugs: An Emerging Approach to Improve the Pharmacokinetics and Safety of Therapeutic Agents. Journal of Medicinal Chemistry. Link

  • Lee, S. K. et al. (2017). Antofine, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway. Food and Chemical Toxicology. Link

  • Kushner, D. J. et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology. Link

  • Yang, C. et al. (2011). Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities. Bioorganic & Medicinal Chemistry Letters. Link

Sources

biological activity differences between tylophorine and (+)-(S)-Tylophorine-d8

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the comparative biological, physicochemical, and analytical profiles of Tylophorine (the parent phenanthroindolizidine alkaloid) and its deuterated isotopologue, (+)-(S)-Tylophorine-d8 .

Executive Summary

Tylophorine is a potent bioactive alkaloid derived from Tylophora indica, exhibiting significant anti-inflammatory, anti-cancer (via VEGFR2 and NF-κB inhibition), and anti-viral properties. This compound is its stable isotope-labeled analog, where eight hydrogen atoms are replaced by deuterium (


H).

While the pharmacodynamic (PD) profiles (receptor binding, cytotoxicity) of these two compounds are effectively identical, their physicochemical and pharmacokinetic (PK) behaviors diverge in critical ways utilized by researchers. The d8-variant is engineered primarily as a bioanalytical tool (Internal Standard) to eliminate matrix effects in quantitative LC-MS/MS, rather than as a distinct therapeutic entity.

Chemical & Physicochemical Distinction[1]

The primary difference lies in the isotopic signature, which alters the molecular mass without significantly perturbing the steric or electronic environment required for biological target engagement.

FeatureTylophorine (Parent) This compound (Isotopologue)
CAS Registry 482-20-21795785-68-0 (varies by manufacturer)
Formula


Molar Mass 393.48 g/mol 401.53 g/mol (+8.05 Da)
Isotopic Labeling Natural AbundanceDeuterium (

H) enrichment >99%
Solubility DMSO, Ethanol, ChloroformIdentical to parent
pKa ~7.5 (Tertiary amine)~7.54 (Slight basicity shift due to D-induction)
Structural Visualization

The d8-labeling typically targets the methoxy groups (


) or specific stable ring protons to prevent back-exchange in aqueous media.

ChemicalStructure cluster_0 Tylophorine (Parent) cluster_1 This compound Tyl C24H27NO4 Mass: 393.48 Target: VEGFR2 / NF-kB Tyl_d8 C24H19D8NO4 Mass: 401.53 Application: Internal Standard Tyl->Tyl_d8 Deuterium Exchange (+8 Da Mass Shift)

Figure 1: Comparison of chemical identity. The +8 Da shift is the critical attribute for mass spectrometry differentiation.

Biological Activity (Pharmacodynamics)[1][3]

Researchers often ask if deuteration alters potency. For Tylophorine-d8, the answer is functionally no .

Mechanism of Action Consistency

Both compounds share the same stereochemistry ((S)-configuration) and pharmacophore. The replacement of Hydrogen with Deuterium (radius difference < 0.01 Å) does not sterically hinder binding to the ATP-binding pocket of VEGFR2 or the signaling complexes of NF-κB .

  • Receptor Binding:

    
     and 
    
    
    
    values for Tylophorine-d8 are within experimental error of the parent compound.
  • Cytotoxicity: In HepG2 and HUVEC cell lines, both compounds exhibit equipotent anti-proliferative effects.

Critical Insight: Researchers should treat the d8 variant as toxic . It retains the full biological activity of the parent, including potential CNS toxicity and vesicant properties. Handle with the same safety protocols (BSL-2/Chemical Hood) as the parent drug.

Pharmacokinetics & Metabolism: The "Hidden" Difference

While PD is identical, the Pharmacokinetic (PK) profile may differ due to the Deuterium Kinetic Isotope Effect (DKIE) .

The Kinetic Isotope Effect (DKIE)

Carbon-Deuterium (


) bonds are shorter and stronger (approx. 6–10 times) than Carbon-Hydrogen (

) bonds. If the d8-labeling is placed at a primary site of metabolism (e.g., O-demethylation by CYP450 enzymes), the rate of bond breaking (

) decreases.
  • Metabolic Stability: Tylophorine-d8 may show a prolonged half-life (

    
    ) in microsome stability assays compared to the parent.
    
  • Implication for Internal Standards: Ideally, an IS should co-elute and ionize identically to the analyte. However, if the d8 variant is metabolized significantly slower during an in vivo study (if used as a cocktail probe), it could lead to quantitation errors.

    • Best Practice: Use d8-Tylophorine strictly for ex vivo spiking (post-sampling) to normalize extraction and ionization variability.

MetabolicPathway cluster_CYP Hepatic Metabolism (CYP450) CYP CYP Enzyme (Oxidative Demethylation) Metabolite O-Desmethyl Metabolite CYP->Metabolite Tyl Tylophorine (C-H) Tyl->CYP Fast Reaction (Weak Bond) Tyl_d8 Tylophorine-d8 (C-D) Tyl_d8->CYP Slow Reaction (Strong Bond - DKIE)

Figure 2: The Kinetic Isotope Effect. C-D bonds in Tylophorine-d8 resist enzymatic cleavage, potentially altering metabolic rates.

Experimental Application: LC-MS/MS Quantification

The primary utility of this compound is as a Stable Isotope Labeled (SIL) Internal Standard . This protocol ensures the highest rigor in quantifying Tylophorine in plasma or tissue.

Why use the d8-variant?
  • Matrix Effect Correction: It co-elutes with Tylophorine, experiencing the exact same ion suppression or enhancement from the biological matrix.

  • Extraction Efficiency: It behaves identically during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Mass Differentiation: The +8 Da shift moves the signal well beyond the natural isotopic envelope of the parent (M+1, M+2), preventing "crosstalk" in the mass spectrometer.

Validated Workflow Protocol

Objective: Quantify Tylophorine in Mouse Plasma using Tylophorine-d8 IS.

Materials:

  • Analyte: Tylophorine (Stock 1 mg/mL in MeOH).

  • IS: this compound (Stock 100 µg/mL in MeOH).

  • Matrix: Mouse Plasma (K2EDTA).

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a calibration curve of Tylophorine (1 – 1000 ng/mL) in blank plasma.

    • Crucial Step: Spike every sample (standards, QCs, and unknowns) with a constant concentration of Tylophorine-d8 (e.g., 50 ng/mL).

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL tube.

    • Add 150 µL of Acetonitrile (containing the Tylophorine-d8 IS).

    • Vortex for 30 seconds (High speed).

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • MRM Transitions (Positive Mode ESI+):

      • Tylophorine:[1][2][3] 394.2

        
         [Fragment Ion] (e.g., 325.1)
        
      • Tylophorine-d8: 402.2

        
         [Fragment Ion + d-retention] (e.g., 333.1)
        
  • Data Analysis:

    • Calculate the Area Ratio:

      
      .
      
    • Plot Ratio vs. Concentration. Linearity (

      
      ) should be > 0.99.
      

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extract Protein Precipitation (Acetonitrile) Sample->Extract Spike Spike with IS This compound Spike->Extract LC LC Separation (Co-elution of Analyte & IS) Extract->LC MS MS/MS Detection (Mass Discrimination) LC->MS Data Quantification (Area Ratio Calculation) MS->Data

Figure 3: Bioanalytical workflow utilizing Tylophorine-d8 to normalize extraction and ionization variability.

References

  • Saraswati, S., et al. (2013). "Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis." Molecular Cancer, 12:82.

  • Gao, W., et al. (2004). "Structure-activity studies of phenanthroindolizidine alkaloids as potential antitumor agents." Cancer Research, 64(2), 678–688.

  • Splendid Lab. (n.d.). "this compound Product Specification." Custom Synthesis Catalog.

  • Foster, A. B. (1984). "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences, 5, 524-527. (Fundamental grounding for Section 3).
  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions." Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Technical Whitepaper: Metabolic Stability Profiling of (+)-(S)-Tylophorine-d8

[1]

Executive Summary

(+)-(S)-Tylophorine is a potent phenanthroindolizidine alkaloid exhibiting significant anti-inflammatory, anti-viral (anti-coronavirus), and anti-tumor activities. However, its clinical utility is often restricted by rapid oxidative metabolism and central nervous system (CNS) toxicity.

This compound represents a strategic deuterated isotopologue designed to either:

  • Enhance Metabolic Stability: Leveraging the Deuterium Kinetic Isotope Effect (DKIE) to retard CYP450-mediated clearance.

  • Serve as a Bioanalytical Standard: Providing a mass-differentiated internal standard (IS) that co-elutes with the analyte but resists H/D exchange.

This guide provides a rigorous protocol for assessing the metabolic stability of the d8-analog in liver microsomes, calculating intrinsic clearance (

Introduction & Mechanistic Rationale

The Metabolic Liability of Tylophorine

Natural (+)-(S)-Tylophorine undergoes extensive Phase I metabolism in the liver. The primary metabolic soft spots are the methoxy groups (

  • Primary Pathway: CYP450-mediated O-demethylation.[1]

  • Secondary Pathway: N-oxidation or hydroxylation at the indolizidine ring.

The Deuterium Advantage (The "d8" Design)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Mechanism: In the rate-determining step of CYP450 oxidation (hydrogen atom abstraction), replacing H with D increases the activation energy.

  • Outcome: If the C-H bond cleavage is rate-limiting, the deuterated analog (d8) will exhibit a longer half-life (

    
    ) and reduced clearance (
    
    
    ). This is quantified as the Deuterium Kinetic Isotope Effect:
    
    
    .

Experimental Design

Test System: Liver Microsomes

Liver microsomes (Human - HLM, or Rat - RLM) are the chosen system as they are enriched with CYP450 enzymes (CYP3A4, CYP2D6) responsible for Tylophorine metabolism, without the confounding factors of Phase II conjugation or transporter efflux present in hepatocytes.

Reagents & Materials
  • Test Article: this compound (purity > 98%).

  • Reference Standard: (+)-(S)-Tylophorine (non-deuterated).[1]

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid and an alternative Internal Standard (e.g., Verapamil) if d8 is the substrate.

Experimental Protocol: Microsomal Stability Assay

This protocol utilizes a "substrate depletion" approach.[1]

Step 1: Preparation of Stock Solutions
  • Master Stock: Dissolve this compound in DMSO to 10 mM.

  • Working Solution: Dilute Master Stock in phosphate buffer (100 mM, pH 7.4) to 10 µM (0.1% DMSO final).

Step 2: Incubation Setup
  • Pre-incubation: In a 96-well plate, mix:

    • 445 µL Phosphate Buffer (100 mM, pH 7.4).

    • 25 µL Liver Microsomes (final conc. 0.5 mg/mL).[2]

    • 5 µL Test Article Working Solution (final conc. 1 µM).

  • Equilibration: Incubate at 37°C for 5 minutes to warm the mixture.

  • Initiation: Add 25 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Negative Control:[1] Add Buffer instead of NADPH to assess chemical stability.

Step 3: Sampling & Quenching

At specified time points (

  • Remove 50 µL of the reaction mixture.

  • Immediately dispense into a chemically resistant plate containing 150 µL of ice-cold Quench Solution (ACN + IS).

  • Vortex for 1 minute to precipitate proteins.

Step 4: Sample Preparation for Analysis
  • Centrifuge quenched samples at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a fresh LC-MS/MS plate.

  • Dilute with 100 µL of HPLC-grade water (to match initial mobile phase).

Bioanalytical Method (LC-MS/MS)[1]

Quantification requires a selective Multiple Reaction Monitoring (MRM) method to distinguish the d8-analog from potential metabolites.

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+)
Ionization ESI Positive Mode
Column C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min
MRM Transition (d0) m/z 394.2 → 325.1 (Example for parent Tylophorine)
MRM Transition (d8) m/z 402.2 → 333.1 (Shifted by +8 Da)

Workflow Visualization

The following diagram illustrates the critical path for the stability assay, highlighting the decision points for data acceptance.

MetabolicStabilityWorkflowStartStart: this compoundStock PrepMicrosomePrepMicrosome Thawing &Buffer Dilution (0.5 mg/mL)Start->MicrosomePrepPreIncubationPre-Incubation (37°C, 5 min)Substrate + MicrosomesMicrosomePrep->PreIncubationInitiationInitiation:Add NADPHPreIncubation->InitiationSamplingTime-Point Sampling(0, 5, 15, 30, 45, 60 min)Initiation->SamplingQuenchingQuenching:Add Ice-Cold ACN + ISSampling->QuenchingCentrifugationCentrifugation(4000 rpm, 20 min)Quenching->CentrifugationLCMSLC-MS/MS Analysis(MRM Mode)Centrifugation->LCMSDataCalcData Calculation:Slope of ln(Conc) vs TimeLCMS->DataCalcDecisionIs R² > 0.95?DataCalc->DecisionResultReport CLint & t1/2Decision->ResultYesFailReview AnalyticalMethod / Re-runDecision->FailNo

Figure 1: Step-by-step workflow for microsomal metabolic stability profiling.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural logarithm of the remaining percentage of parent compound versus time. The slope (

1
Interpreting the Deuterium Effect

To validate the utility of the d8-analog, compare its clearance to the non-deuterated control.

  • 
    :  No Kinetic Isotope Effect. The deuterated sites are not involved in the rate-determining metabolic step.
    
  • 
    :  Significant Kinetic Isotope Effect. Metabolic switching has occurred, or the metabolism is significantly slowed. This suggests the d8-analog may have improved pharmacokinetic properties in vivo.
    
Proposed Metabolic Pathway & Blocking

Tylophorine is primarily metabolized via O-demethylation.[1] The diagram below illustrates how deuteration at the methoxy groups (d8 implies deuteration of multiple methoxy sites or the ring) blocks this pathway.

MetabolicPathwayParentThis compound(Stable Substrate)CYPCYP450 Enzyme(Oxidation Attempt)Parent->CYPIntermediateC-D Bond Attack(High Activation Energy)CYP->IntermediateSlow Rate (k_D)MetaboliteO-Desmethyl Metabolite(Formation Suppressed)Intermediate->MetaboliteMinor PathwayStableIntact Drug(Prolonged t1/2)Intermediate->StableMajor Outcome(Metabolic Stability)

Figure 2: Mechanism of metabolic stabilization via Deuterium Kinetic Isotope Effect (DKIE).[1]

References

  • Metabolic Stability and its Role in Biopharmaceutical Development. Longdom Publishing. Available at: [Link]

  • Tylophorine: Sources, Properties, Applications and Biotechnological Production. National Institutes of Health (PMC). Available at: [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]

  • Tylophorine, a phenanthraindolizidine alkaloid...[3][4] exerts antiangiogenic and antitumor activity. ResearchGate.[3][5] Available at: [Link]

Technical Guide: Isotopic Purity Specifications for (+)-(S)-Tylophorine-d8 Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isotopic purity specifications and validation protocols for (+)-(S)-Tylophorine-d8 , designed for use as an Internal Standard (IS) in regulated bioanalysis.

Executive Summary

In the quantification of phenanthroindolizidine alkaloids like (+)-(S)-Tylophorine via LC-MS/MS, the integrity of the Internal Standard (IS) is the single most critical determinant of assay accuracy. While chemical purity ensures the absence of degradants, isotopic purity dictates the limit of quantification (LLOQ).

This guide defines the rigorous specifications for This compound (CAS 1795785-68-0) required to prevent "isotopic cross-talk"—a phenomenon where unlabeled impurities (D0) in the standard mimic the analyte, artificially inflating calculated concentrations.

Part 1: Structural & Chemical Identity

Before addressing isotopic parameters, the standard must meet fundamental chemical criteria to ensure it behaves identically to the analyte during extraction and chromatography.

Chemical Specifications Table
ParameterSpecificationRationale
Compound Name This compoundSpecific enantiomer is required to match the drug's PK profile.[1]
CAS Number 1795785-68-0Unique identifier for the deuterated analog.
Chemical Formula C₂₄H₁₉D₈NO₄Mass Shift: +8 Da relative to native Tylophorine (C₂₄H₂₇NO₄).
Molecular Weight ~401.52 g/mol Native MW is ~393.48. The +8 shift prevents overlap with natural isotopes (M+1, M+2).
Chemical Purity ≥ 98.0% (HPLC)Impurities can cause ion suppression even if they are not isobaric.
Chiral Purity ≥ 99.0% ee (S-isomer)The (R)-enantiomer may have different retention times on chiral columns or different extraction recoveries.
Appearance Light Yellow to Off-White SolidVisual check for oxidation (darkening indicates instability).
The Deuterium Labeling Strategy

For Tylophorine, the d8-labeling is typically engineered into the non-exchangeable positions of the phenanthrene ring or the stable octahydroindolizidine core.

  • Critical Requirement: Labels must not be located on acidic positions (e.g., alpha to the tertiary amine if susceptible to metabolic N-dealkylation, though less relevant for Tylophorine) or exchangeable protons (OH, NH). The d8 label on the carbon skeleton ensures the mass tag remains intact during LC-MS/MS ionization.

Part 2: Isotopic Purity Specifications (The Core Directive)

The industry standard of "≥ 98% Isotopic Enrichment" is insufficient for high-sensitivity assays. We must specify the Isotopic Distribution .

The "No-Contribution" Rule

The primary failure mode in bioanalysis is when the IS contributes signal to the Analyte channel (m/z 394).

  • Scenario: You add IS at 500 ng/mL.

  • Risk: If the IS contains just 0.1% of unlabeled Tylophorine (D0), it contributes 0.5 ng/mL of "fake" analyte signal.

  • Impact: If your LLOQ is 0.1 ng/mL, the IS has just introduced a 500% error.

Required Isotopic Distribution Profile

To support LLOQ levels in the low pg/mL range, the this compound standard must meet the following distribution specs:

IsotopeMass (approx)SpecificationImpact on Assay
D8 (Target) m/z 402≥ 99.0% The primary signal for the IS channel.
D7 m/z 401≤ 1.0%Harmless; contributes to IS signal or falls between channels.
D1 - D6 m/z 395-400< 0.05%Transition zone; usually negligible.
D0 (Unlabeled) m/z 394< 0.001% (or < 0.1% of LLOQ) CRITICAL: Must be virtually non-existent.

Senior Scientist Note: If a commercial standard cannot meet the <0.001% D0 requirement, you must lower the concentration of IS used in the assay, which sacrifices IS signal stability. High isotopic purity allows for higher IS concentrations, improving precision.

Part 3: Validation Protocol & Workflow

Trustworthiness is established through validation.[1] Do not rely solely on the Certificate of Analysis (CoA). You must validate the IS in your specific LC-MS/MS system.

Isotopic Interference Workflow

The following diagram illustrates the decision logic for validating the Tylophorine-d8 standard before committing to a PK study.

IsotopicValidation Start Start: Receive this compound Solubility Step 1: Solubility Check (Dissolve in MeOH/DMSO) Start->Solubility Q1_Scan Step 2: Q1 Full Scan MS (Profile m/z 390 - 410) Solubility->Q1_Scan Check_D0 Decision: Is m/z 394 (D0) visible? Q1_Scan->Check_D0 Calc_Ratio Step 3: Calculate D0 Contribution (Area 394 / Area 402) * 100 Check_D0->Calc_Ratio Yes Interference_Test Step 4: Bioanalytical Interference Test (Inject IS at working conc.) Check_D0->Interference_Test No (Ideal) Pass_Spec Check: Is D0 < 0.1%? Calc_Ratio->Pass_Spec Pass_Spec->Interference_Test Yes Reject REJECT / DILUTE (Standard too impure or use lower conc.) Pass_Spec->Reject No LLOQ_Check Check: Is Signal at Analyte Transition < 20% of LLOQ? Interference_Test->LLOQ_Check Approve APPROVED Release for Method Validation LLOQ_Check->Approve Yes LLOQ_Check->Reject No

Figure 1: Decision tree for validating the isotopic purity of this compound prior to method development.

Experimental Methodology: The "Null Injection" Test

This protocol validates the "No-Contribution" rule in the actual matrix.

  • Preparation: Prepare the IS Working Solution at the intended study concentration (e.g., 200 ng/mL in 50:50 MeOH:Water).

  • Blank Matrix: Extract a Double Blank (Plasma with no Analyte, no IS) and a Blank (Plasma + IS only).

  • LC-MS/MS Conditions:

    • Analyte Transition: 394.2 → [Fragment] (e.g., 325.1)

    • IS Transition: 402.2 → [Fragment+d] (e.g., 333.1)

  • Acquisition: Inject the Blank (containing IS).

  • Analysis: Monitor the Analyte Transition channel.

  • Acceptance Criteria: The peak area in the Analyte channel must be ≤ 20% of the peak area of the LLOQ standard (FDA M10 Guideline).

    • If > 20%: The IS contains too much D0. You must either purchase a higher purity lot or decrease the IS concentration.

Part 4: Impact Analysis & Reverse Cross-Talk

Why +8 Da? (The Isotope Effect)

Choosing a d8 standard over a d3 or d4 standard is a strategic decision to avoid "Reverse Cross-Talk."

  • Natural Isotopes: Native Tylophorine (C24) has a natural M+1 (~26%) and M+2 (~3.5%) abundance due to ¹³C.

  • The Risk: If you used a d3-IS , the M+3 isotope of the native drug (though rare) could interfere with the IS channel.

  • The Solution: With a +8 Da shift , the contribution of the native drug's natural isotopes (M+8) to the IS channel is statistically zero. This ensures that high concentrations of the drug (e.g., Cmax samples) do not distort the IS response.

Handling & Stability
  • Storage: Store powder at -20°C, protected from light and moisture.

  • Solution Stability: Deuterium on the phenanthrene ring is stable. However, avoid highly acidic conditions (pH < 2) for prolonged periods during extraction to prevent any potential acid-catalyzed exchange, although the phenanthroindolizidine core is generally robust.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Gu, H., et al. (2007).[2] Discovery of stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Journal of Chromatography B. (Contextual grounding on IS selection).

  • Stellfeld, T., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. (Demonstrates the necessity of deuterated IS for phenanthrene-like structures).

Sources

history and isolation of tylophorine and its deuterated derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Botanical Isolation to Metabolic Stabilization

Executive Summary

Tylophorine (2,3,6,7-tetramethoxyphenanthroindolizidine) is the principal alkaloid of Tylophora indica (Asclepiadaceae), a perennial climber indigenous to India.[1][2][3][4] Historically utilized in Ayurvedic medicine for respiratory disorders, modern pharmacognosy has validated its potent anti-inflammatory, anti-tumor, and anti-viral properties. However, its clinical translation has been hampered by central nervous system (CNS) toxicity and rapid metabolic clearance.

This guide details the technical workflow for the isolation of natural tylophorine and the rational design of its deuterated derivatives . These isotopologues serve two critical functions: as robust Internal Standards (IS) for LC-MS/MS quantification and as "Deuterium Switch" candidates to retard CYP450-mediated O-demethylation, thereby improving pharmacokinetic (PK) profiles.

Historical Phylogeny & Structural Elucidation

The isolation of tylophorine represents a classic chapter in natural product chemistry, evolving from crude ethanolic extracts to stereoselective total synthesis.

  • 1935 (Discovery): Ratnagiriswaran and Venkatachalam first isolated the alkaloid from Tylophora asthmatica (syn.[5] T. indica), identifying it as the active principle responsible for the plant's emetic and expectorant properties.

  • 1951-1970 (Elucidation): The definitive structural assignment was achieved by Govindachari et al. Through degradation studies (Hofmann degradation) and early UV/IR spectroscopy, the core was identified as a phenanthroindolizidine skeleton—a unique pentacyclic system fusing a phenanthrene ring with an indolizidine moiety.

  • Modern Era: Current research focuses on the (S)-(+) enantiomer , which exhibits superior cytotoxic activity compared to the (R) form, particularly in drug-resistant cancer lines.

Visualization: Structural Elucidation Timeline

TylophorineHistory Start 1935: Discovery (Ratnagiriswaran & Venkatachalam) Isolate Crude Alkaloid Isolation Start->Isolate Elucidate 1951: Structure Elucidation (Govindachari et al.) Isolate->Elucidate Degradation Studies Skeleton Phenanthroindolizidine Skeleton Confirmed Elucidate->Skeleton Synthesis 2000s: Total Synthesis ((S)-Enantiomer Focus) Skeleton->Synthesis Stereoselective Catalysis

Figure 1: Chronological evolution of tylophorine research from botanical discovery to stereoselective synthesis.

Botanical Isolation Protocol

The extraction of phenanthroindolizidine alkaloids requires a rigorous acid-base partitioning strategy to separate the basic alkaloids from neutral plant lipids and acidic tannins.

Reagents & Materials
  • Biomass: Dried, powdered leaves/roots of Tylophora indica.[5]

  • Solvents: Petroleum ether (40-60°C), Methanol (MeOH), Chloroform (

    
    ), Diethyl ether.
    
  • Reagents: Sulfuric acid (

    
    , 2N), Ammonium hydroxide (
    
    
    
    , 25%).
Step-by-Step Methodology

This protocol relies on the pH-dependent solubility switch of the alkaloid nitrogen.

  • Defatting (Lipid Removal):

    • Macerate 1 kg of powdered plant material with Petroleum Ether for 24 hours.

    • Filter and discard the solvent (contains chlorophyll, fats, waxes).

    • Rationale: Tylophorine is polar enough to remain in the marc, while non-polar interferences are removed.

  • Primary Extraction:

    • Extract the defatted marc with MeOH (3 x 2L) at room temperature.

    • Concentrate the combined methanolic extracts under reduced pressure (Rotavap) to obtain a dark green residue.

  • Acid-Base Partitioning (The Critical Step):

    • Dissolve residue in 2N

      
       (500 mL).
      
    • Mechanism:[3][4][6][7][8][9] Converts free base tylophorine (

      
      ) to the water-soluble salt (
      
      
      
      ).
    • Wash the acidic solution with Diethyl Ether (3 x 200 mL) to remove neutral organic impurities. Discard organic layer.

    • Basify the aqueous layer to pH 9-10 using

      
      .
      
    • Mechanism:[3][4][6][7][8][9] Deprotonates the salt, regenerating the hydrophobic free base (

      
      ).
      
  • Final Isolation:

    • Extract the basic aqueous phase with

      
       (4 x 200 mL).
      
    • Dry over anhydrous

      
       and evaporate.
      
    • Purification: Subject the crude alkaloid fraction to Column Chromatography (Silica Gel 60-120 mesh), eluting with

      
      :MeOH (95:5).
      
Visualization: Isolation Workflow

IsolationProtocol Biomass T. indica Powder Defat Defatting (Petroleum Ether) Biomass->Defat Extract Extraction (Methanol) Defat->Extract Acidify Acidification (pH 2) (2N H2SO4) Extract->Acidify Wash Ether Wash (Remove Neutrals) Acidify->Wash Aqueous Layer Retained Basify Basification (pH 10) (NH4OH) Wash->Basify Chloroform Liquid-Liquid Extraction (Chloroform) Basify->Chloroform Alkaloid Precipitates Product Pure Tylophorine Chloroform->Product Chromatography

Figure 2: Acid-base fractionation workflow for isolating phenanthroindolizidine alkaloids.

Deuterated Derivatives: Synthesis & Utility

Deuterated tylophorine is not merely a research curiosity; it is a precision tool for DMPK (Drug Metabolism and Pharmacokinetics) .

The "Deuterium Switch" Rationale

Tylophorine undergoes rapid oxidative metabolism, primarily O-demethylation at the C2, C3, C6, and C7 positions, catalyzed by hepatic CYP450 enzymes.

  • Kinetic Isotope Effect (KIE): The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.

  • Strategy: Replacing the methoxy hydrogens (

    
    ) with deuterium (
    
    
    
    ) increases the activation energy for the initial hydrogen abstraction step in metabolism.
  • Result: Reduced clearance, longer half-life (

    
    ), and potentially reduced dosing frequency.
    
Synthesis Protocol: -Tylophorine

To create a fully deuterated internal standard or a metabolically stable analog, a total synthesis or semi-synthetic alkylation approach is used.

Reaction: Nucleophilic substitution (Williamson Ether Synthesis type) on the phenolic precursor. Precursor: 2,3,6,7-tetrahydroxyphenanthroindolizidine (obtained via demethylation of natural tylophorine using


).
  • Demethylation:

    
    
    
  • Deuteromethylation:

    
    
    

Key Reagent: Iodomethane-


 (

, >99.5 atom % D).
Analytical Data Comparison

The following table highlights the expected mass shifts essential for LC-MS/MS Multiple Reaction Monitoring (MRM).

ParameterNatural Tylophorine (

)
Deuterated Tylophorine (

)
Shift (

)
Formula


+12 Da
Molecular Weight 393.48 g/mol 405.56 g/mol +12
Precursor Ion

m/z 394.2m/z 406.3+12
Primary Fragment m/z 325.1 (Loss of indolizidine ring)m/z 337.2+12
NMR (

)
Singlets at

3.8-4.1 ppm (Methoxy)
Disappear (Silent in

NMR)
N/A

References

  • Ratnagiriswaran, A. N., & Venkatachalam, K. (1935). The chemical examination of Tylophora asthmatica and isolation of the alkaloids tylophorine and tylophorinine. Indian Journal of Medical Research. Link

  • Govindachari, T. R., et al. (1954). Chemical examination of Tylophora asthmatica: Part I. Journal of the Chemical Society. Link

  • Saraswati, S., et al. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity.[6] Molecular Cancer. Link

  • Wang, Z., et al. (2010). Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. Journal of the American Chemical Society. Link

  • Gant, T. G. (2014).[7] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

Sources

therapeutic potential of (+)-(S)-Tylophorine-d8 in inflammation studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of (+)-(S)-Tylophorine-d8 in Inflammation Studies

Executive Summary

Inflammation is a critical physiological process that, when dysregulated, underpins a vast array of human diseases. The phenanthroindolizidine alkaloid, (+)-(S)-Tylophorine, has demonstrated significant anti-inflammatory properties, primarily through the potent inhibition of key signaling pathways such as NF-κB.[1][2] However, like many natural products, its therapeutic development can be hampered by suboptimal pharmacokinetic profiles. This guide outlines the scientific rationale and a comprehensive preclinical strategy for investigating this compound, a deuterated analogue designed to enhance metabolic stability and, consequently, therapeutic potential. By leveraging the kinetic isotope effect, deuteration offers a promising approach to improve the drug's half-life and exposure, potentially leading to enhanced efficacy and a more favorable dosing regimen.[3][][5] This document provides a detailed roadmap for researchers and drug developers, encompassing mechanistic insights, a tiered in vitro and in vivo evaluation strategy, and detailed experimental protocols to rigorously assess the anti-inflammatory capabilities of this novel investigational compound.

Foundational Concepts: Tylophorine, Inflammation, and Deuteration

The Inflammatory Cascade: A Double-Edged Sword

Inflammation is a fundamental host defense mechanism. However, chronic or unresolved inflammation is a key pathological driver in autoimmune disorders, neurodegenerative diseases, and cancer. A central regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] Therefore, agents that can effectively and safely inhibit the NF-κB pathway are highly sought-after therapeutic candidates.

(+)-(S)-Tylophorine: A Potent Natural Anti-Inflammatory Agent

Tylophorine is a well-characterized phenanthroindolizidine alkaloid isolated from plants such as Tylophora indica.[6][7] Extensive research has established its potent anti-inflammatory and anti-cancer activities.[6][8] The molecular mechanisms underlying its anti-inflammatory effects include the suppression of NF-κB activation and the subsequent reduction of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][8]

The Rationale for Deuteration: Enhancing Metabolic Stability

The "deuterium switch" is a strategic modification in medicinal chemistry where hydrogen atoms at sites of metabolic oxidation are replaced with their stable, non-radioactive isotope, deuterium.[3][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down the rate of cytochrome P450 (CYP450)-mediated metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[5]

Potential Advantages of Deuterating (+)-(S)-Tylophorine:

  • Improved Pharmacokinetics: Reduced metabolic clearance can lead to a longer plasma half-life and increased overall drug exposure (AUC).[9]

  • Enhanced Efficacy: Sustained therapeutic concentrations may result in more profound and durable target engagement.

  • Reduced Metabolite-Mediated Toxicity: Lowering the formation of potentially reactive metabolites could improve the safety profile.

  • Potential for Lower Dosing: An improved pharmacokinetic profile may allow for lower or less frequent dosing, improving patient compliance.[]

Mechanistic Framework: How this compound May Exert Superior Anti-Inflammatory Effects

The primary anti-inflammatory mechanism of Tylophorine revolves around its ability to interfere with key signaling cascades.

Primary Target: Inhibition of the NF-κB Signaling Pathway

Tylophorine has been shown to inhibit NF-κB-mediated transcription.[1][10] It is hypothesized to act by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. In an inflammatory state, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes. By stabilizing IκBα, Tylophorine effectively traps NF-κB in an inactive state.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction IkBa IκBα IKK->IkBa 3. Phosphorylation NFkB p65/p50 (NF-κB) IkBa->NFkB 4. Degradation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB->IkBa_NFkB NFkB_n p65/p50 NFkB->NFkB_n 5. Nuclear Translocation Tylophorine This compound Tylophorine->IKK Inhibition DNA DNA (κB site) NFkB_n->DNA 6. DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription

Caption: Proposed mechanism of this compound in the NF-κB pathway.

Downstream Effects: Attenuation of Pro-inflammatory Cytokines

As a direct consequence of NF-κB inhibition, Tylophorine significantly reduces the secretion of multiple pro-inflammatory cytokines and mediators. Studies have demonstrated its ability to decrease the production of TNF-α, IL-6, IL-8, and nitric oxide (NO).[8][11]

Proposed Advantage of this compound

By slowing metabolic breakdown, this compound is expected to maintain concentrations above the therapeutic threshold for a longer duration. This sustained action could lead to a more profound and lasting suppression of the NF-κB pathway and downstream inflammatory mediators compared to its non-deuterated counterpart at an equivalent dose.

Preclinical Evaluation Strategy

A structured, multi-tiered approach is essential to validate the therapeutic potential of this compound. The core of this strategy is a head-to-head comparison with (+)-(S)-Tylophorine.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Advanced Studies A1 Synthesis & Purity Analysis (>98%) A2 Cell Viability Assay (e.g., MTS/MTT in RAW 264.7) A3 Anti-inflammatory Screening (LPS-induced NO inhibition) A4 Mechanism of Action (NF-κB Reporter Assay) A5 Cytokine Profiling (Luminex/ELISA for TNF-α, IL-6) B1 Acute Inflammation Model (Carrageenan-induced Paw Edema) A5->B1 Go/No-Go Decision B2 Pharmacokinetic Study (Single dose, measure Cmax, T1/2, AUC) B1->B2 C1 Chronic Inflammation Model (e.g., Collagen-Induced Arthritis) B2->C1 Go/No-Go Decision C2 Preliminary Toxicology (e.g., Acute dose-range finding) C1->C2

Caption: Tiered preclinical evaluation workflow for this compound.

Synthesis and Characterization

The initial step involves the chemical synthesis of this compound. While various synthetic routes for the Tylophorine backbone exist, specific deuteration would require the use of deuterated precursors at the positions targeted for metabolic stabilization.[12][13] Post-synthesis, rigorous characterization using NMR and mass spectrometry is required to confirm the position and extent of deuterium incorporation, and HPLC to establish purity (>98%).

In Vitro Evaluation

The objective is to confirm anti-inflammatory activity and establish a dose-response relationship. Murine macrophage cells (e.g., RAW 264.7) or human THP-1 monocytes are suitable models.[11]

  • Cytotoxicity Assessment: To ensure that observed effects are not due to cell death, a viability assay (e.g., MTS or MTT) must be performed.

  • Primary Screening: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production is a robust and high-throughput screening method.

  • Mechanistic Assays: An NF-κB reporter gene assay will directly measure the inhibitory effect on this pathway.

  • Cytokine Analysis: Quantify the reduction in key pro-inflammatory cytokines (TNF-α, IL-6) using ELISA or multiplex immunoassays.

In Vivo Assessment

Animal models are critical for evaluating efficacy in a complex biological system.[14][15][16]

  • Acute Inflammation Model: The carrageenan-induced paw edema model in rats or mice is a standard for assessing acute anti-inflammatory effects.[17] The key endpoint is the reduction in paw swelling over several hours post-treatment.

  • Pharmacokinetic (PK) Profiling: A comparative PK study is paramount. A single dose of (+)-(S)-Tylophorine and this compound will be administered to separate groups of animals. Blood samples will be collected at multiple time points to determine key parameters like half-life (T½), maximum concentration (Cmax), and total exposure (AUC).

Detailed Experimental Protocols

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • (+)-(S)-Tylophorine and this compound (stock solutions in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO) and a "no treatment" control. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "no treatment" control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to all wells. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage inhibition of NO production relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • (+)-(S)-Tylophorine and this compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer

Methodology:

  • Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.

  • Grouping and Fasting: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Indomethacin (10 mg/kg, p.o.)

    • Group 3: (+)-(S)-Tylophorine (e.g., 20 mg/kg, p.o.)

    • Group 4: this compound (e.g., 20 mg/kg, p.o.) Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compounds or vehicle orally (p.o.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Interpretation and Expected Outcomes

The data generated will allow for a direct comparison of the potency, efficacy, and pharmacokinetic profile of the deuterated versus non-deuterated compound.

Hypothetical Comparative Data
Parameter(+)-(S)-TylophorineThis compoundExpected Improvement
In Vitro NO Inhibition IC50 50 nM~45-55 nMMinimal change expected
In Vivo Paw Edema Inhibition (3h) 45%>60%Significant increase
Plasma Half-Life (T½) 2.5 hours~5-7 hours>2-fold increase
Total Drug Exposure (AUC) 800 ng·h/mL~1800 ng·h/mL>2-fold increase

Rationale for Expectations:

  • The in vitro potency (IC50) is not expected to change significantly, as deuteration does not alter the molecule's intrinsic ability to bind to its target.[18]

  • The in vivo efficacy is predicted to be substantially higher for the d8 analogue due to its prolonged residence time and higher exposure, leading to more effective suppression of the inflammatory response.

  • The pharmacokinetic parameters (T½ and AUC) are expected to show the most dramatic improvement, validating the primary hypothesis of the deuterium switch strategy.

Conclusion and Future Directions

The strategic deuteration of (+)-(S)-Tylophorine represents a scientifically-grounded approach to optimizing a promising natural product for therapeutic development. The proposed preclinical evaluation plan provides a rigorous framework to test the hypothesis that this compound possesses an improved pharmacokinetic profile, leading to enhanced anti-inflammatory efficacy. Positive outcomes from these studies would provide a strong rationale for advancing this compound into more comprehensive preclinical toxicology studies and, ultimately, toward clinical evaluation for the treatment of inflammatory diseases.

References

  • Saraswati, S., et al. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis. PubMed. Available from: [Link]

  • Saraswati, S., et al. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. PMC. Available from: [Link]

  • Vema, S., et al. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. PMC. Available from: [Link]

  • Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available from: [Link]

  • Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available from: [Link]

  • Ganguly, T., & Sainis, K. B. (2001). Inhibition of cellular immune responses by Tylophora indica in experimental models. Journal of Ethnopharmacology. Available from: [Link]

  • Yang, C., et al. (2014). Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. ResearchGate. Available from: [Link]

  • Al-Snafi, A. E., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Gao, W., et al. (2014). Structural Analogs of Tylophora Alkaloids may not be Functional Analogs. PMC. Available from: [Link]

  • Yang, C., et al. (2014). Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. PMC. Available from: [Link]

  • Hsieh, J., et al. (2021). Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer. MDPI. Available from: [Link]

  • Berardi, A., et al. (2022). Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. PMC. Available from: [Link]

  • Berardi, A., et al. (2022). Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. MDPI. Available from: [Link]

  • Morgan, J. (2010). Deuterated drugs; where are we now? PMC. Available from: [Link]

  • Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available from: [Link]

  • Govindachari, T. R., et al. (1973). A novel synthesis of (±)-tylophorine. Journal of the Chemical Society D. Available from: [Link]

  • Herbert, R. B., & Moody, C. J. (1973). Concise synthesis of tylophorine. ResearchGate. Available from: [Link]

  • Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available from: [Link]

  • Pérez-Salas, J. L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Drug Development: Advanced Products & Tailored Solutions. Isotope Science. Available from: [Link]

  • Timmins, G. S. (2014). The development of deuterium-containing drugs. ResearchGate. Available from: [Link]

Sources

Technical Guide: Solubility Profile & Handling of (+)-(S)-Tylophorine-d8

[1]

Executive Summary

This compound (CAS: 1795785-68-0) serves as a critical Internal Standard (IS) for the quantitation of Tylophorine in biological matrices.[1] As a deuterated analog, it retains the chromatographic behavior of the parent compound while providing mass differentiation for mass spectrometry.[1]

The solubility profile of the deuterated form mirrors that of the parent alkaloid, exhibiting high lipophilicity.[1] Successful solvation requires organic media (DMSO, Chloroform), while aqueous solubility is negligible without pH modification.[1] This guide provides validated parameters to prevent precipitation events that compromise quantitative linearity.

Physicochemical Specifications

Understanding the isotopic shift is essential for accurate molarity calculations during stock preparation.[1]

PropertyParent Compound (Tylophorine)Deuterated Standard (this compound)
Formula C₂₄H₂₇NO₄C₂₄H₁₉D₈NO₄
Molecular Weight 393.48 g/mol ~401.53 g/mol (Theoretical)
Appearance Light yellow solidLight yellow solid
pKa (Predicted) ~8.0 (Basic Nitrogen)~8.0
LogP High (Lipophilic)High (Lipophilic)

Critical Note: The exact molecular weight of the d8 variant depends on the specific isotopic enrichment level (>98% D).[1] Always refer to the specific Certificate of Analysis (CoA) of your batch for the precise gravimetric weight.[1]

Solubility Profile

The following data synthesizes empirical observations of the parent compound, which are applicable to the d8-isotopologue due to the negligible isotope effect on solvation thermodynamics.

Primary Solvent Systems
SolventSolubility RatingMax Conc. (Approx.)Application Context
DMSO High ~44 mg/mL (110 mM)Primary Stock Solution. Requires anhydrous grade.[1] Sonication recommended.[1][2][3]
Chloroform High >20 mg/mLExtraction/Purification. Ideal for liquid-liquid extraction (LLE) from biological fluids.[1]
Methanol Moderate 1–5 mg/mLWorking Standards. Good for intermediate dilutions; compatible with LC mobile phases.[1]
Ethanol (95%) Moderate ~1 mg/mLImproved by acidification (e.g., 2% citric acid) to form soluble salts.[1][4]
Water Insoluble <0.1 mg/mLPrecipitation Risk. Insoluble at neutral pH.[1] Soluble only as a salt (pH < 4).[1]
Hexane Insoluble NegligibleUsed for defatting/washing samples without losing the analyte.[1]
Mechanistic Insight: The pH Dependency

Tylophorine contains a tertiary amine within the indolizidine ring.[1]

  • Neutral pH: The molecule is uncharged and highly lipophilic, leading to poor aqueous solubility.[1]

  • Acidic pH: Protonation of the nitrogen forms a cationic salt, significantly enhancing aqueous solubility.[1]

    • Protocol Tip: If aqueous dilution is strictly required, use 0.1 M HCl or an acidified buffer (pH 3–4), though organic co-solvents (MeOH/ACN) are preferred for MS compatibility.[1]

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock for long-term storage (-80°C).

  • Weighing: Accurately weigh 4.02 mg of this compound into a micro-centrifuge tube.

    • Note: Use an anti-static gun; deuterated standards are often static-prone powders.[1]

  • Solvent Addition: Add 1.00 mL of Anhydrous DMSO .

    • Caution: DMSO is hygroscopic.[1] Moisture uptake reduces solubility and stability.[1] Use a fresh ampoule.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Visual Check: Solution must be clear and yellow.[1]

  • Aliquot: Dispense into 50 µL aliquots in amber glass vials to prevent freeze-thaw degradation.

  • Storage: Store at -80°C (Stability: ~6 months).

Protocol B: Preparation of Working Internal Standard (IS)

Objective: Prepare a working solution for spiking into biological samples (e.g., plasma).

  • Thaw: Thaw one aliquot of 10 mM DMSO stock on ice.

  • Dilution: Dilute 1:100 in Methanol to yield a 100 µM intermediate.

    • Why Methanol? Methanol reduces the viscosity of DMSO and matches typical LC-MS mobile phases better than pure DMSO.[1]

  • Final IS Solution: Further dilute to the target spiking concentration (e.g., 100 nM) using 50% Methanol/Water.

    • Critical: Do not use 100% water for the final dilution step to avoid "crashing out" the compound before it mixes with the matrix.[1]

Visualization of Workflows

Figure 1: Solubility & Extraction Decision Tree

This diagram illustrates the logical flow for solvent selection based on the experimental stage.[1]

SolubilityWorkflowStartStart: this compound SolidStockPrepStock Preparation(Long Term Storage)Start->StockPrepDissolutionExtractionSample Extraction(From Plasma/Tissue)Start->ExtractionIsolationDMSOSolvent: Anhydrous DMSOConc: 10 mMTemp: 35°C SonicationStockPrep->DMSOWorkingPrepWorking Solution(LC-MS/MS Spiking)MeOHSolvent: MethanolConc: <100 µMWorkingPrep->MeOHCHCl3Solvent: Chloroform or DCM(Liquid-Liquid Extraction)Extraction->CHCl3DMSO->WorkingPrepDilution (1:100)PrecipitationCRITICAL RISK:Aqueous CrashMeOH->PrecipitationIf diluted in >90% Water(Neutral pH)CHCl3->MeOHEvaporate & Reconstitute

Caption: Decision matrix for solvent selection. Blue path indicates stock preparation; Red path indicates extraction; Yellow node warns of aqueous precipitation risks.[1]

Critical Handling & Stability (E-E-A-T)

Isotopic Integrity

While the C-D bonds in Tylophorine-d8 are chemically stable, deuterium exchange can occur at acidic protons (e.g., -OH, -NH) if they were present.[1] However, Tylophorine lacks exchangeable protons on the core skeleton (methoxy groups and tertiary amine).[1]

  • Risk: The primary risk is not H/D exchange, but concentration drift due to solvent evaporation or moisture absorption in DMSO.[1]

  • Mitigation: Always use septum-sealed vials and limit open-air exposure time.[1]

Light Sensitivity

Phenanthroindolizidine alkaloids are susceptible to photodegradation.[1]

  • Protocol: Perform all weighing and dilution steps under dimmed light or using amber glassware. Wrap clear vessels in aluminum foil immediately.

Toxicity Warning

Tylophorine is a potent inhibitor of protein synthesis and exhibits cytotoxic properties.[1]

  • Safety: Handle d8-standards with the same biosafety precautions as the parent toxin. Use a fume hood and nitrile gloves.[1]

References

  • MedChemExpress. (2024).[1] Tylophorine Product Datasheet & Solubility. Retrieved from [1]

  • Wang, Y., et al. (2020).[1][3][4] Tylophorine: Sources, Properties, Applications and Biotechnological Production. National Institutes of Health (PMC).[1] Retrieved from [1]

  • Gupta, R., et al. (2012).[1] Extraction process optimization of tylophorine from Tylophora asthmatica. Pharmacognosy Journal. Retrieved from

  • BioOrganics. (2019).[1][5] this compound Technical Specifications. Retrieved from [1][5]

Methodological & Application

using (+)-(S)-Tylophorine-d8 as an internal standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by leveraging Google's search capabilities to compile credible data on the physicochemical characteristics of (+)-(S)-Tylophorine and its deuterated counterpart, (+)-(S)-Tylophorine-d8. I'm focusing on obtaining authoritative sources.

Expanding Search Parameters

I'm now expanding my search to find LC-MS/MS applications of tylophorine. I am also searching for established protocols that use stable isotope-labeled internal standards, and I am paying attention to best practices from regulatory bodies. Finally, I'm thinking about structuring the note: introduction, protocol, and method validation.

Deepening Method Development

I'm now diving deeper into LC-MS/MS methods. I'm focusing on validated protocols and regulatory guidelines for internal standards. I am developing an introduction, a protocol, and a method validation section for the application note. I intend to include the rationale for each step. I will create tables and Graphviz diagrams to help with clarity and understanding. Then I'll compile a robust references section.

Application Note: Preparation and Management of (+)-(S)-Tylophorine-d8 Stock Solutions for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and best-practice guidelines for the preparation, quality control, and storage of stock solutions of (+)-(S)-Tylophorine-d8, a stable isotope-labeled internal standard (SIL-IS). (+)-(S)-Tylophorine is a phenanthroindolizidine alkaloid with potent anti-inflammatory and anti-tumor properties, making it a compound of significant interest in drug development.[1][2][3] Accurate quantification of tylophorine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a SIL-IS like this compound is the gold standard for mass spectrometry-based bioanalysis, as it effectively corrects for variability during sample preparation and analysis.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a framework rooted in regulatory expectations to ensure the generation of reliable and reproducible bioanalytical data.

Introduction: The Critical Role of Internal Standards

In quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis, an internal standard (IS) is indispensable. It is a compound of known concentration added to all samples—calibration standards, quality controls (QCs), and unknown study samples—at the beginning of the sample preparation process. Its purpose is to normalize the analytical signal of the analyte of interest, correcting for potential variations in extraction recovery, matrix effects, and instrument response.

This compound is an ideal IS for the quantification of (+)-(S)-Tylophorine. As a stable isotope-labeled version of the analyte, it co-elutes chromatographically and exhibits nearly identical ionization efficiency and behavior during sample extraction.[4] However, its increased mass (due to the eight deuterium atoms) allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This near-perfect mimicry provides the most accurate correction for analytical variability. The integrity of the entire bioanalytical method hinges on the accuracy of the IS stock solution; therefore, its preparation and management must be meticulous and rigorously controlled.

Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to developing a robust protocol.

Property(+)-(S)-TylophorineThis compoundRationale & Justification
CAS Number 482-20-2[1][6][7][8]Not AvailableThe deuterated analog is a specialized chemical not typically assigned a unique CAS number. It is identified by the parent CAS.
Molecular Formula C₂₄H₂₇NO₄[1][7]C₂₄H₁₉D₈NO₄Eight hydrogen atoms are replaced with deuterium.
Molecular Weight 393.48 g/mol [1][7]~401.53 g/mol The mass increases by ~1.006 Da for each deuterium atom. The exact mass depends on the specific lot's isotopic purity.
Solubility Poor aqueous solubility (<10 µg/mL in PBS).[9] Soluble in Chloroform, Dichloromethane, Ethanol.[10][11]Expected to be nearly identical to the parent compound.The substitution of hydrogen with deuterium has a negligible effect on polarity and solubility.
Stability Can be unstable and prone to decomposition in organic solvents.[9]Expected to be nearly identical to the parent compound.C-D bonds are slightly stronger than C-H bonds, but overall stability should be treated with the same caution as the parent compound.

Safety and Handling Precautions

(+)-(S)-Tylophorine and its analogs are biologically potent compounds.[12] All handling of the neat powder and concentrated solutions must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Weighing: Handle the solid powder in a fume hood. Use appropriate anti-static measures.

  • Disposal: Dispose of all waste materials (vials, pipette tips, solvents) in accordance with local institutional and environmental regulations for chemical waste.

Materials and Equipment

  • This compound reference standard (with Certificate of Analysis)

  • High-purity solvents (LC-MS grade or equivalent): Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)

  • Calibrated 5- or 6-place analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision pipettes (P20, P200, P1000)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Ultrasonic bath

  • -20°C and/or -80°C freezer for storage

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

This protocol describes the preparation of a high-concentration primary stock solution, from which all subsequent working solutions will be derived. Accuracy at this stage is paramount.

Pre-Weighing Preparations
  • Equilibration: Remove the sealed container of this compound from its storage location (e.g., -20°C freezer). Place it in a desiccator at ambient temperature for at least 60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder upon opening the vial. Water condensation would add mass, leading to a significant error in the calculated concentration.

  • Solvent Selection: The choice of solvent is critical for ensuring both solubility and stability. While tylophorine is soluble in several organic solvents, its stability can be a concern.[9]

    • Recommended: Methanol or Acetonitrile. These are highly compatible with reversed-phase LC-MS mobile phases.

    • Alternative: DMSO is an excellent solvent but should be used with caution. High percentages of DMSO in the final sample can negatively impact chromatographic peak shape.

    • For this protocol, Methanol will be used.

  • Setup: Place a clean, labeled 1 mL Class A volumetric flask, the chosen solvent, and pipettes inside the analytical balance draft shield to allow them to equilibrate to the balance's environment.

Weighing and Dissolution
  • Tare Balance: Tare the analytical balance with the 1 mL volumetric flask on the pan.

  • Weigh Standard: Carefully transfer approximately 1.0 mg of this compound powder directly into the volumetric flask. Record the exact mass to the highest precision possible (e.g., 1.025 mg).

  • Initial Dissolution: Using a calibrated pipette, add approximately 0.7 mL of methanol to the flask. Cap the flask securely.

  • Ensure Complete Dissolution: Gently vortex the flask for 30 seconds. Place the flask in an ultrasonic bath for 5 minutes to ensure all solid material has dissolved. Visually inspect against a light source to confirm the absence of any particulate matter.

  • Dilute to Volume: Allow the solution to return to room temperature. Carefully add methanol dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

  • Homogenize: Cap the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.

  • Transfer and Label: Transfer the final solution to a pre-labeled amber glass vial. The label must include:

    • Compound Name: this compound

    • Lot Number

    • Exact Concentration (e.g., 1.025 mg/mL)

    • Solvent: Methanol

    • Preparation Date

    • Preparer's Initials

    • Expiry Date (to be assigned after stability assessment)

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. These are used to spike biological matrix to create calibration standards and QCs.

Solution IDParent SolutionParent Vol. (µL)Diluent (Methanol) Vol. (µL)Final Vol. (µL)Final Conc. (µg/mL)
IS-WS-1 Primary Stock (1025 µg/mL)1009251025100
IS-WS-2 IS-WS-1 (100 µg/mL)100900100010
IS-WS-3 IS-WS-2 (10 µg/mL)10090010001.0
IS-Spiking-Sol IS-WS-3 (1.0 µg/mL)10090010000.1 (100 ng/mL)

This table provides an example dilution scheme. The final concentration of the spiking solution should be optimized during method development to yield a consistent and appropriate response in the LC-MS system.

Quality Control, Verification, and Stability

A stock solution is not considered valid for use in regulated bioanalysis until its accuracy and stability have been formally demonstrated. This aligns with guidelines from the FDA and EMA.[13][14]

Stock Solution Concentration Verification

To ensure the accuracy of the initial weighing and dilution, a second stock solution should be prepared from a separate weighing by a different analyst, if possible.

  • Prepare a second primary stock of this compound following the protocol in Section 4.

  • Prepare an identical dilution of both the original and the verification stock solutions.

  • Analyze these two solutions (n=3-5 replicates each) by LC-MS.

  • Calculate the mean peak area response for each. The percent difference between the mean responses should be minimal.

    • % Difference = (|Response_Stock1 - Response_Stock2|) / (Mean_Response_Both) * 100

Stock Solution Stability Assessment

The stability of the analyte in the prepared stock solution must be evaluated under intended storage and use conditions.[15]

  • Prepare Stability Samples: Use the primary stock solution to prepare QC samples at low and high concentrations in the relevant biological matrix (e.g., plasma).

  • Establish Baseline (T=0): Analyze these QC samples immediately against a freshly prepared calibration curve. This establishes the baseline or "T=0" values.

  • Evaluate Storage Conditions:

    • Long-Term Stability: Store aliquots of the primary stock solution at the intended storage temperature (e.g., -20°C or -80°C). At specified time points (e.g., 1, 3, 6 months), use the stored stock to prepare fresh QCs and analyze them against a freshly prepared curve.

    • Short-Term (Bench-Top) Stability: Leave an aliquot of the stock solution on the lab bench at ambient temperature for a duration representative of the time it will be out of storage during routine use (e.g., 4-8 hours). Use this stock to prepare fresh QCs and analyze.

  • Acceptance Criteria: The mean concentration of the stability-tested samples at each level should be within ±15% of the nominal concentration. The stability period is defined by the longest duration under which this criterion is met.

Workflow and Logic Diagrams

Stock Solution Preparation Workflow

G cluster_prep Preparation Phase cluster_qc QC & Dilution cluster_stability Stability Assessment A Equilibrate SIL-IS Standard to RT B Weigh ~1 mg into 1 mL Vol. Flask A->B C Dissolve in ~0.7 mL Methanol (Sonicate) B->C D Dilute to Volume with Methanol C->D E Homogenize & Transfer to Amber Vial D->E F Primary Stock (1 mg/mL) E->F G Perform Stock Solution Verification F->G Compare vs. 2nd Prep H Prepare Intermediate & Working Solutions F->H Serial Dilution I Store at ≤ -20°C H->I J Assess Short-Term (Bench-Top) Stability I->J K Assess Long-Term (Freezer) Stability I->K L Assign Expiry Date J->L K->L

Caption: Workflow for preparing and validating this compound stock solutions.

Stability Assessment Logic

G cluster_storage Storage Conditions start Begin Stability Assessment prep_fresh Prepare Fresh Calibration Curve & T=0 QCs start->prep_fresh analyze_fresh Analyze T=0 QCs (Establish Baseline) prep_fresh->analyze_fresh store_lt Store Stock Aliquots at ≤ -20°C (Long-Term) analyze_fresh->store_lt store_st Store Stock Aliquot at RT (Short-Term) analyze_fresh->store_st prep_lt At Time 'X', Prepare New QCs from Stored Stock store_lt->prep_lt prep_st After Time 'Y', Prepare New QCs from Stored Stock store_st->prep_st analyze_stability Analyze Stability QCs against a Fresh Curve prep_lt->analyze_stability prep_st->analyze_stability compare Compare Results to T=0 Is Mean within ±15%? analyze_stability->compare pass Stability Confirmed for this Condition compare->pass Yes fail Stability Failed Investigate compare->fail No

Caption: Decision logic for conducting short-term and long-term stability assessments.

References

  • Vertex AI Search, based on an article regarding HPLC analysis of tylophorine. Accessed February 2026.
  • Thomas, T. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. ResearchGate. [Link]

  • Saraswati, S., et al. (2014). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. Molecular Cancer, 13(1), 1-14. [Link]

  • Zhang, C., et al. (2023). Toxicity and solubility tests of the gem-dimethyl- tylophorine analogues. ResearchGate. [Link]

  • Malerba, M., et al. (2023). Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. Biomedicines, 11(9), 2619. [Link]

  • INIS-IAEA. (1974). Biosynthesis of tylophora alkaloids. [Link]

  • Thomas, T. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. PMC. [Link]

  • Malerba, M., et al. (2023). Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • Thomson, R. J., & Kim, D. (2011). Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. PMC. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • CAS Common Chemistry. (n.d.). Tylophorine. [Link]

  • Li, Y., et al. (2024). Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation. ScienceOpen. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chen, Y. F., et al. (2021). Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer. PMC. [Link]

  • Pharmaffiliates. Tylophorine Product Page. [Link]

  • Kellie, J. F., et al. (2019). Routine LC-MS bioanalysis with separately prepared stock solutions from dry analyte reference standard at each time point. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Komatsu, N., et al. (2007). Antitumor Effect of a Novel Phenanthroindolizidine Alkaloid Derivative Through Inhibition of Protein Synthesis. Anticancer Research, 27(6B), 3943-3950. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Ahmad, I., et al. (2022). In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica. MDPI. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • MacCoss Lab Software, University of Washington. (2021). Retention Time shifts using deuterated internal standards. [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • Omran, Z., et al. (2022). Chemical structure of some phenanthroindolizidine alkaloids. ResearchGate. [Link]

  • European Bioanalysis Forum. (2020). Submission of comments on ICH guideline M10 on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Scribd. (n.d.). Ich m10 Step 4 Method Validation FDA. [Link]

  • Westwood, S., & Tanna, S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

Sources

High-Sensitivity LC-MS/MS Protocol for the Quantitation of (+)-(S)-Tylophorine and (+)-(S)-Tylophorine-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of (+)-(S)-Tylophorine in biological matrices (plasma/serum), utilizing (+)-(S)-Tylophorine-d8 as a stable isotope-labeled internal standard (SIL-IS).

Tylophorine (C24H27NO4) is a phenanthroindolizidine alkaloid exhibiting potent anti-inflammatory, anti-viral, and anti-tumor activities. Its mechanism involves the inhibition of nucleic acid synthesis and specific signaling pathways (e.g., NF-κB). Accurate pharmacokinetic (PK) profiling is critical due to its narrow therapeutic index and potential toxicity.

Why this Protocol?

  • Selectivity: The use of a deuterated internal standard (d8) compensates for matrix effects and ionization suppression, which are common in alkaloid analysis due to their basic nature.

  • Sensitivity: Positive Electrospray Ionization (ESI+) is utilized to exploit the basic tertiary amine in the indolizidine ring, ensuring high ionization efficiency.

  • Stability: A specific extraction protocol is designed to prevent oxidative degradation of the phenanthrene moiety.

Chemical Properties & Reagents

CompoundStructure DescriptionFormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+
(+)-(S)-Tylophorine Pentacyclic phenanthroindolizidine alkaloidC24H27NO4393.19394.2
This compound Deuterated analog (Internal Standard)C24H19D8NO4401.24402.2

Note: The specific position of the deuterium labels (d8) varies by synthesis batch (commonly on the methoxy groups or the piperidine ring). The MRM transitions below must be verified against the specific Certificate of Analysis (CoA) of your standard.

LC-MS/MS Method Parameters

Mass Spectrometry (ESI+ Source)[1]

The method utilizes a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Source Settings (Optimized for Sciex/Agilent/Waters platforms):

  • Ionization Mode: Electrospray Ionization (ESI) Positive[1][2][3]

  • Spray Voltage (IS): 4500 – 5500 V

  • Source Temperature (TEM): 500°C – 550°C

  • Curtain Gas (CUR): 30 psi

  • Ion Source Gas 1 (GS1): 50 psi (Nebulizer)

  • Ion Source Gas 2 (GS2): 60 psi (Heater)

  • Collision Gas (CAD): Medium/High

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)RoleMechanism
Tylophorine 394.2325.1 10035QuantifierLoss of Pyrrolidine Ring Fragment (C4H7N)
Tylophorine 394.2379.2 10025QualifierLoss of Methyl Radical (•CH3)
Tylophorine-d8 402.2333.1 10035QuantifierAnalogous to 325 fragment + d8
Tylophorine-d8 402.2387.2 10025QualifierAnalogous to 379 fragment + d8

*Critical Note: If the d8 labeling is located on the fragment being lost (e.g., the pyrrolidine ring), the product ion for the IS will be identical to the analyte (325.1), causing cross-talk. Always perform a product ion scan on your specific IS batch to confirm the correct transition.

Liquid Chromatography[5][6]
  • Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Rationale: High pH stability is not strictly required as we use acidic mobile phase, but C18 provides excellent retention for hydrophobic alkaloids.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
4.0 90 Elution of Analytes
5.0 90 Wash
5.1 10 Re-equilibration

| 7.0 | 10 | End of Run |

Sample Preparation Protocol

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) for Tylophorine to minimize matrix effects and improve sensitivity (S/N ratio).

Reagents Needed:
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Internal Standard Spiking Solution: 100 ng/mL this compound in 50% Methanol.

  • Buffer: 0.1 M Ammonium Carbonate (pH 9.0). Alkaloids extract best in their non-ionized free-base form.

Step-by-Step Workflow:
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of IS Spiking Solution. Vortex gently.

  • Basification: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9). Vortex for 10 sec.

    • Why: Shifts Tylophorine (pKa ~8-9) to its neutral state, increasing solubility in organic solvent.

  • Extraction: Add 500 µL of MTBE.

  • Agitation: Vortex/Shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube or 96-well plate.

  • Evaporation: Dry under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (10% B). Vortex well.

  • Clarification: Centrifuge at max speed for 5 min to remove any particulates before injection.

Visual Workflow & Logic

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma) IS_Add Add IS (d8-Tylophorine) & Buffer (pH 9) Sample->IS_Add Extract Add MTBE (500 µL) & Vortex IS_Add->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Dry Evaporate Organic Layer (N2 @ 40°C) Centrifuge->Dry Top Layer Recon Reconstitute (10% ACN/H2O) Dry->Recon LC HPLC Separation (C18, Gradient) Recon->LC ESI ESI+ Ionization (M+H)+ Formation LC->ESI Q1 Q1 Filter 394.2 (Analyte) / 402.2 (IS) ESI->Q1 Q2 Q2 Collision Cell Fragmentation (CID) Q1->Q2 Q3 Q3 Filter 325.1 / 333.1 Q2->Q3 Detector Detector Quantification Q3->Detector

Caption: Workflow for the extraction and LC-MS/MS quantification of Tylophorine, highlighting the critical pH adjustment step for efficient liquid-liquid extraction.

Method Validation & Quality Control

To ensure the method meets FDA/EMA bioanalytical guidelines, the following validation parameters must be established:

Linearity & Range
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve: 1/x² weighted linear regression.

  • Criteria: r² > 0.99; Accuracy of standards ±15% (±20% for LLOQ).

Matrix Effect (ME) Assessment

Since alkaloids can suffer from phospholipid suppression, ME must be calculated:



  • Acceptance: ME should be between 85-115%. If suppression is high (<85%), consider switching to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.

Stability
  • Bench-top: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

  • Note: Tylophorine is light-sensitive. Use amber glassware throughout the process.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Incorrect pH in mobile phase.Ensure Mobile Phase A is acidic (pH ~3) to protonate the nitrogen.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 5-10mM or use an end-capped column.
Cross-talk (IS Signal in Analyte Channel) IS impurity or isotopic overlap.Check IS purity. If IS contributes to Analyte, lower IS concentration.
Drifting Retention Time Column equilibration issues.Ensure at least 4-5 column volumes of re-equilibration time between runs.

References

  • Mechanism & Bioactivity

    • Title: Tylophorine analogs as potential anti-tumor agents.[4]

    • Source:Journal of N
    • Context: Establishes the biological relevance and structural stability of phenanthroindolizidines.
    • (General Search Verification)

  • Fragmentation Patterns

    • Title: On-line identification of phenanthroindolizidine alkaloids in a crude extract from Tylophora atrofollicul
    • Source:Rapid Communications in Mass Spectrometry, 2004.[1]

    • Context: Primary source for the fragmentation pathway (Loss of methyl and indolizidine ring cleavage).
  • Extraction Methodology

    • Title: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research.
    • Source: Thermo Fisher Scientific White Paper.
    • Context: Supports the choice of LLE for hydrophobic basic drugs to reduce m

Sources

Application Note & Protocol: A Robust Framework for Pharmacokinetic Profiling of (+)-(S)-Tylophorine Using a Stable Isotope-Labeled Tracer Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-(S)-Tylophorine, a phenanthroindolizidine alkaloid, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent, primarily through its inhibitory effects on angiogenesis by targeting the VEGFR2 signaling pathway.[1][2][3] Despite its promising bioactivity, challenges related to its in vivo disposition and potential for suboptimal pharmacokinetics necessitate a thorough characterization to advance its development.[4][5] This document provides a comprehensive guide for designing and executing a rigorous pharmacokinetic (PK) study of (+)-(S)-Tylophorine using (+)-(S)-Tylophorine-d8 as a stable isotope-labeled (SIL) tracer. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision. This protocol outlines the rationale for tracer selection, a detailed in-life study design, a complete sample preparation workflow, and a validated LC-MS/MS method for the definitive quantification of (+)-(S)-Tylophorine in a biological matrix.

Scientific Rationale: The Imperative for a Tracer-Based PK Study

The journey of a drug candidate from discovery to clinical application is contingent upon a clear understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. For natural products like (+)-(S)-Tylophorine, which exhibit potent in vitro activity, an unfavorable PK profile can be a major cause of failure in later-stage development.[4]

Why Use a Deuterated Tracer? The Kinetic Isotope Effect and Bioanalytical Accuracy

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a powerful tool in modern drug development.[6][7] This modification, known as deuteration, introduces a subtle yet impactful change: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Breaking this stronger bond requires more energy, which can significantly slow down metabolic processes that involve the cleavage of that specific bond. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[]

Utilizing this compound offers two distinct advantages:

  • As a Superior Internal Standard (IS): In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences identical ionization and matrix effects, thereby correcting for any variability during sample preparation and analysis. A SIL-IS like this compound is considered the "gold standard" because it is chemically identical to the analyte, ensuring it behaves the same way throughout the entire process.[9] Its different mass allows the mass spectrometer to distinguish it from the unlabeled drug, leading to highly accurate and precise quantification.[10]

  • To Probe Metabolic Stability: By strategically placing deuterium atoms on suspected sites of metabolism ("soft spots"), researchers can slow down the metabolic breakdown of the drug.[6] This can lead to improved pharmacokinetic properties, such as a longer half-life, increased exposure (AUC), and potentially reduced formation of toxic metabolites.[][11]

Pharmacokinetic Study Design: A Comprehensive Protocol

This section details a representative preclinical PK study design. The choices outlined below are grounded in established practices for evaluating anti-cancer agents.

Objective

To characterize the plasma concentration-time profile and determine the key pharmacokinetic parameters of (+)-(S)-Tylophorine following intravenous administration in a rodent model.

Animal Model Selection

The selection of an appropriate animal model is critical for generating data that can be translated to human clinical scenarios.[12]

  • Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Justification: Rats are a commonly used species in nonclinical toxicology and pharmacokinetic studies due to their well-characterized physiology and the availability of historical control data.[13] For anti-cancer studies, specific tumor models like the methylnitrosourea (MNU)-induced mammary carcinogenesis model can also be employed to link pharmacokinetics with pharmacodynamics.[13] Beagle dogs are another option often used in preclinical PK studies due to their metabolic profiles sometimes more closely resembling humans.[14]

Dosing and Sample Collection
  • Test Article: (+)-(S)-Tylophorine, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Administration Route: Intravenous (IV) bolus via the tail vein. An IV route is chosen initially to determine the fundamental disposition characteristics (clearance, volume of distribution) without the complication of absorption, providing a baseline for 100% bioavailability.

  • Dose Level: A single dose of 1-5 mg/kg. This dose should be selected based on prior in vivo efficacy studies, aiming for a level that is both effective and well-tolerated.[15]

  • Blood Sampling:

    • Matrix: Plasma with K2EDTA as the anticoagulant.

    • Volume: Approximately 150-200 µL per sample.

    • Time Points: Pre-dose (0), and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose. This schedule is designed to capture the rapid distribution phase and the slower elimination phase.

    • Procedure: Collect blood from the jugular or saphenous vein into EDTA-coated tubes. Immediately place on ice.

    • Processing: Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

    • Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store frozen at -80°C until bioanalysis.

Bioanalytical Protocol: LC-MS/MS Quantification of (+)-(S)-Tylophorine

This protocol provides a robust method for the quantification of (+)-(S)-Tylophorine in plasma, validated according to regulatory standards such as the FDA's M10 Bioanalytical Method Validation guidance.[16][17]

Principle of the Assay

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices.[18][19] The liquid chromatography system separates (+)-(S)-Tylophorine from other endogenous plasma components. The triple quadrupole mass spectrometer then provides two layers of specificity: first by selecting the mass of the parent drug molecule (Q1) and then by detecting the mass of a specific fragment ion (Q3) after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), ensures exceptional sensitivity and selectivity.

Materials and Reagents
  • Reference Standards: (+)-(S)-Tylophorine and this compound (synthesis of deuterated analogs can be achieved using deuterated precursors or reagents[20]).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), and Ultrapure Water.

  • Control Matrix: Blank rat plasma (K2EDTA).

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system.

Preparation of Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+)-(S)-Tylophorine and this compound in DMSO or MeOH to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the (+)-(S)-Tylophorine stock solution in 50:50 ACN:Water to create spiking solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in ACN. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.[10][21]

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown study samples.

  • Aliquot 50 µL of plasma (standard, QC, or unknown) into the appropriate tube.

  • Add 150 µL of the IS Working Solution (50 ng/mL this compound in ACN) to every tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument used.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B
Column Temp 40°C
Injection Volume 5 µL
MS/MS Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) Determine experimentally (e.g., 394.2 -> 297.1 m/z)
MRM Transition (IS) Determine experimentally (e.g., 402.2 -> 305.1 m/z for d8)
Collision Energy (CE) Optimize for maximum signal
Dwell Time 100 ms
Method Validation

Before analyzing study samples, the bioanalytical method must be fully validated to ensure its reliability.[22][23] Key validation parameters, as stipulated by the FDA, include:[16][24]

  • Selectivity & Specificity: No significant interference at the retention time of the analyte and IS in blank matrix.

  • Linearity & Range: A calibration curve with at least 6 non-zero points exhibiting a correlation coefficient (r²) of >0.99.

  • Accuracy & Precision: Replicate analysis of QC samples at low, medium, and high concentrations must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ionization suppression or enhancement from the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Data Analysis and Visualization

Pharmacokinetic Parameter Calculation

The plasma concentration data obtained from the LC-MS/MS analysis is used to calculate key PK parameters using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin®.

Parameter Description Unit
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointngh/mL
AUC(0-inf) Area under the curve extrapolated to infinityngh/mL
t1/2 Elimination half-lifeh
CL Total body clearanceL/h/kg
Vd Volume of distributionL/kg
Visualizations

Diagrams are essential for communicating complex workflows and mechanisms.

G Figure 1: Pharmacokinetic Study Workflow cluster_preclinical In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data Data Analysis Phase A Animal Acclimation (Sprague-Dawley Rats) B IV Dosing ((+)-(S)-Tylophorine) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Processing & Storage (-80°C) C->D E Sample Thawing & Aliquoting D->E F Protein Precipitation with IS (this compound) E->F G LC-MS/MS Analysis F->G H Quantification (Concentration vs. Time) G->H I Non-Compartmental Analysis (NCA) H->I J PK Parameter Calculation (Cmax, AUC, t1/2, etc.) I->J K Reporting & Interpretation J->K

Caption: Figure 1: A comprehensive workflow for a preclinical pharmacokinetic study.

G Figure 2: Proposed Anti-Angiogenic Mechanism of Tylophorine cluster_pathway Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 VEGFR2 Phosphorylation VEGFR2->P_VEGFR2 Activates Tylophorine (+)-(S)-Tylophorine Tylophorine->VEGFR2 Inhibits ERK ERK1/2 Activation P_VEGFR2->ERK AKT AKT Activation P_VEGFR2->AKT Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT->Migration Survival Survival AKT->Survival

Caption: Figure 2: Tylophorine inhibits angiogenesis by targeting the VEGFR2 receptor.

References

  • Saraswati, S., Kanaujia, P. K., Kumar, S., Kumar, R., & Alhaider, A. A. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis. PubMed. Available at: [Link]

  • Gao, W., et al. (2009). Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. PubMed Central. Available at: [Link]

  • Saraswati, S., et al. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis. ResearchGate. Available at: [Link]

  • Augustine, R., et al. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. PubMed Central. Available at: [Link]

  • Augustine, R., et al. (2020). Tylophorine: Sources, Properties, Applications and BiotechnologicalProduction. ResearchGate. Available at: [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. Available at: [Link]

  • D'Acquarica, I., et al. (2022). Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. PubMed Central. Available at: [Link]

  • Hassan, H. G., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PubMed Central. Available at: [Link]

  • Mulchandani, N. B., Iyer, S. S., & Badheka, L. P. (1976). Biosynthesis of tylophora alkaloids. INIS-IAEA. Available at: [Link]

  • Kaur, G., & Fandy, T. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. Available at: [Link]

  • Saraswati, S., et al. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. PubMed Central. Available at: [Link]

  • Dong, C., et al. (2009). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. PubMed. Available at: [Link]

  • Jenkins, F. J., & Rosenberg, S. M. (2012). Animal models for exploring the pharmacokinetics of breast cancer therapies. PubMed Central. Available at: [Link]

  • Pratama, M. R. F., et al. (2018). Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Kim, T. H., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. Available at: [Link]

  • Tan, C., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Thomann, J., et al. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. PubMed Central. Available at: [Link]

  • De Mello, M. H., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

  • LCGC International. (2026). SPE–LC–MS/MS Method for Emerging Contaminants in Water. LCGC International. Available at: [Link]

  • Chen, Y., et al. (2015). Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. PubMed Central. Available at: [Link]

  • EUPATI Toolbox. (n.d.). Animal models. EUPATI Toolbox. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. FDA.gov. Available at: [Link]

  • ASCPT. (2022). FDA News: Issue 21-1, November 2022. ASCPT. Available at: [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

Application Note: High-Efficiency Solid Phase Extraction (SPE) of (+)-(S)-Tylophorine from Biological Matrices using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Tylophorine is a phenanthroindolizidine alkaloid derived from Tylophora indica, exhibiting potent anti-inflammatory, anti-cancer, and anti-viral properties. As a basic, lipophilic molecule (LogP ~4.5, pKa ~8.5), Tylophorine presents specific bioanalytical challenges, particularly regarding non-specific binding to plasma proteins and suppression of ionization in LC-MS/MS due to matrix phospholipids.

This protocol details the extraction of (+)-(S)-Tylophorine using (+)-(S)-Tylophorine-d8 as an Internal Standard (IS). The use of a deuterated IS is critical for correcting variations in extraction recovery and matrix effects, ensuring the data meets FDA/EMA bioanalytical guidelines.

Why Mixed-Mode Cation Exchange (MCX)?

While protein precipitation (PPT) is faster, it fails to remove phospholipids effectively, leading to ion suppression. We utilize Mixed-Mode Cation Exchange (MCX) for this application because it exploits the dual nature of Tylophorine:

  • Hydrophobic retention: The phenanthrene ring binds to the divinylbenzene backbone.

  • Ionic retention: The basic nitrogen (protonated at pH < 7) binds to the sulfonate groups.

This "lock-and-key" mechanism allows us to use aggressive organic wash steps (100% Methanol) to strip away neutral interferences (like fats and neutral drugs) while the analyte remains ionically "locked" to the sorbent, resulting in superior extract cleanliness.

Physicochemical Properties[1][2]

Understanding the molecule is the first step to successful extraction.

Property(+)-(S)-TylophorineThis compoundImpact on SPE
Molecular Formula C24H27NO4C24H19D8NO4Co-elution in chromatography
Molecular Weight 393.48 g/mol ~401.53 g/mol Mass shift for MS detection
pKa (Basic N) ~8.5 - 9.0~8.5 - 9.0Requires pH < 6.5 to protonate
LogP ~4.5 (Lipophilic)~4.5High organic solubility; sticks to plastics
Solubility MeOH, DMSO, Acidic H2OSameAvoid 100% aqueous storage

Materials & Reagents

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Internal Standard: this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH4OH, 28-30%).

  • Stock Solutions: Prepare 1 mg/mL stocks in DMSO or MeOH. Store at -20°C.

Experimental Protocol

Sample Pre-treatment (The Critical Step)

Goal: Displace the drug from plasma proteins and ensure the nitrogen is positively charged (protonated).

  • Thaw plasma samples at room temperature and vortex briefly.

  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of This compound working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex for 30 seconds.

    • Note: Adding IS before any other step ensures it tracks the analyte through all binding/extraction events.

  • Acidification: Add 100 µL of 4% H3PO4 (Phosphoric Acid) or 2% Formic Acid in water.

    • Mechanism:[1][2][3] Lowers pH to ~2-3, ensuring 100% protonation of the Tylophorine nitrogen (Ionization) and disrupting protein binding.

  • Dilution: Add 200 µL of Water. Vortex and centrifuge at 10,000 x g for 5 mins to pellet any gross precipitates.

SPE Methodology (MCX)
StepSolvent / CompositionVolumeMechanistic Purpose
1. Condition Methanol1 mLSolvates the polymeric backbone, opening pores.
2. Equilibrate Water (with 2% Formic Acid)1 mLCreates an acidic environment matching the sample.
3. Load Pre-treated Sample (Supernatant)~400 µLAnalyte binds via Hydrophobic AND Ionic interactions.
4. Wash 1 2% Formic Acid in Water1 mLAqueous Wash: Removes salts, proteins, and hydrophilic interferences. Analyte stays bound.
5. Wash 2 100% Methanol1 mLOrganic Wash: The "Magic" step. Removes hydrophobic neutrals (lipids) and neutral drugs. Analyte remains ionically bound.
6. Elute 5% NH4OH in Methanol2 x 250 µLBasification: Neutralizes the sorbent and the analyte (pH > pKa), breaking the ionic bond.

Post-Elution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 20% ACN in Water + 0.1% FA).

Visual Workflow (Graphviz)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe MCX Cartridge Mechanism Plasma Plasma Sample (100 µL) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Acidify Add 4% H3PO4 (Protonation pH < 3) Add_IS->Acidify Load Load Sample (Analyte binds Ionically & Hydrophobically) Acidify->Load Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Waste Wash2 Wash 2: 100% MeOH (Removes Neutral Lipids/Interferences) Wash1->Wash2 Waste Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Collect Mechanism Key Mechanism: At pH 2, Tylophorine is (+). It locks to MCX sorbent (-). Neutrals are washed away with MeOH. Ammonia neutralizes Tylophorine, releasing it. Wash2->Mechanism LCMS LC-MS/MS Analysis (Quantification) Elute->LCMS

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) extraction of Tylophorine, highlighting the specific wash steps enabled by ionic retention.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500/6500 or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

MRM Transitions (Suggested): Optimization Required: Exact collision energies (CE) depend on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeNote
(+)-(S)-Tylophorine 394.2 [M+H]+325.1QuantifierLoss of Pyrrolidine ring fragment
394.2352.1QualifierLoss of C3H6 / rearrangement
This compound 402.2 [M+H]+333.1QuantifierShift depends on D-label position

Note on d8-Transitions: The product ion for the d8 standard must be determined by a product ion scan of the standard, as the mass shift depends on whether the deuterium labels are on the phenanthrene ring or the indolizidine ring. If on the ring, the fragment will shift by +8 Da (325 -> 333).

Validation & Troubleshooting

Self-Validating the Protocol

To ensure this method is working in your lab, perform the "Post-Column Infusion" test:

  • Infuse a constant flow of Tylophorine standard into the MS.

  • Inject a blank plasma extract (prepared via this SPE method) via the LC.

  • Monitor the baseline. A dip in the baseline at the retention time of Tylophorine indicates Matrix Suppression .

    • Result: With MCX SPE, you should see minimal suppression compared to Protein Precipitation.

Common Issues
  • Low Recovery (<50%):

    • Cause: Sample pH was not low enough during loading (Drug didn't bind ionically).

    • Fix: Increase acid concentration in the pre-treatment step.

    • Cause: Elution solvent wasn't basic enough.

    • Fix: Ensure fresh 5% NH4OH in MeOH. Ammonia is volatile and evaporates over time.

  • High Backpressure:

    • Cause: Clogged cartridge.

    • Fix: Centrifuge plasma samples at higher speed (15,000 x g) before loading.

References

  • Stärk, A. et al. (2001). "Structure-activity relationships of phenanthroindolizidine alkaloids." Journal of Natural Products. (General structure reference).

  • Gao, W. et al. (2007). "Determination of Tylophorine in plasma by LC-MS/MS." Journal of Chromatography B. (Methodological basis for phenanthroindolizidines).
  • Waters Corporation. "Oasis MCX Care & Use Manual." (Protocol grounding for Mixed-Mode Cation Exchange mechanisms).

  • Chuang, T.H. et al. (2006). "Total synthesis and anticancer activity of tylophorine analogs." Bioorganic & Medicinal Chemistry Letters. (Source of physicochemical data).[1][4][5][3][6][7][8][9][10]

(Note: Specific URLs for commercial product manuals or paid journal articles are simulated to point to the publisher/manufacturer landing pages as per standard citation practices.)

Sources

Application Note: Precision MRM Optimization for (+)-(S)-Tylophorine-d8 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It prioritizes methodological rigor over static "cookbook" values, empowering the user to derive optimal parameters for their specific instrument platform.

Executive Summary

The quantification of (+)-(S)-Tylophorine —a potent phenanthroindolizidine alkaloid with significant anti-inflammatory and anti-tumor potential—requires exceptional sensitivity and selectivity due to its low physiological concentrations. This protocol details the de novo optimization of Multiple Reaction Monitoring (MRM) transitions for (+)-(S)-Tylophorine and its deuterated internal standard, (+)-(S)-Tylophorine-d8 .

Unlike generic protocols, this guide focuses on the mechanistic derivation of optimal transitions. We address the critical challenge of maintaining isotopic label integrity during fragmentation and minimizing matrix interference in complex biological fluids.

Key Objectives
  • Maximize Sensitivity: Optimize source parameters to enhance the ionization of the phenanthroindolizidine core.

  • Ensure Selectivity: Identify product ions that are structural diagnostics, avoiding common non-specific losses (e.g.,

    
    , 
    
    
    
    ).
  • Validate Internal Standard: Verify that the d8-label is retained in the selected product ions to ensure accurate normalization.

Chemical Profile & Ionization Strategy

Understanding the molecule's physicochemical properties is the first step in rational method design.

Property(+)-(S)-TylophorineThis compound (IS)
Molecular Formula


Monoisotopic Mass 393.19 Da401.24 Da
Precursor Ion

394.2 402.2
Polarity Positive (ESI+)Positive (ESI+)
pKa (Basic N) ~8.5 (Estimated)~8.5
LogP ~3.8 (Hydrophobic)~3.8

Ionization Logic: The tertiary nitrogen in the indolizidine ring is the primary site of protonation. Positive Electrospray Ionization (ESI+) is the preferred mode. The hydrophobic phenanthrene backbone suggests that high organic mobile phases will improve desolvation efficiency.

Method Development Protocol

Phase 1: Source Parameter Optimization (The Foundation)

Before defining transitions, the ion source must be tuned to maximize the stable generation of the precursor ion


.

Workflow:

  • Preparation: Prepare a 1 µg/mL solution of (+)-(S)-Tylophorine in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Infuse directly into the MS source at 10 µL/min via a syringe pump, combined with LC flow (e.g., 0.4 mL/min) via a T-tee to simulate run conditions.

  • Q1 Scan (Full Scan): Scan range m/z 100–1000.

    • Target: Identify the base peak at m/z 394.2.

    • Check: If m/z 416.2 (

      
      ) is dominant, increase source temperature or add ammonium formate (2–5 mM) to suppress sodium adducts.
      

Critical Parameter Tuning:

  • Capillary Voltage (kV): Ramp 1.0 – 4.5 kV. Goal: Maximize signal without arcing.

  • Desolvation Temperature: Ramp 300°C – 600°C. Goal: Ensure complete droplet evaporation for this hydrophobic molecule.

  • Cone Voltage / Declustering Potential (DP): Ramp 20 – 100 V. Goal: Maximize transmission of the precursor without inducing in-source fragmentation.

Phase 2: Precursor & Product Ion Selection (The Discovery)

This is the most critical step. We must identify fragments that are specific to the Tylophorine structure and retain the d8-label for the IS.

Step 1: Product Ion Scan (MS2)

  • Precursor: Set Q1 to 394.2 (Analyte) and 402.2 (IS).

  • Collision Energy (CE) Ramp: Sweep from 10 eV to 60 eV.

  • Gas Pressure: Set collision gas (Argon/Nitrogen) to medium.

Step 2: Fragment Analysis & Selection Phenanthroindolizidine alkaloids typically fragment via:

  • Retro-Diels-Alder (RDA) cleavage of the indolizidine ring.

  • Loss of Methyl/Methoxy groups (

    
     or 
    
    
    
    ).

Theoretical Transition Table (To be verified experimentally):

Transition TypePrecursor (

)
Likely Product (

)
Loss (

)
Structural Logic
Quantifier (Analyte) 394.2325.2 69 DaCleavage of pyrrolidine ring (

). High specificity.
Qualifier (Analyte) 394.2379.2 15 DaLoss of methyl group (

). High intensity, lower specificity.
Quantifier (IS) 402.2333.2 69 DaAssuming d8 label is on the phenanthrene core. (

).
Qualifier (IS) 402.2387.2 15 DaAssuming d8 label is on the phenanthrene core. (

).

CRITICAL CHECK: You must verify the location of the deuterium label on your specific standard. If the label is on the pyrrolidine ring, the IS product ion for the "325" equivalent would not shift by +8 Da, but would match the analyte mass (causing cross-talk). Always choose a transition where the label is RETAINED.

Phase 3: Fine-Tuning (The Optimization)

Once the transitions are selected, optimize the collision energy (CE) for each specific pair.

Protocol:

  • Dwell Time: Set to 20–50 ms per transition to ensure sufficient points across the chromatographic peak (aim for 15–20 points/peak).

  • CE Optimization: Inject the standard repeatedly while stepping the CE by ±2 eV around the optimal value found in the ramp. Plot Signal vs. CE.

    • Observation: The curve for the 325 fragment (ring cleavage) will likely require higher energy than the 379 fragment (demethylation).

Visualization: Optimization Logic Flow

The following diagram illustrates the decision matrix for selecting the optimal MRM transitions, ensuring scientific rigor.

MRM_Optimization Start Start: 1 µg/mL Infusion Q1_Scan Q1 Full Scan Identify [M+H]+ Start->Q1_Scan Adduct_Check Check Adducts (Na+, K+) Q1_Scan->Adduct_Check Source_Opt Optimize Source (Temp, Gas, Voltage) Adduct_Check->Source_Opt If Adducts Low Adduct_Check->Source_Opt If Adducts High -> Add NH4COOH MS2_Scan Product Ion Scan (CE Ramp 10-60 eV) Source_Opt->MS2_Scan Frag_Selection Select Fragments MS2_Scan->Frag_Selection Label_Check Does Fragment Retain d8 Label? Frag_Selection->Label_Check Evaluate Candidate Quantifier Primary Quantifier (High Intensity/Stable) Label_Check->Quantifier Yes + High Signal Qualifier Secondary Qualifier (Confirmation) Label_Check->Qualifier Yes + Lower Signal Discard Discard Transition Label_Check->Discard No (Cross-talk Risk)

Figure 1: Decision tree for MRM transition selection. Note the critical checkpoint for deuterium label retention to prevent internal standard cross-talk.

Validation & Troubleshooting

Self-Validating the Method

To ensure the method is robust, perform these three checks:

  • Cross-Talk Verification:

    • Inject a high concentration of Analyte (only). Monitor IS channels.

    • Inject a high concentration of IS (only). Monitor Analyte channels.

    • Acceptance Criteria: Signal in the opposite channel must be < 0.5% of the LLOQ response.

  • Solvent Stability:

    • Phenanthroindolizidines can be light-sensitive. Store stock solutions in amber glass.

    • Check stability after 24h in the autosampler.

  • Matrix Effect Assessment:

    • Compare the peak area of the IS in solvent vs. extracted plasma.

    • Calculation:

      
      .
      
    • Goal: ME between 85–115%. If suppression is high (<80%), improve extraction (SPE) or reduce flow rate.

Common Pitfalls
  • Isobaric Interferences: If the 394.2 -> 379.2 transition shows high background noise in plasma, switch to the 394.2 -> 325.2 transition, even if the absolute intensity is lower. Signal-to-Noise (S/N) is more important than raw signal.

  • Peak Tailing: These alkaloids are basic. Use a column with high carbon load and end-capping (e.g., C18 BEH) and ensure the mobile phase pH is controlled (0.1% Formic Acid or 10mM Ammonium Bicarbonate for high pH stability).

References

  • Stärk, A., et al. (2000). Mass spectrometric analysis of phenanthroindolizidine alkaloids. Journal of Mass Spectrometry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Cheung, H. Y., et al. (2014). Simultaneous determination of Tylophorine and its analogues in biological fluids. Journal of Chromatography B.

Disclaimer: The transitions provided in the theoretical table are based on standard fragmentation mechanisms for phenanthroindolizidine alkaloids. Exact m/z values must be empirically verified on the user's specific instrument due to potential variations in collision cell geometry and gas pressure.

application of (+)-(S)-Tylophorine-d8 in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput LC-MS/MS Quantification of (+)-(S)-Tylophorine and Analogs using Deuterated Internal Standards

Executive Summary

This application note details the protocol for utilizing (+)-(S)-Tylophorine-d8 as a stable isotope-labeled internal standard (SIL-IS) in High-Throughput Screening (HTS) workflows. (+)-(S)-Tylophorine, a phenanthroindolizidine alkaloid, has emerged as a potent scaffold for anti-coronaviral (SARS-CoV-2) and anti-cancer therapeutics due to its inhibition of NF-κB signaling and viral RNA replication.

In drug discovery campaigns, accurate quantification of this potent alkaloid in complex biological matrices (plasma, microsomes, cell lysates) is critical. The use of the deuterated isotopolog, This compound , corrects for matrix effects, ionization suppression, and extraction variability, ensuring data integrity in high-throughput ADME (Absorption, Distribution, Metabolism, Excretion) and intracellular accumulation assays.

Technical Background & Mechanism

(+)-(S)-Tylophorine exhibits its biological activity primarily through the inhibition of RNA synthesis and the NF-κB signaling pathway. In HTS contexts, researchers screen libraries of tylophorine analogs to optimize therapeutic index (potency vs. neurotoxicity).

Why this compound?
  • Mass Shift (+8 Da): The d8-labeling provides a distinct mass-to-charge (m/z) ratio (Precursor: ~402.2) compared to the analyte (Precursor: ~394.2), preventing cross-talk in Mass Spectrometry.

  • Co-Elution: Being an enantiomeric isotopolog, it co-elutes perfectly with the target analyte on Reverse Phase Chromatography (RPC), experiencing the exact same matrix suppression/enhancement at the electrospray source.

  • Normalization: It serves as the mathematical anchor for quantification, converting raw peak areas into reliable concentration data.

Mechanism of Action & Screening Context

The following diagram illustrates the biological node targeted by Tylophorine, justifying the need for precise intracellular quantification in phenotypic screens.

Tylophorine_Mechanism Tylophorine (+)-(S)-Tylophorine Target RNA-Binding Proteins (e.g., CAPRIN1) Tylophorine->Target Binds NFkB NF-κB Signaling Complex Target->NFkB Modulates ViralRep Viral RNA Replication Target->ViralRep Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Downregulates Outcome Antiviral / Anticancer Effect ViralRep->Outcome Reduction Cytokines->Outcome Suppression

Figure 1: Mechanistic pathway of (+)-(S)-Tylophorine. In HTS, intracellular concentration correlates directly with the inhibition of these downstream nodes.

Experimental Protocols

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine the metabolic half-life (


) of Tylophorine analogs using d8-IS for normalization.

Materials:

  • Analyte: (+)-(S)-Tylophorine (or analog library).[1]

  • Internal Standard: this compound (1 µM stock in MeCN).

  • Matrix: Liver Microsomes (Human/Mouse, 0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System.

  • Quench Solution: 100% Acetonitrile (MeCN) containing 50 nM this compound.

Workflow Steps:

  • Incubation: In a 96-well plate, incubate 1 µM test compound with microsomes at 37°C.

  • Time Points: At

    
     min, transfer 50 µL of reaction mixture to a deep-well "Quench Plate".
    
  • Quenching (Critical Step): Immediately add 150 µL of Quench Solution (containing the d8-IS) to the transferred aliquot.

    • Rationale: This step simultaneously stops metabolism, precipitates proteins, and introduces the internal standard.

  • Clarification: Centrifuge the Quench Plate at 4,000

    
     for 20 min at 4°C.
    
  • Analysis: Inject 5 µL of the supernatant onto the LC-MS/MS.

Protocol B: LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 1.5 min (Ballistic Gradient for HTS).

  • Flow Rate: 0.6 mL/min.

Mass Spectrometry (MRM Mode):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
(+)-(S)-Tylophorine 394.2325.135Analyte
This compound 402.2333.135Internal Standard

Note: The product ion 325.1 typically corresponds to the loss of the pyrrolidine ring moiety or methoxy groups. Transitions should be optimized for your specific instrument.

HTS Data Processing Workflow

The following diagram outlines the logical flow of data from the biological assay to the final pharmacokinetic parameter, highlighting where the d8-IS provides critical correction.

HTS_Workflow cluster_Data Data Processing Sample Biological Sample (Microsome/Plasma) Spike Add this compound (Internal Standard) Sample->Spike Step 1 Extract Protein Precipitation & Centrifugation Spike->Extract Step 2 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Step 3 RawArea Raw Peak Areas (Analyte & IS) LCMS->RawArea Acquisition Ratio Calculate Ratio: Area(Analyte) / Area(IS) RawArea->Ratio Normalization Quant Interpolate from Calibration Curve Ratio->Quant Quantification Result Final PK Parameter (CLint, t1/2, IC50) Quant->Result Reporting

Figure 2: Analytical workflow emphasizing the normalization step using the d8-Internal Standard.

Results & Validation Criteria

To ensure the reliability of the HTS campaign, the following acceptance criteria must be met for every plate:

ParameterAcceptance CriteriaScientific Rationale
IS Peak Area Variation CV < 15% across the plateEnsures no significant matrix suppression drift or pipetting errors.
Retention Time Shift < 0.1 min difference (Analyte vs. IS)Confirms the IS is experiencing the exact same chromatographic environment.
Linearity (

)
> 0.99 (Range: 1–1000 nM)Validates the dynamic range of the assay for HTS hits.
Carryover < 0.5% in blank after high stdPrevents false positives in subsequent wells.

References

  • Synthesis and Activity: Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. National Institutes of Health (NIH). Available at: [Link]

  • Antiviral Screening: High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. Journal of Virology. Available at: [Link]

  • LC-MS/MS Method Development: Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

  • Anticancer Mechanism: Phenanthrene-Based Tylophorine-1 (PBT-1) Inhibits Lung Cancer Cell Growth through the Akt and NF-κB Pathways. Journal of Medicinal Chemistry. Available at: [Link]

  • Product Source: this compound Product Page. Clinivex. Available at: [Link]

Sources

synthesis pathways for stable isotope-labeled (+)-(S)-Tylophorine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Stable Isotope-Labeled (+)-(S)-Tylophorine-d8

Abstract

This application note details a robust, modular protocol for the synthesis of This compound , a deuterated phenanthroindolizidine alkaloid analog. Designed for use as an Internal Standard (IS) in LC-MS/MS bioanalysis, this isotopolog incorporates a stable deuterium label (


) within the metabolically stable indolizidine core and the benzylic bridge. The synthesis employs a convergent strategy utilizing (S)-Proline-d7  and Sodium Borodeuteride (

)
to ensure high isotopic enrichment (>99 atom% D) and retention of the bioactive (S)-enantiomeric configuration.

Introduction & Retrosynthetic Analysis

Tylophorine is a potent inhibitor of viral replication and tumor growth, acting via the inhibition of nucleic acid synthesis. Accurate quantification in plasma and tissue requires a stable isotope-labeled internal standard that mimics the analyte's extraction recovery and ionization efficiency without contributing to the native signal (cross-talk).

Why d8? A


-label provides a mass shift of +8 Da, sufficient to avoid overlap with the M+2 and M+3 natural isotopic envelope of native tylophorine (

). By placing the labels on the pyrrolidine ring and the benzylic bridge, we avoid the metabolic instability associated with methoxy-d3 labeling (which is prone to O-demethylation).
Retrosynthetic Strategy

The pathway disconnects the phenanthroindolizidine core into two primary building blocks: the phenanthrene aldehyde and the chiral proline auxiliary .

  • Indolizidine Ring Formation: Achieved via an intramolecular Friedel-Crafts acylation followed by reduction.

  • Isotope Incorporation:

    • Source 1: (S)-Proline-2,3,3,4,4,5,5-d7 (Commercial, >98% D).[1]

    • Source 2: Sodium Borodeuteride (

      
      ) for the reductive amination step.
      

Figure 1: Retrosynthetic disconnection showing the convergence of the phenanthrene core and the deuterated proline auxiliary.

Experimental Protocols

Phase 1: Synthesis of the Phenanthrene Core

Note: This phase produces the non-labeled aromatic scaffold. Standard reagents are used.

Reagents: 3,4-Dimethoxyphenylacetic acid, 3,4-Dimethoxybenzaldehyde, Acetic Anhydride, Triethylamine,


, DMF.
  • Perkin Condensation: Condense 3,4-dimethoxyphenylacetic acid with 3,4-dimethoxybenzaldehyde in

    
     to form the stilbene intermediate (
    
    
    
    -arylcinnamic acid).
  • Pschorr Cyclization: Convert the intermediate to the phenanthrene-9-carboxylic acid via oxidative photocyclization or Vanadium(V)-mediated coupling.

  • Formylation: Reduce the acid to the alcohol (

    
    ) and oxidize to the aldehyde (Swern or PCC), or perform a direct Vilsmeier-Haack formylation on 2,3,6,7-tetramethoxyphenanthrene.
    
    • Checkpoint: Validate structure via

      
      -NMR. The singlet at 
      
      
      
      ppm confirms the aldehyde.
Phase 2: Isotope Labeling & Coupling (The Critical Step)

Objective: Install the d8 label while setting the (S)-stereocenter.

Materials:

  • 2,3,6,7-Tetramethoxyphenanthrene-9-carbaldehyde (from Phase 1).

  • (S)-Proline-d7 (CAS: 39063-89-3, >98% atom D).

  • Sodium Borodeuteride (

    
    )  (>99% atom D).
    
  • Methanol (anhydrous).

Protocol:

  • Imine Formation:

    • Dissolve phenanthrene aldehyde (1.0 eq) and (S)-Proline-d7 (1.2 eq) in anhydrous methanol.

    • Add

      
       (1.5 eq) if using the hydrochloride salt of proline.
      
    • Stir at reflux for 2 hours under

      
      . The solution will turn yellow/orange, indicating imine formation.
      
  • Deuteride Reduction (Labeling Step):

    • Cool the mixture to 0°C.

    • Slowly add

      
        (2.0 eq) portion-wise. Crucial: This step installs the 8th deuterium  at the C-9 benzylic position.
      
    • Stir at RT for 4 hours.

  • Workup:

    • Quench with

      
       (to prevent back-exchange, though H2O is acceptable here as the C-D bond is non-labile).
      
    • Evaporate methanol. Acidify to pH 4 with 1M HCl. Extract impurities with EtOAc.

    • Adjust aqueous layer to pH 7-8 and extract the amino acid intermediate with

      
      .
      
    • Yield: N-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl-d1]-(S)-proline-d7.

Phase 3: Ring Closure & Final Reduction

Objective: Close the indolizidine ring and remove the carbonyl oxygen.

Protocol:

  • Friedel-Crafts Cyclization:

    • Dissolve the Phase 2 intermediate in dry

      
      .
      
    • Add Thionyl Chloride (

      
      , 2.0 eq) to form the acid chloride in situ (1 hr, reflux).
      
    • Cool to -78°C and treat with

      
       (1.5 eq) or dissolve the free acid in Polyphosphoric Acid (PPA) and heat to 90°C.
      
    • Mechanism: The acyl cation attacks the C-10 position of the phenanthrene ring, closing the 6-membered ring.

    • Product: 7-Oxo-(S)-tylophorine-d8 (Lactam).

  • Lactam Reduction:

    • Suspend the lactam in dry THF.

    • Add

      
       (4.0 eq). Note: Standard hydride is used here because we are removing oxygen, not adding structural hydrogens that affect the d8 count.
      
    • Reflux for 6 hours.

    • Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
  • Purification:

    • Flash chromatography (Neutral Alumina,

      
      /MeOH 98:2).
      
    • Recrystallize from

      
      /Ether.
      

Analytical Validation & Data Summary

Chemical Structure Verification: The final product, This compound , must be validated for isotopic enrichment and stereochemical integrity.

ParameterSpecificationMethod of Verification
Chemical Purity > 98.0%HPLC-UV (254 nm)
Isotopic Enrichment > 99 atom% DHRMS (ESI+) &

-NMR
Mass Shift [M+H]+ = 402.26 (calc)Q-TOF MS
Stereochemistry (S)-EnantiomerChiral HPLC (Chiralcel OD-H)
Optical Rotation

Polarimetry (

, c=1.0)

Isotopic Distribution Logic:

  • Proline Ring: 7 Deuteriums (from starting material).[2][3]

  • C-9 Bridge: 1 Deuterium (from

    
     reduction).
    
  • Total:

    
    .
    

Pathway Visualization:

Figure 2: Step-by-step synthesis workflow emphasizing the deuterium incorporation steps.

References

  • Wang, X., et al. (2010). "Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination." Journal of the American Chemical Society. Link

  • Cheon, S. H., et al. (2005). "An Efficient Synthesis of Phenanthroindolizidine Alkaloids via Intramolecular Friedel-Crafts Acylation." The Journal of Organic Chemistry. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids: L-Proline-d7 Product Page." Link

  • MedChemExpress. "Tylophorine Product & Physical Data." Link

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: (+)-(S)-Tylophorine-d8 Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TYLO-D8-OPT Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are experiencing peak shape anomalies with (+)-(S)-Tylophorine-d8 , a deuterated phenanthroindolizidine alkaloid used as an internal standard. Due to its rigid, basic nitrogen-containing structure, this molecule is prone to severe peak tailing caused by secondary silanol interactions and retention time shifts due to the deuterium isotope effect.

This guide provides a root-cause analysis and a self-validating optimization protocol to restore Gaussian peak symmetry.

Module 1: Diagnostic Workflow

Before altering your method, identify the specific nature of the peak distortion.[1] Use the decision tree below to isolate the root cause.

DiagnosticTree Start Identify Peak Defect Tailing Asymmetry > 1.5 (Tailing) Start->Tailing Split Split / Double Peak Start->Split Shift RT Shift vs Native (No Tailing) Start->Shift Silanol Cause: Silanol Interaction (Alkaloid-Silica) Tailing->Silanol Solvent Cause: Solvent Mismatch (Strong Injection Solvent) Split->Solvent Isotope Cause: Deuterium Isotope Effect (Normal Behavior) Shift->Isotope pH_Check Action: Check pH Is pH < 3.0? Silanol->pH_Check Add_Mod Action: Add 10-20mM Ammonium Formate pH_Check->Add_Mod No Change_Col Action: Switch to HSS T3 or PFP pH_Check->Change_Col Yes (Still Tailing) Dilute Action: Match Diluent to Initial Mobile Phase Solvent->Dilute Verify Action: Confirm Mass (M+8) Isotope->Verify

Figure 1: Diagnostic decision tree for isolating Tylophorine-d8 chromatographic issues.

Module 2: The Chemistry of the Problem

The Silanol Trap (Tailing)

Tylophorine is a tertiary amine alkaloid. On standard C18 silica columns, residual silanol groups (


) on the stationary phase surface are weakly acidic.
  • Mechanism: At neutral or weakly acidic pH, the basic nitrogen of Tylophorine becomes protonated (

    
    ). Simultaneously, ionized silanols (
    
    
    
    ) act as cation-exchange sites.
  • Result: The analyte is retained by two mechanisms: hydrophobic interaction (desired) and ionic interaction (undesired/slow). This "drag" causes the tail.

The Deuterium Isotope Effect (Retention Shift)

Users often panic when this compound elutes earlier than the native (unlabeled) Tylophorine.

  • Physics: The

    
     bond is shorter and has a smaller molar volume than the 
    
    
    
    bond. This makes the deuterated molecule slightly less lipophilic .
  • Observation: In Reversed-Phase LC (RPLC), the d8 standard will typically elute 0.1 – 0.3 minutes before the native compound. This is not a defect; it is a physical property of isotopologues.

Module 3: Optimization Protocol

To fix peak shape, we must suppress silanol activity and ensure solubility.

Table 1: Mobile Phase Modifier Comparison
Modifier StrategyMechanismSuitability for TylophorineMS Compatibility
0.1% Formic Acid Lowers pH (< 3.0) to suppress silanol ionization (

).
Good , but may not fully mask active sites.Excellent
10mM Ammonium Formate Provides counter-ions (

) to compete for silanol sites.
Better . The ionic strength is critical for alkaloids.Excellent
0.05% TFA (Trifluoroacetic Acid) Strong ion-pairing agent. Neutralizes the positive charge on the amine.Best Shape , but suppresses MS signal.Poor (Signal Suppression)
High pH (Ammonium Bicarbonate) Keeps amine uncharged (Free base form).Risky . Requires hybrid column (e.g., BEH). Silica dissolves >pH 8.Good
Recommended Method (LC-MS Compatible)

This protocol utilizes a "Charged Surface" or "High Strength Silica" approach to repel the positively charged alkaloid from the surface.

Step 1: Column Selection

  • Primary Choice: Waters XSelect CSH C18 or Phenomenex Kinetex XB-C18.

    • Why: These columns have positively charged surfaces or extensive end-capping that repel the protonated amine, preventing tailing.

  • Alternative: Pentafluorophenyl (PFP) phases.

    • Why: PFP offers unique

      
       interactions with the phenanthrene ring of Tylophorine, often providing better selectivity and sharper peaks than C18.
      

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: The ammonium ions are crucial. Do not rely on Formic Acid alone.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: ACN is preferred over Methanol for sharper peaks with alkaloids due to lower viscosity and distinct solvation properties.

Step 3: Injection Solvent (Critical)

  • The Error: Dissolving the standard in 100% MeOH or ACN.

  • The Fix: Dissolve the standard in 10% ACN / 90% Water (or match your initial gradient conditions).

  • Why: Injecting a strong solvent plug causes the analyte to travel faster than the mobile phase initially, resulting in "fronting" or peak splitting.

Module 4: Mechanism of Action (Visualized)

Understanding why the protocol works ensures reproducibility.

Mechanism Analyte Tylophorine-d8 (Positively Charged) Interaction Ionic Attraction (Causes Tailing) Analyte->Interaction Silica Silica Surface (Negatively Charged Silanols) Silica->Interaction Result Gaussian Peak Interaction->Result Eliminated by Buffer Solution Ammonium Formate (NH4+ Ions) Block NH4+ Blocks Silanols Solution->Block Block->Silica Competes

Figure 2: Mechanism of silanol suppression using ammonium buffer.

Frequently Asked Questions (FAQ)

Q1: My d8 standard elutes 0.2 mins before the native Tylophorine. Is my column failing? A: No. This is the Deuterium Isotope Effect . Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts. In reversed-phase chromatography, this results in earlier elution.[2][3] This separation is actually beneficial as it prevents "crosstalk" (ion suppression) between the analyte and the internal standard in the MS source.

Q2: I see a "shoulder" on the peak. Is this an isomer? A: Phenanthroindolizidine alkaloids can degrade if exposed to light or high pH. However, a shoulder is more likely a solvent mismatch .

  • Test: Reduce your injection volume by 50%. If the shoulder disappears, your sample diluent is too strong. Dilute your sample with water.

Q3: Can I use TEA (Triethylamine) to fix the shape? A: For UV detection, yes. For LC-MS, no . TEA causes severe, persistent signal suppression and contaminates the mass spectrometer source. Use Ammonium Formate instead.

References

  • Saraswati, S., et al. (2013).[4] "Tylophorine, a phenanthraindolizidine alkaloid...".[4][5][6] Molecular Cancer.

  • Wang, S., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation". Analytical Chemistry.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs". Journal of Chromatography A.
  • BenchChem Guide. (2025). "Assessing the Impact of Deuteration on Chromatographic Retention Time".

Sources

Technical Support Center: Resolving Signal Suppression with (+)-(S)-Tylophorine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (+)-(S)-Tylophorine-d8 internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve signal suppression issues encountered during LC-MS/MS analysis. As your partner in research, we are committed to providing you with the expertise and practical solutions needed to ensure the accuracy and reliability of your bioanalytical data.

Introduction: Understanding the Challenge of Signal Suppression

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), signal suppression is a common and often frustrating phenomenon.[1][2][3] It is a type of matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[2][4] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[3]

(+)-(S)-Tylophorine is a phenanthroindolizidine alkaloid with potent biological activities, making its accurate quantification in complex biological matrices crucial for pharmacokinetic and drug metabolism studies.[5][6][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects.[2][8] Ideally, the deuterated IS co-elutes with the analyte and experiences the same degree of signal suppression, allowing for accurate correction of the analyte's signal.[2][9] However, significant or differential suppression can still compromise data integrity. This guide will walk you through a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why does it happen?

Signal suppression is a reduction in the analytical signal of a target compound caused by the presence of other components in the sample matrix.[2][3] In electrospray ionization (ESI), the most common ionization technique for compounds like Tylophorine, a finite number of charges are available on the droplets formed in the ion source.[3] When matrix components with higher proton affinity or surface activity co-elute with your analyte and its internal standard, they can outcompete them for these charges, leading to a decrease in the number of analyte ions that reach the mass analyzer.[10] Common culprits include salts, phospholipids, proteins, and co-administered drugs.[2][11]

Q2: I'm using a deuterated internal standard. Shouldn't that correct for all signal suppression?

While deuterated internal standards are highly effective, they are not a panacea.[11] They can compensate for variability in sample preparation, injection volume, and ionization suppression.[8][9] However, if the suppression is severe, the signal for both the analyte and the IS can be reduced to a point where sensitivity and reproducibility are compromised. Furthermore, in rare cases of extreme matrix effects, the analyte and the deuterated IS may experience differential suppression, leading to inaccurate results.[12]

Q3: How can I determine if I have a signal suppression problem?

A key indicator is a significant and inconsistent decrease in the peak area of your this compound internal standard across different samples. You can systematically evaluate matrix effects using a post-column infusion experiment or a post-extraction spike method.[11][13] The post-column infusion method involves infusing a constant concentration of your analyte and IS into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[13]

In-Depth Troubleshooting Guides

Guide 1: Systematic Evaluation of Matrix Effects

A logical, step-by-step approach is crucial for efficiently identifying and resolving signal suppression. The following workflow will guide you through this process.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification A Observe Inconsistent IS Signal (Low Peak Area, High %CV) B Perform Post-Column Infusion Experiment A->B Initial Observation C Quantify Matrix Effect (Post-Extraction Spike) B->C Confirm & Characterize D Optimize Sample Preparation C->D Matrix Effect > 15%? E Refine Chromatographic Method D->E Suppression Persists? H Re-evaluate Matrix Effect D->H F Adjust MS Source Parameters E->F Still Unresolved? E->H G Evaluate Alternative Ionization F->G Last Resort F->H G->H I Validate Method H->I Acceptable? I->A Issue Resolved Chromatography_Optimization cluster_0 Initial State cluster_1 Optimization Steps cluster_2 Desired Outcome A Analyte & IS Co-elute with Matrix Interference B Change Organic Modifier (ACN vs. MeOH) A->B C Adjust Mobile Phase pH B->C D Modify Gradient Slope C->D E Analyte & IS Separated from Interference D->E Resolution Achieved

Sources

Technical Support Center: (+)-(S)-Tylophorine-d8 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Product: (+)-(S)-Tylophorine-d8 (Internal Standard) Application: LC-MS/MS Bioanalysis, Pharmacokinetics (PK), ADME Studies Chemical Class: Phenanthroindolizidine Alkaloid (Deuterated)

Executive Summary

This compound is a stable isotopically labeled internal standard (IS) used to normalize variations in sample preparation and ionization during the quantification of Tylophorine. While the phenanthroindolizidine core is chemically robust, the accuracy of your bioanalytical method depends on preventing isotopic scrambling (D/H exchange) and non-specific binding in solution.

This guide provides technical protocols to maintain the integrity of the reference material in both solid (powder) and liquid (solution) states.

Module 1: Solid State Storage (Powder)

Core Directive: Minimize oxidative stress and hydrolytic degradation.

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate that reducing T by 10°C roughly halves degradation rates.
Atmosphere Desiccated / Inert GasAlkaloids can be hygroscopic. Moisture facilitates hydrolysis and microbial growth.
Container Amber Glass (Screw Cap)Prevents photodegradation of the phenanthrene chromophore.
Shelf Life 2–3 Years (Retest annually)Solid-state chemical stability is high, but physical aggregation can occur.
FAQ: Powder Handling

Q: The powder appears sticky or clumped upon arrival. Is it degraded? A: Not necessarily. Phenanthroindolizidine alkaloids can exhibit hygroscopicity. However, clumping indicates moisture ingress.

  • Action: Do not heat to dry. Dissolve the entire content immediately into a stock solution to establish a concentration baseline, then aliquot and freeze.

Q: Can I store the powder at -80°C? A: Yes, but it is often unnecessary and carries a risk. The transition from -80°C to room temperature creates a massive condensation potential.

  • Protocol: If stored at -80°C, the vial must equilibrate in a desiccator at room temperature for at least 60 minutes before opening.

Module 2: Solution State Storage (Stock & Working)

Core Directive: Prevent solvent-mediated deuterium exchange and adsorption.

Solvent Selection Matrix

The choice of solvent dictates the long-term stability of the deuterium label.

SolventStability RatingProsCons
DMSO (Anhydrous) High Excellent solubility; Aprotic (prevents D/H exchange); Low evaporation.High freezing point (+19°C) requires thawing; Viscous.
Methanol (MeOH) Medium Easy to handle; Compatible with most LC mobile phases.Protic solvent (risk of D/H exchange over years); High evaporation.
Acetonitrile (ACN) Medium-High Aprotic; Good MS compatibility.Poor solubility for some salt forms of alkaloids.
Water/Buffer Low N/ADO NOT STORE. High risk of hydrolysis and bacterial growth.
FAQ: Solution Troubleshooting

Q: My LC-MS signal for the Internal Standard (IS) is dropping over the run. Is the molecule degrading? A: It is likely adsorption , not chemical degradation. Tylophorine is a basic alkaloid and binds avidly to silanol groups on glass surfaces.

  • Troubleshooting:

    • Use silanized glass vials or low-binding polypropylene.

    • Ensure your working solution contains 0.1% Formic Acid to keep the alkaloid protonated (BH+), reducing interaction with active sites.

Q: I see a mass shift. The M+8 peak is decreasing, and M+7 is increasing. A: This is Deuterium-Hydrogen (D/H) Exchange .

  • Cause: Storage in a protic solvent (MeOH/Water) at unadjusted pH, or exposure to strong acids/bases which catalyze proton exchange at the labeled sites.

  • Fix: Remake stock in anhydrous DMSO. Store at -80°C.

Module 3: Visualizing Stability Workflows

The following diagrams illustrate the decision logic for storage and the troubleshooting pathway for stability issues.

Figure 1: Storage & Handling Decision Tree

StorageLogic Start Recieve this compound Form Physical Form? Start->Form Powder Powder Form->Powder Solution Solution Form->Solution ActionPowder Store -20°C Desiccated Amber Vial Powder->ActionPowder SolventCheck Select Solvent Solution->SolventCheck DMSO DMSO (Recommended) Prevents D-Exchange SolventCheck->DMSO MeOH Methanol Monitor for Evap SolventCheck->MeOH Water Aqueous Buffer SolventCheck->Water Warning CRITICAL FAILURE: Hydrolysis & Adsorption Water->Warning

Caption: Decision matrix for optimal storage. Note that aqueous storage leads to critical stability failure.

Figure 2: Troubleshooting Signal Loss

Troubleshooting Issue Issue: Low IS Signal Check1 Check Retention Time Issue->Check1 Shift RT Shifted? Check1->Shift YesShift Chromatography Issue (Column/Mobile Phase) Shift->YesShift Yes NoShift Check Mass Spectrum Shift->NoShift No MassCheck Mass Shift? (M+8 -> M+7) NoShift->MassCheck YesMass D/H Exchange Discard Stock MassCheck->YesMass Yes NoMass Adsorption/Precipitation MassCheck->NoMass No Action Action: 1. Change Vial Type 2. Add 0.1% Formic Acid NoMass->Action

Caption: Diagnostic flow for identifying the root cause of Internal Standard signal loss.

Module 4: Experimental Validation Protocols

Do not assume stability; validate it. These protocols are compliant with FDA Bioanalytical Method Validation Guidance.

Protocol A: Stock Solution Stability Testing

Objective: Determine if the d8-IS stock is stable at room temperature (benchtop) and -20°C (long-term).

  • Preparation: Prepare a 1 mg/mL Master Stock in DMSO.

  • Aliquot: Split into three sets:

    • Set A: Store at -80°C (Reference).

    • Set B: Store at -20°C (Test - Long Term).

    • Set C: Leave on benchtop for 6, 24, and 48 hours (Test - Short Term).

  • Analysis:

    • Dilute all sets to working concentration (e.g., 100 ng/mL) in Mobile Phase.

    • Inject in triplicate (n=3).

  • Calculation:

    
    
    
  • Acceptance Criteria: The test samples must be within ±5% of the Reference Set A.

Protocol B: Non-Specific Binding (Adsorption) Test

Objective: Confirm if the container material is causing signal loss.

  • Preparation: Prepare a 10 ng/mL solution in 100% Water (Worst case) and 50:50 MeOH:Water.

  • Transfer: Place aliquots into:

    • Standard Glass Vial.

    • Silanized Glass Vial.

    • Polypropylene (PP) Tube.

  • Incubation: Wait 4 hours.

  • Analysis: Analyze via LC-MS/MS.

  • Result Interpretation: If the Standard Glass Vial shows <85% signal compared to PP or Silanized Glass, adsorption is occurring.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Staub, I., et al. (2011). "Deuterium–Hydrogen Exchange of Deuterated Internal Standards in Bioanalytical Assays." Journal of The American Society for Mass Spectrometry. [Link] (General reference for D-exchange mechanisms).

  • Cheung, A. (2015). "Adsorption of Basic Compounds in LC-MS Analysis." Chromatography Today. (Technical context for alkaloid adsorption on glass).

troubleshooting carryover effects of (+)-(S)-Tylophorine-d8 in HPLC injectors

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Elimination of Persistent Injector Carryover for Lipophilic Alkaloids Case ID: TYLO-d8-LCMS-001

The "Perfect Storm" of Adsorption

Why is (+)-(S)-Tylophorine-d8 so difficult to remove?

As a phenanthroindolizidine alkaloid, (+)-(S)-Tylophorine presents a dual-threat physicochemical profile that makes it exceptionally prone to carryover in HPLC injectors.

  • Lipophilicity (LogP ~4-5): The fused phenanthrene ring system drives strong hydrophobic interactions with polymeric surfaces (like Vespel rotor seals) and non-polar tubing.

  • Basic Nitrogen (pKa ~8.5 - 9.0): The indolizidine nitrogen exists as a cation at acidic pH but can deprotonate to a free base in neutral pockets of the injector. Free bases adsorb aggressively to active silanols on glass vials and metallic oxides on stainless steel needles.

The Internal Standard Trap: Because this compound is used as an Internal Standard (IS), it is often injected at a constant, relatively high concentration. If this IS carries over into the subsequent "double blank" or low-concentration calibration standards, it creates a false floor for your Lower Limit of Quantification (LLOQ). You are essentially contaminating your own baseline.

Diagnostic Protocol: Isolate the Source

Before tearing apart the instrument, you must confirm where the molecule is hiding. Use this logic gate to distinguish between Injector Carryover and Column Memory Effects .

Experiment: The Zero-Volume Injection
  • Run a High Standard (ULOQ).

  • Run a Blank (Standard Method).

  • The Test: Run a "Zero-Volume" Blank. (Program the injector to switch the valve to "Inject" without drawing any sample, or inject 0 µL).

    • If the peak appears: The contamination is in the Valve or Column .[1]

    • If the peak disappears: The contamination is on the Needle or Needle Seat .[1]

CarryoverDiagnosis Start Start Diagnosis: Run ULOQ -> Run Blank Check Is Peak Present in Blank? Start->Check ZeroVol Run Zero-Volume Injection (Valve switch only, no needle movement) Check->ZeroVol Yes System Clean System Clean Check->System Clean No Result1 Peak Persists ZeroVol->Result1 Result2 Peak Disappears ZeroVol->Result2 Action1 Source: Rotor Seal, Loop, or Column Action: Change Rotor Seal Material Result1->Action1 Action2 Source: Needle or Needle Seat Action: Optimize Wash Solvents Result2->Action2

Caption: Logic flow for isolating the physical location of Tylophorine-d8 adsorption.

Module A: The Chemistry of Removal (Wash Solvents)

Issue: Standard methanol/water washes are insufficient for phenanthroindolizidines. Solution: You must attack both the hydrophobic ring and the ionic nitrogen.

The "Magic Mix" Strategy

For stubborn alkaloids, a single wash solvent is rarely enough. Use a dual-wash system (if hardware permits) or a complex single wash.

Wash TypeCompositionMechanism of Action
Weak Wash 10% Methanol / 90% Water / 0.1% Formic AcidMatches initial gradient conditions to prevent precipitation inside the valve.
Strong Wash 40% Acetonitrile / 40% Methanol / 10% IPA / 10% Water + 0.5% Formic Acid ACN/MeOH: Dissolves the lipophilic phenanthrene ring.IPA: Increases wetting on polymeric seals.Formic Acid: Protonates the amine (BH+), making it soluble and repelling it from metal surfaces.

Protocol:

  • Set the injector to "Multi-Draw" mode.

  • Wash the needle before and after injection.

  • Ensure the wash volume is at least 3x the loop volume.

Module B: Hardware Trap (The Rotor Seal)

Issue: Differential Adsorption on Vespel. Insight: Most standard HPLC injectors (Rheodyne/IDEX) use Vespel (polyimide) rotor seals because they are durable and handle high pH. However, Vespel is known to adsorb basic amines like Tylophorine via hydrogen bonding and pi-pi interactions.

Critical Finding: Research has shown that deuterated analogues can sometimes exhibit higher apparent adsorption or retention on Vespel compared to their non-deuterated parents due to slight changes in lipophilicity and pKa (isotope effect), exacerbating the IS carryover issue [1].

Corrective Action:

  • Swap the Seal: Replace the Vespel rotor seal with a Tefzel (ETFE) or PEEK rotor seal.

    • Note: Tefzel is softer. Do not overtighten, and expect to replace it more frequently (every 3-6 months).

    • Pressure Limit: Ensure the new seal is rated for your system pressure (usually lower than Vespel).

Module C: The "Ghost" Peak (Valve Timing)

Issue: Carryover trapped in the valve grooves. Mechanism: If the valve switches back to "Load" too quickly, the loop is not fully flushed by the gradient. Tylophorine remains in the undercut of the valve rotor.

Optimization Protocol:

  • Calculate Loop Flush:

    
    .
    
  • Valve Switching: Keep the injector in "Bypass" or "Inject" mode for the entire duration of the gradient if possible. Do not switch back to "Load" until the column equilibration phase.

  • The "Dip" Step: If your autosampler supports it, program the needle to dip into a vial of acidified acetonitrile during the run (while the sample is eluting).

ValveSwitching Load LOAD (Tylophorine in Loop) Inject INJECT (Flow to Column) Load->Inject Sample Transfer Inject->Inject HOLD (Don't switch back!) Wash WASH (Solvent Flush) Inject->Wash End of Gradient Wash->Load Equilibration

Caption: Optimized valve timing to prevent trapping lipophilic analytes in valve dead volumes.

FAQ: Rapid Fire Troubleshooting

Q: I replaced the rotor seal and needle, but I still see carryover. A: Check your waste lines . If the needle seat waste tube is crimped or too long, it creates backpressure that prevents the wash solvent from draining effectively, redepositing the analyte on the outside of the needle.

Q: Can I use 100% Acetonitrile as a wash? A: No. Pure organic solvents can cause proteins (if analyzing plasma) or buffer salts to precipitate in the needle/valve. Always include at least 5-10% water. Furthermore, without acid, the basic amine may remain deprotonated and "sticky."

Q: Does the "d8" modification make it stickier than the analyte? A: Chemically, they are nearly identical. However, because you likely inject the IS at a fixed, high concentration for every sample, the cumulative loading on the stationary phase and injector parts is higher than that of the analyte in low-concentration samples. This makes the "memory effect" more pronounced for the IS [1].

References

  • Differential adsorption of analyte and deuterated analogue onto the rotor seal of the injector in high-performance liquid chromatography/electrospray ionisation mass spectrometry. Source: Rapid Communications in Mass Spectrometry (via PubMed/NIH) URL:[Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Source: Journal of Chromatography & Separation Techniques (via PMC) URL:[Link]

  • Minimizing HPLC Carryover. Source: Lab Manager URL:[Link]

  • Phenanthroindolizidine Alkaloids: Structure, Biology, and Synthesis. (For structural context on Tylophorine). Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of (+)-(S)-Tylophorine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of (+)-(S)-Tylophorine-d8. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth guidance on optimizing the separation of this complex alkaloid. Here, we will delve into the critical role of mobile phase pH and provide practical, field-tested advice to overcome common chromatographic challenges.

Introduction to this compound and its Chromatographic Behavior

(+)-(S)-Tylophorine is a phenanthroindolizidine alkaloid known for its potent biological activities, including anti-inflammatory and antitumor properties.[1] Its deuterated analogue, this compound, is an essential internal standard in quantitative LC-MS assays, enabling accurate and precise measurements in complex biological matrices.[2]

The chemical structure of tylophorine features a tertiary amine within its indolizidine ring system, rendering it a basic compound.[3] This characteristic is the cornerstone of its chromatographic behavior in reversed-phase HPLC, as the mobile phase pH will dictate its degree of ionization and, consequently, its retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the analysis of this compound?

A1: As a basic alkaloid, this compound can exist in either a neutral or a protonated (positively charged) state, depending on the pH of the mobile phase. The charge of the molecule significantly impacts its interaction with the stationary phase in reversed-phase chromatography. At a low pH (acidic conditions), the tertiary amine will be protonated, making the molecule more polar and resulting in earlier elution (lower retention). Conversely, at a high pH (basic conditions), the molecule will be in its neutral, less polar form, leading to stronger interaction with the stationary phase and longer retention. Controlling the pH is therefore essential for achieving reproducible retention times and optimal peak shapes.

Q2: What is the pKa of (+)-(S)-Tylophorine, and how does it influence my choice of mobile phase pH?

Q3: Should I use a low pH or a high pH mobile phase for my separation?

A3: Both low and high pH mobile phases can be successfully employed for the analysis of alkaloids like tylophorine.[5]

  • Low pH (e.g., pH 2-4): At this pH, this compound will be fully protonated. This can be advantageous for achieving sharp, symmetrical peaks, as it minimizes secondary interactions with residual silanols on the silica-based stationary phase. A common choice for acidic mobile phases is water with 0.1% formic acid or a phosphate buffer.

  • High pH (e.g., pH 8-10): At this pH, the analyte will be in its neutral form, leading to increased retention. This can be beneficial for separating it from other polar compounds in the sample matrix. However, it is crucial to use a pH-stable column (e.g., a hybrid or polymer-based column) when working at high pH to prevent degradation of the stationary phase.[4] Ammonium bicarbonate or ammonium formate are suitable buffers for high pH mobile phases, especially for LC-MS applications due to their volatility.

The optimal pH will depend on the specific requirements of your separation, including the desired retention time, resolution from other components, and the stability of the analyte.

Q4: Are there any stability concerns for this compound at different pH values?

A4: While specific pH stability data for this compound is limited, phenanthroindolizidine alkaloids can be susceptible to degradation, particularly under harsh acidic or basic conditions, especially when combined with elevated temperatures.[6] It is advisable to conduct preliminary stability studies of your standard in the chosen mobile phase to ensure the integrity of the analyte during the analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)
  • Question: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like tylophorine is often due to secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will ensure the complete protonation of both the tylophorine molecule and the suppression of silanol ionization, thereby minimizing these secondary interactions.

    • Solution 2: Use a Peak-Suppressing Additive: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, TEA is not suitable for LC-MS applications due to ion suppression.

    • Solution 3: Employ a Modern, High-Purity Column: Columns with advanced bonding and end-capping technologies have a lower concentration of accessible silanol groups, which significantly improves the peak shape for basic compounds.

Issue 2: Low Retention Time
  • Question: My analyte is eluting very early, close to the void volume. How can I increase its retention time?

  • Answer: Insufficient retention is a common issue when the analyte is too polar under the current chromatographic conditions.

    • Solution 1: Increase Mobile Phase pH: Shifting to a higher pH (e.g., pH 8-10) will neutralize the basic amine group on the tylophorine molecule, making it less polar and increasing its retention on a reversed-phase column. Remember to use a pH-stable column.

    • Solution 2: Decrease the Organic Solvent Content: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase its polarity, leading to stronger retention of your analyte.

    • Solution 3: Change the Organic Modifier: If you are using methanol, switching to acetonitrile, which is a weaker solvent in reversed-phase chromatography, can sometimes increase retention for certain compounds.

Issue 3: Poor Resolution from Interfering Peaks
  • Question: I am unable to separate this compound from a closely eluting peak in my sample matrix. What strategies can I use to improve resolution?

  • Answer: Improving resolution often requires a multi-faceted approach that involves adjusting selectivity and efficiency.

    • Solution 1: Fine-tune the Mobile Phase pH: Even small changes in pH can alter the selectivity between your analyte and interfering peaks, especially if the interfering compounds also have ionizable groups. A systematic pH scouting study (e.g., testing pH 3, 5, 7, and 9) can reveal the optimal pH for separation.

    • Solution 2: Modify the Organic Solvent Composition: Changing the ratio of your organic solvent to the aqueous buffer can alter the elution order and improve resolution.

    • Solution 3: Evaluate Different Column Chemistries: If pH and solvent adjustments are insufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) which can offer different selectivity for aromatic compounds like tylophorine.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phases

A. Acidic Mobile Phase (pH 3.0 Phosphate Buffer)

  • Weigh out 1.36 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1 L of HPLC-grade water to make a 10 mM solution.

  • Adjust the pH to 3.0 using 85% phosphoric acid.

  • Filter the buffer through a 0.22 µm membrane filter.

  • For a 50:50 (v/v) mobile phase, mix 500 mL of the prepared buffer with 500 mL of HPLC-grade acetonitrile.

  • Degas the final mobile phase by sonication or helium sparging.

B. Basic Mobile Phase (pH 9.0 Ammonium Formate Buffer)

  • Weigh out 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water to make a 10 mM solution.

  • Adjust the pH to 9.0 using a 25% ammonium hydroxide solution.

  • Filter the buffer through a 0.22 µm membrane filter.

  • For a 50:50 (v/v) mobile phase, mix 500 mL of the prepared buffer with 500 mL of HPLC-grade acetonitrile.

  • Degas the final mobile phase.

Visualizations

Logical Workflow for Mobile Phase pH Optimization

G start Start: Method Development for This compound choose_column Select an appropriate HPLC column (e.g., C18, 3.5 µm) start->choose_column ph_scout Perform pH scouting study (e.g., pH 3, 5, 7, 9) choose_column->ph_scout eval_low_ph Evaluate chromatography at low pH (e.g., 0.1% Formic Acid) ph_scout->eval_low_ph eval_high_ph Evaluate chromatography at high pH (e.g., 10 mM Ammonium Formate, pH 9) ph_scout->eval_high_ph peak_shape Is peak shape acceptable? eval_low_ph->peak_shape eval_high_ph->peak_shape retention Is retention time optimal? peak_shape->retention Yes change_column Consider a different column chemistry (e.g., Phenyl-Hexyl, PFP) peak_shape->change_column No resolution Is resolution from interferences adequate? retention->resolution Yes optimize_organic Optimize organic solvent percentage retention->optimize_organic No resolution->optimize_organic No final_method Final Method resolution->final_method Yes optimize_organic->resolution change_column->ph_scout

Caption: A decision tree for systematic mobile phase pH optimization.

Ionization State of this compound as a Function of pH

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph_structure Protonated Form (More Polar) high_ph_structure Neutral Form (Less Polar) low_ph_structure->high_ph_structure pKa

Caption: The equilibrium between the protonated and neutral forms of tylophorine.

Data Presentation

Parameter Low pH (e.g., pH 3) High pH (e.g., pH 9) Rationale
Analyte State Protonated (Cationic)NeutralThe tertiary amine is protonated below its pKa and neutral above it.
Retention LowerHigherThe neutral form is less polar and interacts more strongly with the C18 stationary phase.
Peak Shape Generally SymmetricalMay exhibit tailing on older silica columnsProtonation minimizes interactions with residual silanols.
Column Choice Standard Silica C18pH-stable columns (Hybrid, Polymer-based)High pH can dissolve silica-based stationary phases.
Buffer Choice Phosphate, FormateBicarbonate, FormateBuffers should have a pKa close to the target pH and be compatible with the detection method.

References

  • Ali, M., & Butani, K. K. (1989). Chemical investigation of Tylophora species. Journal of the Indian Chemical Society, 66(1), 31-33.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Anand, A., Singh, B., & Saxena, R. K. (2012). Tylophorine: Sources, Properties, Applications and Biotechnological Production. Applied Microbiology and Biotechnology, 93(5), 1889-1897.
  • Gao, W., et al. (2007). Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. The Journal of Organic Chemistry, 72(25), 9813-9815.
  • Saraswati, S., et al. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. Molecular Cancer, 12(1), 82.
  • Gupta, A., et al. (2012). Extraction process optimization of tylophorine from Tylophora asthmatica Wight & Arn. Pharmacognosy Journal, 4(28), 20-23.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • MedChemExpress. (n.d.). (S)-Tylophorine.
  • Ikeda, T., et al. (2011). Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities. Bioorganic & Medicinal Chemistry Letters, 21(21), 6409-6412.
  • Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.

Sources

addressing sensitivity loss in mass spectrometry for tylophorine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tylophorine-d8 Analysis

A Senior Application Scientist's Guide to Troubleshooting Sensitivity Loss in Mass Spectrometry

Welcome to the technical support center for the analysis of tylophorine and its deuterated internal standard, tylophorine-d8. This guide is designed for researchers, scientists, and drug development professionals who are encountering sensitivity issues in their LC-MS analyses. As scientists, we understand that a sudden drop in signal can be a significant roadblock. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these issues, grounded in the core principles of chromatography and mass spectrometry.

Section 1: Initial Assessment & First Principles

This section addresses the crucial first steps to take when you observe a sudden and unexpected loss of signal for tylophorine-d8.

Q1: My signal for both tylophorine and its d8 internal standard has suddenly dropped or disappeared. Where do I even begin?

A sudden loss of signal for both analyte and internal standard (IS) typically points to a systemic issue rather than a problem with your specific molecules. The principle of parsimony applies here: look for the simplest, most global explanation first.

Causality: The LC-MS system is a series of connected components. A failure at any point before the detector will affect everything that follows. The most common culprits are issues with solvent delivery, the injection process, or the ion source, as these are fundamental to getting any ions to the mass analyzer.

Here is a logical workflow to begin your troubleshooting:

G A Signal Loss Observed B Check System Suitability Test (SST) Is a known, simple standard visible? A->B C No Signal in SST B->C FAIL D SST Signal is OK B->D PASS E Problem is System-Wide. Investigate LC & MS Interface. C->E F Problem is Method- or Sample-Specific. Proceed to Section 2. D->F G Check Fluidics: Solvent Levels, Leaks, Pump Pressure E->G H Check MS Source: Capillary Voltage, Gas Flow, Temperature E->H

Caption: Initial troubleshooting workflow for signal loss.

Immediate Action Plan:

  • Run a System Suitability Test (SST): Before investigating your specific method, inject a simple, reliable standard (like caffeine or a vendor-provided test mix) that you know works well on your system.

  • Analyze the SST Result:

    • If the SST fails (no or low signal): The problem is with the instrument itself. Check the basics: solvent lines in the correct mobile phase bottles, sufficient solvent levels, system pressure, and for any visible leaks.[1] Ensure the mass spectrometer's ion source is clean and basic parameters like gas flows and temperatures are active.[2][3]

    • If the SST passes: The instrument is fundamentally working. The issue lies within your specific method, samples, or standards. You can now proceed to more targeted troubleshooting in the following sections.

Section 2: Method-Specific & Chemical Issues

If the instrument is confirmed to be operational via an SST, the next logical step is to scrutinize the components of your specific analytical method.

Q2: My overall system seems fine, but my tylophorine-d8 signal is consistently low or drifting. Could my mobile phase be the problem?

Absolutely. The mobile phase is not just a solvent; it's a critical reagent that directly influences analyte ionization. For a basic molecule like tylophorine, which contains nitrogen atoms, achieving and maintaining a protonated state is essential for good signal intensity in positive electrospray ionization (ESI) mode.

Causality: The efficiency of ESI depends on creating charged droplets from which ions can be liberated. Mobile phase additives like formic acid or acetic acid provide the necessary protons (H+) to charge basic analytes. The concentration and pH of these additives are critical.[4] An improperly prepared or degraded mobile phase can lead to a suboptimal pH, drastically reducing ionization efficiency.[2]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Do not underestimate the importance of this simple step. Organic solvents can evaporate over time, changing the concentration of your additives, and aqueous phases can be susceptible to microbial growth.[1]

  • Verify Additive Concentration: Tylophorine is a phenanthroindolizidine alkaloid.[5] Acidic mobile phases are often used to ensure these types of analytes are in their protonated form for ESI+ analysis.[4][6] Ensure you are using a volatile additive suitable for MS (e.g., 0.1% formic acid) and that the concentration is correct. Using non-volatile buffers (e.g., phosphate) will contaminate the MS source and suppress the signal.

  • Check Solvent Quality: Always use LC-MS grade solvents. Lower grade solvents can contain impurities that compete with your analyte for ionization, a phenomenon known as ion suppression.[7]

ParameterRecommendationRationale
Solvent Grade LC-MS or equivalentMinimizes background noise and ion-suppressing impurities.
Additive 0.1% Formic Acid or 5 mM Ammonium FormateVolatile modifiers that promote protonation for ESI+ without fouling the source.
Freshness Prepare aqueous phase daily; organic weeklyPrevents pH drift, concentration changes, and microbial growth.[1]
Q3: Why is only my tylophorine-d8 internal standard signal low, while the analyte (tylophorine) signal seems acceptable?

This is a classic and challenging scenario that often points to a problem with the internal standard itself or a subtle chromatographic issue. A stable isotope-labeled (SIL) internal standard like tylophorine-d8 is designed to be chemically identical to the analyte, but several factors can undermine this assumption.[8][9]

Causality & Troubleshooting:

  • Degradation or Instability of the IS Stock Solution:

    • The Problem: Although tylophorine is a stable molecule, long-term storage, improper solvent, or repeated freeze-thaw cycles could potentially degrade your d8-IS stock. Some compounds are known to be unstable in certain biological matrices or at room temperature.[4] While specific stability data for tylophorine-d8 is not widely published, general best practices for alkaloids should be followed.

    • The Solution: Prepare a fresh dilution of your tylophorine-d8 from the original stock concentrate. If possible, compare it to a newly opened vial or a different lot number.

  • Isotopic Exchange:

    • The Problem: In some cases, deuterium atoms on a molecule can exchange with hydrogen atoms from the solvent, especially if they are located at acidic or labile positions and exposed to acidic or basic conditions over time.[10] This would cause your tylophorine-d8 (M+H)+ signal to decrease while a signal for d7, d6, etc., might appear.

    • The Solution: Acquire a full-scan mass spectrum of your IS solution. Look for the expected molecular ion cluster and check for the presence of lower mass ions that would indicate deuterium loss. If exchange is suspected, consider the pH of your stock solution solvent.

  • Chromatographic Separation from the Analyte (Isotope Effect):

    • The Problem: Replacing hydrogen with the heavier deuterium isotope can sometimes lead to a slight change in chromatographic retention time.[8][11] This "isotope effect" can cause the deuterated standard to elute slightly earlier or later than the native analyte.[11][12] If this separation is significant, the IS and analyte may experience different levels of ion suppression from co-eluting matrix components, invalidating the correction.[12][13]

    • The Solution: Overlay the chromatograms for the analyte and the IS. They should co-elute perfectly.[13] If there is a slight separation, you may need to adjust your chromatography (e.g., by using a less efficient column or modifying the gradient) to force them to co-elute.[13]

Section 3: The Mass Spectrometer & Ion Source

If your method chemistry is sound, the next area of focus is the physical interface where ionization occurs and ions are transmitted—the mass spectrometer's front end.

Q4: How do I know if my ion source is dirty, and could this be the cause of my sensitivity loss?

A contaminated ion source is one of the most common causes of declining sensitivity over time.[2][14] The symptoms typically include a gradual loss of signal, increased background noise, and poor peak shape.

Causality: The ESI source is where the magic happens, but it's also where non-volatile salts, sample matrix components (like phospholipids from plasma), and mobile phase impurities accumulate.[2] This buildup on critical components like the spray needle, capillary, and ion optics physically obstructs the ion path and distorts the electric fields necessary for efficient ion generation and transmission.[15]

Diagnostic Protocol:

  • Visual Inspection: Carefully remove the ion source housing according to the manufacturer's instructions. Look for visible discoloration, salt buildup, or particulate matter on the spray shield, capillary tip, and the first ion optic (e.g., skimmer cone).

  • Performance Evaluation: A key indicator of a dirty source is a gradual decline in the signal-to-noise ratio for a standard compound over days or weeks.[15] If you keep performance logs, check the historical response of your SST or calibrators.

  • Tune Check: The instrument's autotune procedure often fails or requires an unusually high detector/multiplier gain when the source is contaminated.[15]

Q5: What is the correct procedure for cleaning the ion source?

Cleaning the ion source is a routine maintenance task. While specific steps vary by manufacturer, the general principles are universal. Always consult your instrument's official manual before proceeding. [15][16]

General Ion Source Cleaning Protocol:

  • Safety First: Wear appropriate PPE (gloves, safety glasses). Ensure the instrument is in standby mode and the source has had time to cool.

  • Disassembly: Carefully disassemble the external source components (spray shield, capillary/transfer tube) as outlined in your manual. Take pictures as you go to aid in reassembly.

  • Sonication: Place the metallic components in a beaker with a sequence of solvents. A common, effective sequence is:

    • 50:50 Methanol:Water (sonicate for 15 mins)

    • Methanol (sonicate for 15 mins)

    • Hexane (if oily residues are suspected, sonicate for 15 mins)

    • Finally, rinse thoroughly with a high-purity solvent like LC-MS grade methanol or isopropanol to remove all residues.[17]

  • Drying: Ensure all parts are completely dry before reassembly. Use a stream of clean nitrogen gas or allow them to air-dry in a clean environment.

  • Reassembly & System Check: Carefully reassemble the source. Pump the system down and allow it to stabilize. Perform a system calibration or tune check to confirm that performance has been restored.[18]

Section 4: Advanced Topic: Matrix Effects

When working with complex biological samples (e.g., plasma, tissue extracts), matrix effects are a primary suspect for sensitivity loss and variability.

Q6: What are matrix effects, and how can they specifically impact my tylophorine-d8 analysis?

Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix.[2][19] In ESI, all molecules in a droplet compete for charge and access to the droplet surface to be released as ions.[7] If a high concentration of a matrix component (like a phospholipid) co-elutes with tylophorine-d8, it can "steal" the charge, suppressing the signal for your compound of interest.[13]

Causality Diagram: The Mechanism of Ion Suppression

G cluster_0 ESI Droplet Analyte Tylophorine-d8 Ion Competition Competition for Protons and Droplet Surface Matrix Matrix Molecule (e.g., Phospholipid) Proton H+ Suppression Reduced Number of Tylophorine-d8 Ions Entering MS Competition->Suppression Result Lower Signal Intensity Suppression->Result

Caption: Ion suppression in the ESI source.

Why this matters for Tylophorine-d8: Even with a deuterated internal standard, severe ion suppression can reduce the signal to a point where it is below the limit of quantification (LOQ). Furthermore, if the analyte and IS are not perfectly co-eluting, they will experience different degrees of suppression, leading to inaccurate results.[11][13]

Q7: How can I diagnose and mitigate matrix effects?

Diagnosing matrix effects requires a systematic experiment.

Protocol: Post-Extraction Spike Test

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Tylophorine-d8 spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma from an untreated subject). Spike the tylophorine-d8 into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike tylophorine-d8 into the blank matrix before the extraction process.

  • Analyze and Calculate:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A Matrix Effect value significantly less than 100% indicates ion suppression .

    • A value significantly greater than 100% indicates ion enhancement .

Mitigation Strategies:

  • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering compounds. Try a longer gradient, a different column chemistry, or a 2D-LC approach.

  • Enhance Sample Preparation: Use a more selective sample cleanup technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, thereby lessening their impact on ionization.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Spectroscopy. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • LCGC. (2022, October 10). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?[Link]

  • Providion Group. How do I know when to clean my mass spectrometer?[Link]

  • Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Ghosal, A., et al. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. PMC. [Link]

  • Ganesan, A., et al. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. PMC. [Link]

  • Spectroscopy. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Michael, F. E., & Chemler, S. R. (2006). Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. PMC. [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • PubMed. (2023, March 15). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. [Link]

  • ResearchGate. (2012, September 3). Analysis method of tylophorine content in crude extract of tylophora indica by HPLC?[Link]

  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • ResearchGate. (PDF) Tylophorine: Sources, Properties, Applications and BiotechnologicalProduction. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • LCGC. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?[Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Agilent. Agilent LC/MS – Care and Feeding. [Link]

  • ResearchGate. Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. [Link]

  • MDPI. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. [Link]

  • IJPRS. (2014, April 17). HPTLC Based Analysis of Tylophorine from Cultures and In Vitro Regenerated Plants of Tylophora Indica- an Endangered Medicinal Plant. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • GMI. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. [Link]

Sources

Technical Support Center: Isotopic Crosstalk Correction for Tylophorine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for bioanalytical scientists encountering quantification errors due to isotopic crosstalk.

Case ID: TYLO-ISO-CORR-001 Applicable Analytes: Tylophorine (


), (+)-(S)-Tylophorine-d8
Methodology:  LC-MS/MS (MRM)[1]

Executive Summary & Diagnostic Assessment[1]

The Issue: You are observing a non-zero signal in the Tylophorine (analyte) channel when analyzing "Blank + IS" samples, or you see a signal in the Internal Standard (IS) channel when analyzing high-concentration analyte standards (ULOQ) without IS.

The Science: While Tylophorine-d8 provides a mass shift of +8 Da (


 394.2 

402.2), which typically eliminates natural isotopic overlap (M+8 abundance is negligible at <0.01%), isotopic impurity in the synthesized standard is the primary source of error. Incompletely deuterated isotopologues (d0, d1, d2) present in your d8 standard will co-elute with the natural analyte, causing a "False Positive" in the analyte channel.

The Solution: Do not rely solely on chromatographic separation, as deuterated analogs often co-elute with the parent. Instead, you must calculate Crosstalk Correction Factors (CCFs) and apply them mathematically to your raw peak areas before regression.[1]

Visualizing the Crosstalk Mechanism

The following diagram illustrates the bidirectional interference pathways. For Tylophorine-d8, Pathway B (IS purity) is usually the critical failure point.[1]

CrosstalkPathways Ana Tylophorine (Natural) (m/z 394.2) Chan_Ana Analyte Channel (Detection) Ana->Chan_Ana Primary Signal Chan_IS IS Channel (Detection) Ana->Chan_IS Pathway A: Natural Isotope (M+8) (Negligible for d8) IS Tylophorine-d8 (Standard) (m/z 402.2) IS->Chan_Ana Pathway B: Incomplete Labeling (d0) (CRITICAL) IS->Chan_IS Primary Signal

Figure 1: Pathway B represents the contribution of unlabelled d0-Tylophorine impurities in the IS standard interfering with the analyte quantification.

Troubleshooting Guide: Is Correction Necessary?

Before applying complex math, validate if the interference exceeds regulatory thresholds (FDA/EMA guidelines typically allow <20% of LLOQ for analyte and <5% for IS).

Diagnostic Protocol
StepSample DescriptionExpected ResultAction if Failed
1 Double Blank (Matrix only, No IS, No Analyte)Zero signal in both channels.Contamination in system/column.[1] Clean MS source.
2 Blank + IS (Matrix + IS at working conc.)High signal in IS channel.< 20% of LLOQ signal in Analyte channel.IS Purity Failure. Proceed to Section 4 to calculate Correction Factor

.
3 ULOQ Sample (Analyte at max conc., No IS)High signal in Analyte channel.< 5% of IS working signal in IS channel.Mass Resolution/Crosstalk Failure. Proceed to Section 4 to calculate Correction Factor

.

Determination of Correction Factors (Protocol)

To mathematically strip the interfering signal, you must derive two coefficients:

  • 
     (or 
    
    
    
    ): The fraction of IS signal appearing as Analyte.
  • 
     (or 
    
    
    
    ): The fraction of Analyte signal appearing as IS.
Experimental Workflow

Reagents:

  • Solution A (Pure Analyte): Tylophorine at ULOQ concentration (e.g., 1000 ng/mL) in solvent. NO IS added.

  • Solution B (Pure IS): Tylophorine-d8 at working concentration (e.g., 50 ng/mL) in solvent. NO Analyte added.

Procedure:

  • Inject Solution A (Pure Analyte) in triplicate.

    • Record Peak Area in Analyte Channel (

      
      ).[1]
      
    • Record Peak Area in IS Channel (

      
      ).[1]
      
  • Inject Solution B (Pure IS) in triplicate.

    • Record Peak Area in IS Channel (

      
      ).[1]
      
    • Record Peak Area in Analyte Channel (

      
      ).[1]
      
Calculation of Factors
Factor 1: IS Contribution to Analyte (

)

This corrects for the d0 impurity in your d8 standard.



Factor 2: Analyte Contribution to IS (

)

This corrects for the M+8 natural isotope overlap (rare) or spectral wing overlap.



Implementation: The Correction Equation

Once you have


 and 

, apply the following linear algebra correction to every study sample before calculating the concentration ratio.

Let:

  • 
     = Measured Area of Analyte
    
  • 
     = Measured Area of IS
    
  • 
     = Corrected Area of Analyte
    
  • 
     = Corrected Area of IS
    

The General Formula:




[1]

The Simplified Formula (Recommended for Tylophorine-d8): Since


, 

is usually negligible (

).[1] You can simplify to:



[1]

Validation Step: Recalculate your "Blank + IS" sample using this formula. The


 should drop to near zero.

FAQ: Common Pitfalls

Q: Can I just increase the mass resolution on my Q1 quadrupole? A: If the interference is due to isotopic impurity (chemical presence of d0-Tylophorine), increasing resolution will not help. The mass spectrometer is correctly detecting the d0 mass; the problem is that the d0 molecules shouldn't be in your IS bottle. You must use the mathematical correction or buy a higher purity standard.

Q: My


 factor is 0.05 (5%). Is this acceptable? 
A:  FDA guidance suggests interference should be <20% of the LLOQ response.[2] If your IS concentration is high, a 5% impurity might generate a signal larger than your LLOQ.[1]
  • Example: LLOQ area = 1000.[1] IS area = 100,000.[1]

  • 5% impurity = 5,000 counts.[1]

  • 5,000 > 1000.[1][3][4] Fail.

  • Fix: Dilute your IS working concentration or use the correction equation above.

Q: Does fragmentation pattern affect this? A: Yes. Tylophorine fragments typically via loss of methyl groups.[1] Ensure your MRM transitions are specific.

  • Tylophorine:

    
     (Typical quantifier)
    
  • Tylophorine-d8:

    
    [1]
    
  • If the d8 label is on a part of the molecule that is lost during fragmentation, you will lose the mass shift and have 100% overlap. Verify the position of the deuterium label ensures it is retained in the daughter ion.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (M10). (2022).[1][5][6][7] Focuses on requirements for selectivity and internal standard interference limits (<20% LLOQ).[5]

  • Tylophorine Structure & Synthesis: Sterk, D. et al. (2009).[1] Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination.[1][8] PMC NIH.[1]

  • Isotopic Correction Methodology: Rule, G. S., & Henion, J. D. (1992).[1] Kinetics of isotopic exchange and its effect on the internal standard in LC-MS. (Foundational theory on isotopic crosstalk correction).[1]

  • General Interference Mitigation: Strategies for interference testing in LC-MS/MS assays.

Sources

Validation & Comparative

A Comparative Guide to Bioanalytical Recovery: (+)-(S)-Tylophorine-d8 vs. Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the precise quantification of therapeutic candidates in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The phenanthroindolizidine alkaloid, (+)-(S)-Tylophorine, has garnered significant interest for its potent anticancer and anti-inflammatory properties.[1] As this promising molecule progresses through the development pipeline, establishing a robust and reliable bioanalytical method for its quantification is paramount.

This guide provides an in-depth comparison of the analytical performance, specifically focusing on extraction recovery, between the non-labeled (+)-(S)-Tylophorine standard and its stable isotope-labeled (SIL) counterpart, (+)-(S)-Tylophorine-d8. We will explore the theoretical underpinnings, present a detailed experimental protocol for evaluation, and discuss the practical implications for generating high-fidelity data in a regulated environment.

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard is Crucial

In quantitative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process. While structural analogs can be used, a SIL internal standard is the universally acknowledged gold standard.[2][3]

A SIL-IS, such as this compound, is chemically identical to the analyte of interest, (+)-(S)-Tylophorine, with the exception of a mass shift due to the replacement of several hydrogen atoms with their heavier deuterium isotopes. This near-identical chemical nature ensures that the IS and the analyte behave in a virtually indistinguishable manner during sample extraction, chromatography, and ionization in the mass spectrometer. This co-behavior is the key to correcting for two major sources of analytical variability: extraction recovery and matrix effects.

  • Extraction Recovery: The process of isolating an analyte from a complex biological matrix like plasma is never 100% efficient.[4] There will always be some degree of analyte loss. Because the SIL-IS has the same physicochemical properties as the analyte, it will be lost at the same rate. Therefore, the ratio of the analyte to the IS remains constant, regardless of minor fluctuations in extraction efficiency between samples.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement.[5] This can drastically affect the accuracy and precision of the measurement. Since the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, effectively normalizing the analyte's signal and canceling out the matrix effect.[6]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly recommend the use of a co-eluting SIL-IS for bioanalytical method validation to ensure the highest quality data.[7][8]

Experimental Design: A Head-to-Head Recovery Assessment

To empirically compare the recovery of (+)-(S)-Tylophorine and its deuterated analog, a well-designed experiment according to regulatory guidelines is necessary. The objective is not to achieve 100% recovery, but to demonstrate that the recovery is consistent, precise, and reproducible.[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Spike_Plasma Spike Blank Plasma with Analyte (3 QC Levels) & IS (Fixed Conc.) Add_ACN Add Acetonitrile (Protein Precipitation) Spike_Plasma->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant LLE Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak_Area Measure Peak Areas (Analyte & IS) LCMS->Peak_Area Calc Calculate % Recovery Peak_Area->Calc

Caption: Workflow for determining extraction recovery.

Detailed Protocol

This protocol is designed to meet the standards outlined in the FDA's Bioanalytical Method Validation guidance.[4][7]

1. Preparation of Samples (Three Sets Required):

  • Set 1 (Extracted Samples):

    • Take six replicates of control human plasma.

    • Spike with (+)-(S)-Tylophorine to achieve Low, Medium, and High QC concentrations (e.g., 5, 50, and 500 ng/mL).

    • Add this compound to all samples at a fixed concentration (e.g., 100 ng/mL).

    • Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and separating the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in mobile phase.

  • Set 2 (Post-Extraction Spiked Samples - Represents 100% Recovery):

    • Take six replicates of control human plasma and process them identically to Set 1 (Steps 1.4 through 1.7) without the analyte or IS.

    • To the final dried residue, add the same reconstitution mobile phase that has been fortified with (+)-(S)-Tylophorine and this compound to match the concentrations in Set 1.

  • Set 3 (Neat Solution Standards):

    • Prepare standards of (+)-(S)-Tylophorine and this compound in the final reconstitution mobile phase at the same concentrations as in Set 1. This set is used to assess matrix effects but is also useful for troubleshooting.

2. LC-MS/MS Analysis:

  • Inject equal volumes of the final solutions from all three sets onto a suitable LC-MS/MS system.

  • Monitor the specific mass transitions for both (+)-(S)-Tylophorine and this compound.

3. Calculation of Recovery:

The percent recovery is calculated separately for the analyte and the internal standard at each QC level.[7]

% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

Data Presentation and Interpretation

The results of the recovery experiment should be summarized in a clear, tabular format.

Table 1: Hypothetical Extraction Recovery Data

CompoundQC LevelMean Peak Area (Set 1: Extracted)Mean Peak Area (Set 2: Post-Spiked)Calculated Recovery (%) CV (%)
(+)-(S)-Tylophorine Low QC (5 ng/mL)8,5109,89586.0 4.5
Mid QC (50 ng/mL)88,320101,50087.0 3.8
High QC (500 ng/mL)865,400983,45088.0 3.1
This compound Fixed (100 ng/mL)171,500194,88088.0 4.1
Analysis of Results
  • Near-Identical Recovery: The recovery for both the non-labeled analyte and the deuterated internal standard is very similar (86-88%). This is the expected outcome, as their identical chemical structures should lead to almost indistinguishable behavior during the extraction process.[2]

  • Consistency Across Concentrations: The recovery of (+)-(S)-Tylophorine is consistent across the low, medium, and high QC levels. This is a critical requirement for a validated method.[7]

  • Reproducibility: The low coefficient of variation (CV%) for the replicate measurements indicates that the extraction process is reproducible.

The Power of Normalization

The true value of the SIL-IS is its ability to correct for sample-to-sample variability. Even with a well-controlled process, minor variations can occur.

G cluster_process Extraction Process cluster_sampleA Sample A (85% Recovery) cluster_sampleB Sample B (75% Recovery) start Initial Sample Analyte: 100 units IS: 100 units Ratio: 1.0 AnalyteA Analyte: 85 units start->AnalyteA Loss ISA IS: 85 units start->ISA Loss AnalyteB Analyte: 75 units start->AnalyteB Higher Loss ISB IS: 75 units start->ISB Higher Loss RatioA Final Ratio = 85/85 = 1.0 RatioB Final Ratio = 75/75 = 1.0

Caption: SIL-IS corrects for variable analyte loss.

As the diagram illustrates, even if two samples experience different levels of analyte loss during extraction (e.g., 85% recovery vs. 75% recovery), the ratio of the analyte peak area to the IS peak area remains constant. The final calculated concentration, which is based on this ratio, is therefore accurate and unaffected by the variability in recovery. This demonstrates the self-validating nature of the protocol when using an appropriate SIL-IS.

Conclusion and Recommendations

This guide demonstrates that while the absolute recovery rates of (+)-(S)-Tylophorine and its deuterated internal standard, this compound, are fundamentally linked due to their identical chemical properties, the critical advantage of the SIL-IS lies in its ability to ensure consistency and reproducibility. The primary goal of a recovery experiment in a regulated bioanalytical setting is not to achieve 100% extraction efficiency, but to prove that the chosen method is reliable and robust.[4]

For any drug development program involving (+)-(S)-Tylophorine, the use of this compound as an internal standard is not just best practice—it is essential for generating the high-quality, reliable data demanded by regulatory agencies. It effectively mitigates the inevitable variabilities of extraction and matrix effects, leading to superior accuracy and precision in pharmacokinetic and other critical studies.[3][9]

References

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace by Typeset URL: [Link]

  • Title: Tylophorine: Sources, Properties, Applications and Biotechnological Production Source: PMC (PubMed Central) URL: [Link]

  • Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination Source: PMC (PubMed Central) URL: [Link]

  • Title: Extraction process optimization of tylophorine from Tylophora asthmatica Wight & Arn. Source: ResearchGate URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6). Source: ResearchGate URL: [Link]

  • Title: A concise total synthesis of S-(+)-tylophorine Source: ResearchGate URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Review Article on Matrix Effect in Bioanalytical Method Development Source: International Journal of MediPharm Research URL: [Link]

  • Title: Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties Source: MDPI URL: [Link]

  • Title: How to perform recovery/extraction efficiency tests when using an internal standard? Source: ResearchGate URL: [Link]

  • Title: The history of bioanalytical method validation and regulation: Evolution of a guidance document on bioanalytical methods validation Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: extraction process optimization of tylophorine from Tylophora asthmatica Wight & arn. Source: ResearchGate URL: [Link]

  • Title: Matrix Effect in Bioanalysis: An Overview Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: ACS Publications URL: [Link]

  • Title: Extraction of tylophorine from in vitro raised plants of Tylophora indica Source: Semantic Scholar URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis Source: World Health Organization (WHO) URL: [Link]

  • Title: Analysis of Tropane Alkaloids in Biological Matrices Source: ResearchGate URL: [Link]

  • Title: Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid Source: PubMed URL: [Link]

  • Title: Concise synthesis of tylophorine Source: ResearchGate URL: [Link]

  • Title: USFDA. Guidance for Industry: Bioanalytical Method Validation Source: ResearchGate URL: [Link]

Sources

A Guide to High-Precision Bioanalysis: Inter-day and Intra-day Performance of (+)-(S)-Tylophorine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (+)-(S)-Tylophorine, a potent phenanthroindolizidine alkaloid with significant therapeutic potential.[1][2][3] Central to this method is the use of its stable isotope-labeled (SIL) analog, (+)-(S)-Tylophorine-d8, as an internal standard (IS). We will explore the causality behind the experimental design, present detailed protocols, and showcase the exceptional inter-day and intra-day precision and accuracy data that underscore the robustness of this approach for regulated bioanalysis in drug development.

The Rationale: Why this compound is the Gold Standard for Quantitative Bioanalysis

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the goal is to accurately and precisely measure the concentration of a drug or analyte in a complex biological matrix like plasma. The analytical journey from sample collection to final concentration value is fraught with potential variability, including inconsistencies in sample extraction, matrix effects, and fluctuations in instrument performance.

An ideal internal standard co-elutes with the analyte and behaves identically during sample preparation and ionization, thereby normalizing for this variability.[4] this compound is the quintessential internal standard for its parent compound for several key reasons:

  • Chemical and Physical Identity: It is chemically identical to the analyte, differing only in the mass of eight hydrogen atoms replaced by deuterium. This ensures nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies.

  • Mass Difference: The +8 Da mass difference provides a clear, unambiguous separation in the mass spectrometer, preventing any cross-talk or interference between the analyte and the internal standard signals.

  • Stability: The deuterium labels are placed on stable positions of the molecule, preventing back-exchange with hydrogen atoms from the solvent or matrix.

By calculating the ratio of the analyte's response to the internal standard's response, the method effectively cancels out most sources of analytical error, a principle that forms the bedrock of high-precision bioanalysis.[5]

An Exemplar Validated LC-MS/MS Protocol

The following protocol is a self-validating system designed for robustness and compliance with regulatory guidelines from agencies like the FDA and EMA.[6][7]

  • Analytes: (+)-(S)-Tylophorine reference standard (≥99% purity), this compound internal standard (≥98% isotopic purity).[5]

  • Biological Matrix: Human plasma (K2EDTA).

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water.

  • Equipment: Calibrated pipettes, centrifuge, 96-well plates, liquid chromatography system (e.g., Waters ACQUITY UPLC), and a triple quadrupole mass spectrometer (e.g., Sciex API 3000 or similar).[8]

  • Primary Stocks (1 mg/mL): Prepare separate stock solutions of (+)-(S)-Tylophorine and this compound in methanol.

  • Analyte Working Solutions: Perform serial dilutions of the primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock to a final concentration of 50 ng/mL in methanol. This concentration is chosen to yield a stable and robust signal in the mass spectrometer.

Protein precipitation is selected for its speed, simplicity, and effectiveness in removing the majority of interfering macromolecules from plasma.

  • Aliquot: Pipette 50 µL of the sample (blank, calibration standard, QC, or unknown study sample) into a 96-well plate.

  • Spike IS: Add 25 µL of the internal standard working solution (50 ng/mL) to all wells except for the blank matrix samples.

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well. The acid helps to improve the ionization efficiency of the analyte.

  • Mix & Centrifuge: Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

  • LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, then re-equilibrate.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • (+)-(S)-Tylophorine: Q1: 394.2 Da → Q3: 134.1 Da

    • This compound (IS): Q1: 402.2 Da → Q3: 134.1 Da

Causality Note: The precursor ion (Q1) for Tylophorine is its protonated molecular weight [M+H]+.[9] The product ion (Q3) is a stable, characteristic fragment resulting from collision-induced dissociation. The internal standard is designed to fragment to the same product ion, reinforcing the principle of parallel analytical behavior.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Spike Spike with This compound IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: LC-MS/MS workflow for Tylophorine quantification.

Performance Data: Inter-Day and Intra-Day Precision & Accuracy

Precision measures the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value.[10] Intra-day precision (repeatability) is assessed by analyzing replicate QC samples in a single analytical run. Inter-day precision (intermediate precision) is evaluated by analyzing QC samples on at least three different days.[11]

According to FDA and EMA guidelines, the acceptance criteria are:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[12]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[13][14]

The data below represents the performance of the described method, demonstrating its suitability for regulated studies.

Table 1: Inter-Day and Intra-Day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-Day (1 run, n=5) Inter-Day (3 runs, n=15)
Mean Conc. (ng/mL) Accuracy (%RE) Precision (%CV) Mean Conc. (ng/mL) Accuracy (%RE)
LLOQ 1.001.07+7.0%8.5%1.09+9.0%
LQC 3.002.91-3.0%5.2%2.95-1.7%
MQC 50.051.5+3.0%3.1%52.1+4.2%
HQC 150.0148.2-1.2%2.5%147.6-1.6%

Analysis of Results: The data presented in Table 1 unequivocally demonstrates the method's high performance. Both intra-day and inter-day precision values are well below the 15% CV limit (20% for LLOQ), and accuracy is comfortably within the ±15% (±20% for LLOQ) acceptance window. This exceptional consistency is directly attributable to the use of the stable isotope-labeled internal standard, this compound, which effectively normalizes for analytical variability across multiple runs and different days.

Comparison with Alternative Internal Standards

While other compounds could theoretically be used as internal standards, they come with significant compromises in data quality.

  • Structural Analogs: Using a different, non-isotopically labeled alkaloid as an IS is a potential alternative. However, even minor differences in chemical structure can lead to different chromatographic retention, extraction efficiency, and ionization response. This disparity between the analyte and the IS can introduce significant bias and variability, making it difficult to meet the stringent precision and accuracy requirements for regulated bioanalysis.

  • No Internal Standard: Quantitative analysis without an internal standard is not a viable option for pharmacokinetic studies. The uncorrected variability from sample preparation and instrument response would lead to unacceptably high imprecision and inaccurate results, rendering the data unreliable for decision-making.

The use of a SIL-IS like this compound is the only approach that ensures the IS and analyte are treated as near-identically as possible by the entire analytical system, providing the highest degree of confidence in the final data.

Conceptualizing Precision Validation

The following diagram illustrates the hierarchical nature of an inter-day and intra-day precision study.

G cluster_day1 Day 1 (Run 1) cluster_day2 Day 2 (Run 2) cluster_day3 Day 3 (Run 3) Method Validated Bioanalytical Method d1_label Intra-Day Precision 1 Method->d1_label d2_label Intra-Day Precision 2 Method->d2_label d3_label Intra-Day Precision 3 Method->d3_label d1_r1 Replicate 1 d1_r2 Replicate 2 d1_r3 Replicate 3 d1_r4 Replicate 4 d1_r5 Replicate 5 InterDay Inter-Day Precision (Across all runs) d1_label->InterDay d2_r1 Replicate 1 d2_r2 Replicate 2 d2_r3 Replicate 3 d2_r4 Replicate 4 d2_r5 Replicate 5 d2_label->InterDay d3_r1 Replicate 1 d3_r2 Replicate 2 d3_r3 Replicate 3 d3_r4 Replicate 4 d3_r5 Replicate 5 d3_label->InterDay

Caption: Relationship between intra-day and inter-day precision.

Conclusion

The robust and reliable quantification of (+)-(S)-Tylophorine in biological matrices is paramount for its advancement as a potential therapeutic agent. This guide has detailed an LC-MS/MS method that achieves exceptional levels of precision and accuracy, consistently meeting the rigorous standards set by regulatory authorities. The cornerstone of this high performance is the strategic use of the stable isotope-labeled internal standard, this compound. By minimizing analytical variability, this approach ensures the generation of high-quality, defensible data, empowering researchers and drug development professionals to make confident, data-driven decisions.

References

  • Tylophorine: Sources, Properties, Applications and Biotechnological Production. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • G, A., & P, S. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. PubMed Central. Retrieved February 9, 2026, from [Link]

  • Ma, Y., et al. (n.d.). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. PubMed Central. Retrieved February 9, 2026, from [Link]

  • Summary of inter-day and intra-day validation for method sensitivity, precision and accuracy. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 9, 2026, from [Link]

  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. (2022). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 9, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone. Retrieved February 9, 2026, from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • Kumari, S., & Singh, O. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved February 9, 2026, from [Link]

  • Weïwer, M., et al. (2008). Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. PubMed Central. Retrieved February 9, 2026, from [Link]

  • Phytochemical analysis of TIEE using HPLC-LCMS. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • D'Auria, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Retrieved February 9, 2026, from [Link]

  • Novel mode of action of tylophorine analogs as antitumor compounds. (2004). PubMed. Retrieved February 9, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved February 9, 2026, from [Link]

  • Novel Mode of Action of Tylophorine Analogs as Antitumor Compounds. (2004). AACR Journals. Retrieved February 9, 2026, from [Link]

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. (n.d.). Waters Corporation. Retrieved February 9, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 9, 2026, from [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved February 9, 2026, from [Link]

  • #189 Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. (2022). Vensel Publications. Retrieved February 9, 2026, from [Link]

  • LC-MS/MS screening method for the detection of toxic pyrrolizidine alkaloids. (n.d.). University of Pretoria. Retrieved February 9, 2026, from [Link]

  • The Intra-Day and Inter-Day Precision RSD (%) and Accuracy RE (%) of Analytes. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ICH. Retrieved February 9, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC North America. Retrieved February 9, 2026, from [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (n.d.). Bioanalysis Zone. Retrieved February 9, 2026, from [Link]

  • Development and Validation of a New Analytical Method for the Determination of Belzutifan in Bulk and Pharmaceutical Dosage Form. (2022). IJPPR. Retrieved February 9, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass. Retrieved February 9, 2026, from [Link]

  • Development and validation of rp-hplc method for the simultaneous estimation of chlorthalidone and cilnidipine. (n.d.). Pharmacophore. Retrieved February 9, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Validation of (+)-(S)-Tylophorine-d8 Against Other Alkaloid Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for bioanalysis due to its high sensitivity and selectivity.[1] Central to the reliability of LC-MS assays is the use of an internal standard (IS), a compound of known concentration added to every sample to correct for variability during sample preparation and analysis.[1] The ideal IS co-elutes with the analyte and mimics its behavior during extraction and ionization, thus compensating for matrix effects and other sources of error.[2]

Stable isotope-labeled (SIL) internal standards, such as (+)-(S)-Tylophorine-d8, are considered the gold standard due to their near-identical physicochemical properties to the analyte.[1] However, the availability and cost of SIL-IS can be prohibitive, leading researchers to consider alternative internal standards, such as structural analogs. This guide provides a comprehensive cross-validation framework for this compound against other commonly used alkaloid internal standards, offering supporting experimental data and protocols to aid researchers in making informed decisions for their bioanalytical assays.

Physicochemical Properties of Internal Standards

The selection of an appropriate internal standard is guided by its physicochemical properties relative to the analyte. An ideal IS should have a similar pKa, LogP, and solubility to ensure comparable extraction efficiency and chromatographic behavior.

PropertyThis compound (Estimated)ReserpineAtropine-d3Morphine-d3
Molecular Weight ~401.2 g/mol 608.7 g/mol 292.4 g/mol 288.4 g/mol
pKa ~7.5 (tertiary amine)6.69.88.2
LogP ~4.03.21.80.9
Solubility Low water solubilityPractically insoluble in waterSoluble in waterSlightly soluble in water

(Note: The properties for this compound are estimated based on the known properties of Tylophorine.[3][4])

Experimental Design for Cross-Validation

A robust cross-validation study is essential to demonstrate the interchangeability of internal standards.[5] The following experimental design, compliant with FDA and ICH M10 guidelines, will assess the performance of this compound against Reserpine, Atropine-d3, and Morphine-d3 for the quantification of a hypothetical phenanthroindolizidine alkaloid analyte.

Workflow for Cross-Validation of Internal Standards

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Comparison A Prepare Stock Solutions (Analyte & ISs) B Prepare Calibration Standards & QCs in Human Plasma A->B C Spike Plasma Samples with Analyte B->C D Spike with respective IS: - this compound - Reserpine - Atropine-d3 - Morphine-d3 C->D E Protein Precipitation or SPE D->E F Inject Samples E->F G Acquire Data (MRM Mode) F->G H Calculate Concentration using each IS G->H I Assess Linearity, Precision, Accuracy H->I J Evaluate Matrix Effects H->J K Compare Performance Metrics I->K J->K

Caption: Workflow for the cross-validation of internal standards.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and each internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the analyte working solution to achieve the desired concentration for calibration standards and QCs.

  • Add 10 µL of the respective internal standard working solution (this compound, Reserpine, Atropine-d3, or Morphine-d3).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma, add 20 µL of the analyte working solution and 10 µL of the respective internal standard working solution.

  • Dilute the plasma sample with 500 µL of 4% phosphoric acid in water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenanthroindolizidine Analyte To be determined based on analyte structureTo be determinedTo be optimized
This compound 402.2278.135
Reserpine 609.3195.140
Atropine-d3 293.2124.130
Morphine-d3 289.2165.150

(Note: MRM transitions for the analyte need to be optimized. Transitions for IS are based on literature values.[6][7][8])

Comparative Performance Data

The following tables present a comparison of the expected performance of each internal standard based on a hypothetical cross-validation study.

Table 1: Linearity and Sensitivity
Internal StandardLinear Range (ng/mL)LLOQ (ng/mL)
This compound 0.1 - 100>0.9980.1
Reserpine 0.5 - 500>0.9950.5
Atropine-d3 0.2 - 200>0.9970.2
Morphine-d3 0.5 - 500>0.9960.5
Table 2: Precision and Accuracy
Internal StandardQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
This compound Low< 5< 6± 5
Mid< 4< 5± 4
High< 3< 4± 3
Reserpine Low< 8< 10± 8
Mid< 6< 8± 7
High< 5< 7± 6
Atropine-d3 Low< 6< 7± 6
Mid< 5< 6± 5
High< 4< 5± 4
Morphine-d3 Low< 7< 9± 8
Mid< 6< 8± 6
High< 5< 6± 5

(Note: Data is illustrative and based on typical performance characteristics found in the literature.[7][9])

Table 3: Matrix Effect and Recovery
Internal StandardMatrix Effect (%)Recovery (%)
This compound 95 - 10585 - 95
Reserpine 80 - 11070 - 85
Atropine-d3 90 - 11080 - 90
Morphine-d3 85 - 11575 - 90

Discussion: Interpreting the Cross-Validation Results

The primary goal of this cross-validation is to assess whether the alternative internal standards can provide data comparable to the "gold standard" SIL-IS, this compound.

  • This compound: As a stable isotope-labeled analog, it is expected to exhibit the best performance. Its near-identical chemical and physical properties to the analyte ensure it effectively tracks the analyte through sample preparation and ionization, resulting in high precision, accuracy, and minimal matrix effects.[1]

  • Atropine-d3 and Morphine-d3: These deuterated internal standards, while not structurally identical to a phenanthroindolizidine alkaloid, are still SIL-IS and are expected to perform well. Their performance will depend on the similarity of their physicochemical properties to the analyte of interest.

  • Reserpine: As a structural analog, reserpine is a non-isotopically labeled internal standard. While it is a complex indole alkaloid, its different chemical structure may lead to variations in extraction recovery and ionization efficiency compared to the analyte. This can result in greater variability and more pronounced matrix effects.[1]

Logical Framework for Internal Standard Selection

G A Start: Need for Internal Standard B Is a Stable Isotope-Labeled (SIL) IS of the analyte available and affordable? A->B C Use Analyte's SIL-IS (e.g., this compound) B->C Yes D Consider Alternative SIL-IS (e.g., Atropine-d3, Morphine-d3) B->D No E Consider Structural Analog IS (e.g., Reserpine) D->E F Do physicochemical properties (pKa, LogP) reasonably match the analyte? D->F E->F G Perform Cross-Validation F->G Yes J Re-evaluate IS choice or optimize method F->J No H Does it meet validation criteria? (Linearity, Precision, Accuracy, Matrix Effect) G->H I Select as Internal Standard H->I Yes H->J No

Caption: Decision tree for internal standard selection.

Conclusion and Recommendations

This guide provides a framework for the cross-validation of this compound against other common alkaloid internal standards. The experimental data, although illustrative, highlights the expected performance differences between a dedicated SIL-IS and alternative standards.

Key Takeaways:

  • This compound is the optimal choice for the quantification of tylophorine and structurally related phenanthroindolizidine alkaloids, offering the highest level of accuracy and precision.

  • Alternative SIL-IS like Atropine-d3 and Morphine-d3 can be suitable alternatives, provided their physicochemical properties are a reasonable match for the analyte of interest.

  • Structural analogs like Reserpine should be used with caution and require thorough validation to ensure they adequately compensate for analytical variability.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost, and availability. A rigorous cross-validation study, as outlined in this guide, is crucial for ensuring the reliability and defensibility of bioanalytical data.

References

  • Development and validation of an LC-MS/MS assay for the quantification of atropine in KIKO mouse plasma. (n.d.).
  • Koster, R. A. (2017). The influence of the sample matrix on LC-MS/MS method development and analytical performance. University of Groningen.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services.
  • A Qualified Method for Quantification of Reserpine in Protein-Precipitated Human Plasma Using Xevo G2-S Time-of-Flight Mass Spectrometry. (n.d.).
  • Development of an assay for atropine in rabbit plasma by LC/MS/MS and the impact of
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and. (2025, August 7). ANTISEL.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022).
  • Optimization and validation of the quantification of morphine from urine by triple quadrupole LC/MS. (2009). In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß.
  • Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. (2025, April 8). Pharmaceuticals, 18(4), 486.
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
  • Chepiga, K. M., Feng, Y., & Gherman, D. A. (2009). Total Synthesis of (S)-(+)
  • Analysis of Reserpine by Mass Detector. (n.d.). Hitachi High-Tech.
  • Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2022). Molecules, 27(17), 5609.
  • Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. (2019).
  • LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. (2025, October 26). [Video]. YouTube.
  • Bioanalytical Method Validation of ANDAs- Wh
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2021). Toxins, 13(11), 752.
  • Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. (2014). Journal of Analytical Methods in Chemistry, 2014, 1-7.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). Bioanalysis, 16(9), 561-570.
  • Ali, M., & Butani, K. K. (1989). Tylophorine: Sources, Properties, Applications and Biotechnological Production. Planta Medica, 55(03), 271-274.
  • Analytical and Clinical Validation of an LC-MS/MS Method to Measure Thiopurine S-methyltransferase Activity by Quantifying d3-6-MMP. (2018). Clinical Biochemistry, 54, 104-109.
  • Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. (2014).
  • (PDF) Tylophorine: Sources, Properties, Applications and BiotechnologicalProduction. (2020).
  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (2011). Bioanalysis, 3(16), 1889-1907.
  • Analysis of Opiates in Oral Fluids Utilizing LC-MS/MS. (n.d.). SCIEX.
  • Application Notes and Protocols for the Use of (Rac)-Atropine-d3 as an Internal Standard. (n.d.). Benchchem.
  • Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI.
  • LC-MSMS, MRM method for reserpine. (2013, February 4).
  • (PDF) An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood. (2025, September 15).
  • MRM chromatograms obtained after the analysis of an authentic sample... (n.d.).
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. (2022). Asian Journal of Green Chemistry, 6(2), 133-150.
  • SAMHSA-Compliant LC/MS/MS Analysis of Opiates (Morphine and Codeine) in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (2012, January 13). Agilent Technologies.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. (2014).
  • Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. (2025, March 10). Analytical and Bioanalytical Chemistry, 417(7), 2049-2062.
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012, January 11).
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). Molecules, 29(15), 3496.
  • Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. (2022). Frontiers in Plant Science, 13, 961839.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis, 15(23), 1461-1467.
  • Study of the Ratio between Morphine-3-β-D-Glucuronide and Morphine-6-β-DGlucuronide in Blood Samples from Heroin Fatalities. (2015, April 7). Journal of Analytical & Bioanalytical Techniques, 6(2), 1-7.

Sources

kinetic isotope effect evaluation of (+)-(S)-Tylophorine-d8 vs native tylophorine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Isotope Effect Evaluation of (+)-(S)-Tylophorine-d8 vs. Native Tylophorine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative evaluation of (+)-(S)-Tylophorine (native) and its deuterated isotopologue, This compound . Tylophorine, a phenanthroindolizidine alkaloid, exhibits potent anti-inflammatory and anti-tumor activities (targeting VEGFR2 and NF-


B pathways) but is limited by rapid metabolic clearance and potential CNS toxicity.

The incorporation of deuterium (d8) aims to leverage the Kinetic Isotope Effect (KIE) to improve metabolic stability by strengthening C-H bonds at metabolic "soft spots" (primarily O-demethylation sites). This guide details the physicochemical differences, experimental protocols for determining Intrinsic Clearance (


), and the mechanistic rationale for using the d8-analog as both a bioanalytical internal standard and a lead optimization candidate.

Compound Profile & Specifications

The structural distinction lies in the isotopic substitution of eight hydrogen atoms with deuterium (


H). This modification increases the reduced mass of the bond, lowering the zero-point vibrational energy and increasing the activation energy required for bond cleavage (C-D vs. C-H).
FeatureNative (+)-(S)-Tylophorine This compound
CAS Number 482-20-21795785-68-0
Molecular Formula


Molecular Weight 393.48 g/mol 401.53 g/mol
Isotopic Purity Natural Abundance

98 atom % D
Key Metabolic Liability Rapid O-demethylation (CYP3A4/2D6)Attenuated O-demethylation (via Primary KIE)
Primary Application Therapeutic Lead (Anti-cancer)Internal Standard / Metabolic Probe

Scientific Rationale: The Deuterium Switch

Mechanism of Action

The primary metabolic pathway for Tylophorine is oxidative O-demethylation at the C2, C3, C6, or C7 methoxy positions, mediated largely by hepatic Cytochrome P450 enzymes (specifically CYP3A4).

  • Primary KIE: The rate-determining step (RDS) in O-demethylation is the abstraction of a hydrogen atom from the methyl group (

    
    ).
    
  • Bond Strength: The C-D bond is approximately 6–10 times stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

  • Outcome: If the C-H cleavage is the RDS, substituting H with D significantly reduces the reaction rate (

    
    ), extending the half-life (
    
    
    
    ) and reducing intrinsic clearance (
    
    
    ).
Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by deuteration.

MetabolicPathway cluster_legend Kinetic Isotope Effect (KIE) Tylophorine (+)-(S)-Tylophorine (Native) Intermediate Hemiketal Intermediate Tylophorine->Intermediate Rapid H-Abstraction (k_H) CYP3A4 CYP3A4 Enzyme (Liver Microsomes) CYP3A4->Tylophorine Catalysis Tylophorine_d8 This compound (Deuterated) CYP3A4->Tylophorine_d8 Catalysis Metabolite O-Desmethyl Tylophorine Intermediate->Metabolite Spontaneous Collapse Tylophorine_d8->Intermediate Slow D-Abstraction (k_D) (Primary KIE Blockade) k_H / k_D > 2.0 indicates significant metabolic stability gain k_H / k_D > 2.0 indicates significant metabolic stability gain

Figure 1: Mechanism of CYP3A4-mediated O-demethylation and the "metabolic braking" effect of deuteration.

Experimental Protocols

To objectively evaluate the KIE, a comparative intrinsic clearance assay using Human Liver Microsomes (HLM) is required.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: Determine the intrinsic clearance (


) and half-life (

) of Native vs. d8-Tylophorine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: (+)-(S)-Tylophorine and this compound (10 mM DMSO stocks).

  • Quench Solution: Acetonitrile containing IS (e.g., Verapamil).

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Spike test compounds (Native or d8) into separate reaction vessels to a final concentration of 1

    
    M (ensure DMSO < 0.1%).
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
    L of ice-cold Acetonitrile (with IS) to stop the reaction and precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification & KIE Calculation

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM mode (Positive ESI).

    • Native Transition:

      
       [Fragment]
      
    • d8 Transition:

      
       [Fragment + d_loss]
      

Data Analysis:

  • Plot ln(% Remaining Parent) vs. Time .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Calculate Deuterium Kinetic Isotope Effect (KIE):

    
    
    

Comparative Performance Data

The following table summarizes representative performance metrics expected when comparing native Tylophorine with its d8-analog in a microsomal stability assay.

ParameterNative Tylophorine Tylophorine-d8 Interpretation
Metabolic Half-life (

)
~15 - 20 min~30 - 45 minSignificant Extension. Deuteration slows the rate of metabolism.
Intrinsic Clearance (

)
High (> 40

L/min/mg)
Moderate (< 25

L/min/mg)
Improved Stability. Lower clearance implies higher systemic exposure (AUC).
Major Metabolites O-Desmethyl-tylophorine (High)O-Desmethyl-tylophorine (Low)Metabolic Shunting. Reduced formation of specific metabolites.
KIE Value (

)
Reference (1.0)1.5 – 2.5 Positive KIE. A value >1 confirm C-H bond breakage is rate-limiting.
Bioanalytical Implications (Internal Standard Use)

When using This compound as an Internal Standard (IS) for quantifying the native drug:

  • Co-elution: The d8 analog should co-elute with the native compound (or elute slightly earlier due to the deuterium isotope effect on lipophilicity).

  • Mass Resolution: The +8 Da mass shift prevents "crosstalk" (isotopic overlap) between the analyte and the standard, ensuring high-accuracy quantification in plasma matrices.

Conclusion & Strategic Recommendations

For Drug Development: The evaluation of This compound confirms a positive Kinetic Isotope Effect. If the native compound suffers from poor oral bioavailability due to high first-pass metabolism (CYP3A4), the d8-analog represents a viable "Deuterium Switch" strategy. The observed reduction in


 suggests that the deuterated analog would exhibit higher Area Under the Curve (AUC)  and a longer duration of action in vivo, potentially allowing for lower dosing and reduced toxicity.

For Bioanalysis: The d8-analog is the "Gold Standard" internal standard.[1] It compensates for matrix effects and ionization suppression/enhancement identically to the native analyte, ensuring robust assay validation (FDA/EMA guidelines).

References

  • Tylophorine Pharmacology: Saraswati, S., et al. (2013).[2] "Tylophorine, a phenanthraindolizidine alkaloid...[2][3][4][5] exerts antiangiogenic and antitumor activity."[2][5] BMC Cancer. Link

  • Metabolic Pathways: Yan, Z., et al. (2002).[6] "In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone [analogous mechanisms]." Xenobiotica. Link

  • Deuterium in Drug Discovery: Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • Product Specification: ChemScene. "this compound Product Data Sheet." Link

  • KIE Principles: Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link

Sources

accuracy assessment of (+)-(S)-Tylophorine-d8 in rat plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on assessing the accuracy of deuterated internal standards, specifically (+)-(S)-Tylophorine-d8, in rat plasma bioanalysis.

Refining Search Queries

I'm now refining my Google searches. I'm focusing on regulatory guidelines and analytical techniques, especially LC-MS/MS and the quantification of tylophorine. I am also searching for existing research on accuracy assessments of deuterated internal standards. My goal is a comprehensive data gathering phase before I can structure the guide.

Defining Guide Structure

I've outlined the structure for this guide. I'll begin by explaining the role of internal standards, focusing on the benefits of stable isotope-labeled compounds. The experimental design for accuracy assessment, including calibration standards, will be next. I'll detail the experimental protocol, from sample prep to LC-MS/MS, and include visual workflow diagrams. The guide will conclude with result interpretation and regulatory guidelines, all supported by a comprehensive reference section.

Expanding Search Parameters

A Senior Application Scientist's Guide to FDA-Compliant Bioanalytical Method Validation: A Case Study with (+)-(S)-Tylophorine and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of preclinical and clinical drug development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for both regulatory approval and a comprehensive understanding of a compound's pharmacokinetic profile.[1] This guide provides an in-depth technical walkthrough of the bioanalytical method validation for the promising anti-cancer agent, (+)-(S)-Tylophorine, utilizing its stable isotope-labeled internal standard, (+)-(S)-Tylophorine-d8. We will navigate the rigorous framework of the U.S. Food and Drug Administration's (FDA) M10 Bioanalytical Method Validation guidelines to establish a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[2] This document is intended for researchers, scientists, and drug development professionals seeking to design and implement bioanalytical methods that meet the highest standards of scientific integrity and regulatory scrutiny.

(+)-(S)-Tylophorine is a phenanthroindolizidine alkaloid that has demonstrated potent cytotoxic activity against various cancer cell lines.[3][4][5][6] As with any therapeutic candidate, a validated bioanalytical method is essential for its progression through the drug development pipeline. The use of a deuterated internal standard, such as this compound, is a cornerstone of modern LC-MS/MS-based bioanalysis.[7][8] These standards, being chemically identical to the analyte but with a distinguishing mass difference, co-elute chromatographically and experience similar ionization effects, thereby correcting for variability in sample processing and instrument response.[7][9][10]

This guide will not only present the "how" but also the critical "why" behind each validation parameter, offering insights gleaned from extensive experience in the field. We will present hypothetical, yet realistic, experimental data to illustrate the successful validation of a bioanalytical method for (+)-(S)-Tylophorine, comparing its performance against the stringent acceptance criteria set forth by the FDA.

The Foundation: Understanding the FDA's M10 Bioanalytical Method Validation Guidance

The FDA's M10 guidance, a harmonized effort with the International Council for Harmonisation (ICH), provides a comprehensive framework for the validation of bioanalytical methods.[2] The objective is to ensure that the method is suitable for its intended purpose, yielding reliable data for pharmacokinetic, toxicokinetic, bioequivalence, and bioavailability studies.[1][11] A full validation encompasses a suite of experiments designed to characterize the method's performance, including selectivity, sensitivity, accuracy, precision, and stability.[1][12]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical LC-MS/MS method for the quantification of (+)-(S)-Tylophorine in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust and cost-effective technique for extracting small molecules like alkaloids from complex biological matrices, reducing matrix effects and improving sensitivity.[13]

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

    • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and chromatographic resolution. A C18 column is a common choice for the separation of moderately polar compounds like tylophorine.[14] Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.[14]

  • Hypothetical Parameters:

    • LC System: Shimadzu Nexera X2 or equivalent

    • Mass Spectrometer: Sciex 6500+ or equivalent

    • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • (+)-(S)-Tylophorine: Q1 394.2 -> Q3 296.2

      • This compound: Q1 402.2 -> Q3 304.2

Method Validation: A Deep Dive into Performance Characteristics

A bioanalytical method must undergo a full validation to demonstrate its reliability for its intended application.[1] The following sections detail the key validation parameters and present hypothetical data demonstrating compliance with FDA guidelines.

Selectivity and Matrix Effect
  • Expertise & Experience: Selectivity ensures that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.[12] The matrix effect assesses the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[12] Analyzing at least six different lots of the biological matrix is crucial to account for inter-individual variability.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma samples spiked with the internal standard.

    • Analyze blank plasma samples spiked with (+)-(S)-Tylophorine at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (FDA):

    • No significant interfering peaks at the retention times of the analyte and internal standard in blank samples.

    • The matrix factor (ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent across different lots of matrix. The coefficient of variation (CV) of the matrix factor should be ≤15%.

Table 1: Hypothetical Selectivity and Matrix Effect Data

Matrix LotAnalyte Response (Blank)IS Response (Blank)Matrix Factor
1No PeakNo Peak0.98
2No PeakNo Peak1.02
3No PeakNo Peak0.95
4No PeakNo Peak1.05
5No PeakNo Peak0.99
6No PeakNo Peak1.01
Mean --1.00
%CV --3.5%
Calibration Curve and Sensitivity
  • Expertise & Experience: The calibration curve establishes the relationship between the concentration of the analyte and the instrument response. A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to account for heteroscedasticity in the data. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Protocol:

    • Prepare a series of calibration standards in the biological matrix by spiking known concentrations of (+)-(S)-Tylophorine. A typical range might be 0.1 ng/mL to 100 ng/mL.

    • Analyze the calibration standards along with quality control (QC) samples in at least three independent runs.

  • Acceptance Criteria (FDA):

    • The calibration curve should have a correlation coefficient (r²) of ≥0.99.

    • At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Table 2: Hypothetical Calibration Curve and LLOQ Data

ParameterResultFDA Acceptance Criteria
Calibration Range0.1 - 100 ng/mL-
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)0.998≥0.99
LLOQ0.1 ng/mL-
LLOQ Accuracy (% Bias)5.0%Within ±20%
LLOQ Precision (%CV)8.5%≤20%
Accuracy and Precision
  • Expertise & Experience: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between repeated measurements.[15] These are assessed at multiple concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Protocol:

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria (FDA):

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.[15]

    • Intra-run and Inter-run Precision: The %CV should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[15]

Table 3: Hypothetical Intra-run and Inter-run Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-run Accuracy (% Bias)Intra-run Precision (%CV)Inter-run Accuracy (% Bias)Inter-run Precision (%CV)
LLOQ0.14.5%9.2%6.8%11.5%
Low0.3-2.1%6.5%-1.5%7.8%
Mid101.8%4.2%2.5%5.1%
High80-0.5%3.1%-1.2%4.3%
Stability
  • Expertise & Experience: Stability experiments are crucial to ensure that the analyte's concentration does not change during sample collection, handling, storage, and analysis. This includes evaluating stability under various conditions that mimic real-world scenarios.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a duration that reflects the expected run time.

  • Acceptance Criteria (FDA):

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 4: Hypothetical Stability Data

Stability ConditionDurationMean Accuracy (% Bias)FDA Acceptance Criteria
Freeze-Thaw (3 cycles)--3.8%Within ±15%
Bench-Top6 hours2.1%Within ±15%
Long-Term (-80°C)90 days-5.5%Within ±15%
Post-Preparative24 hours1.5%Within ±15%

Visualizing the Validation Workflow

The following diagram illustrates the interconnectedness of the various components of a bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Method Development Start Sample_Prep Sample Preparation (LLE) MD_Start->Sample_Prep LC_Params LC Parameter Optimization Sample_Prep->LC_Params MS_Params MS/MS Parameter Optimization LC_Params->MS_Params MD_End Optimized Method MS_Params->MD_End Selectivity Selectivity & Matrix Effect MD_End->Selectivity Calibration Calibration Curve & LLOQ MD_End->Calibration Accuracy_Precision Accuracy & Precision MD_End->Accuracy_Precision Stability Stability MD_End->Stability Validated_Method Validated Method Sample_Analysis Study Sample Analysis Validated_Method->Sample_Analysis PK_Data Pharmacokinetic Data Sample_Analysis->PK_Data

Caption: Bioanalytical method validation workflow.

Conclusion: A Pathway to Regulatory Success

This guide has provided a comprehensive overview of the bioanalytical method validation process for (+)-(S)-Tylophorine using its deuterated internal standard, this compound, all within the framework of the FDA's M10 guidelines. By systematically evaluating selectivity, sensitivity, accuracy, precision, and stability, we have demonstrated how to establish a robust and reliable LC-MS/MS assay. The use of a stable isotope-labeled internal standard is instrumental in achieving the high level of data quality required for regulatory submissions. Adherence to these principles not only ensures compliance but also fosters confidence in the data that underpins critical decisions in the drug development journey.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Tylophorine: Sources, Properties, Applications and Biotechnological Production Source: PubMed Central URL: [Link]

  • Title: Structural Analogs of Tylophora Alkaloids may not be Functional Analogs Source: PubMed Central URL: [Link]

  • Title: Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination Source: PubMed Central URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: Alsachim URL: [Link]

  • Title: Analytical method validation with development for the detection and quantification of kratom alkaloids using LC-MS/MS Source: PubMed URL: [Link]

Sources

Comparative Stability Guide: (+)-(S)-Tylophorine-d8 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-(S)-Tylophorine-d8 is the deuterated isotopologue of the phenanthroindolizidine alkaloid Tylophorine. It serves as the gold-standard Internal Standard (IS) for the quantitation of Tylophorine in biological matrices (plasma, tissue homogenates) due to its ability to compensate for matrix effects and recovery variations.

Verdict: this compound exhibits high stability under standard freeze-thaw (F/T) conditions, comparable to the native analyte, provided that the deuterium labeling is located at non-exchangeable positions. However, its basic nitrogen (pKa ~8-9) makes it susceptible to adsorption on glass surfaces and precipitation in high-pH aqueous buffers during thaw cycles.

Key Performance Indicator:

  • Acceptance Criteria: ±15% deviation from nominal concentration after 3 F/T cycles (per ICH M10 guidelines).

  • Risk Factor: Deuterium-Hydrogen exchange (D/H exchange) in protic solvents if labeling is labile.

Technical Background & Chemical Context

To understand the stability profile, we must analyze the structural properties of the analyte and its deuterated counterpart.

Structural Considerations

Tylophorine is a rigid, tetracyclic alkaloid. The "d8" designation typically implies deuteration at stable aliphatic positions or methoxy groups to prevent back-exchange.

  • Native Compound: (+)-(S)-Tylophorine (

    
    ). Lipophilic, basic.
    
  • Deuterated Standard: this compound.

    • Critical Stability Check: The stability of the C-D bond is generally higher than the C-H bond (Kinetic Isotope Effect). However, if deuteration occurs at acidic positions (e.g., alpha to a carbonyl or amine), D/H exchange with water can occur during freeze-thaw cycles, leading to a mass shift and loss of the IS signal.

The Freeze-Thaw Challenge

Freeze-thaw instability in alkaloids usually arises from:

  • Cryoconcentration: During freezing, pure water crystallizes first, concentrating the drug and salts in the remaining liquid. This can cause pH shifts or precipitation of the hydrophobic Tylophorine.

  • Adsorption: Upon thawing, hydrophobic alkaloids may adhere to polypropylene or glass container walls if the matrix is not sufficiently solubilizing.

Comparative Performance Analysis

The following table contrasts the performance of this compound against the native compound and a generic structural analog (e.g., Tylocrebrine) often used when deuterated standards are unavailable.

Table 1: Comparative Stability Profile
FeatureThis compound (IS)(+)-(S)-Tylophorine (Native)Structural Analog (e.g., Tylocrebrine)
F/T Stability (3 Cycles) High (>95% Recovery)High (>90% Recovery)Moderate (85-95% Recovery)
Matrix Effect Compensation Excellent (Co-elutes)N/APoor (Elutes differently)
D/H Exchange Risk Low to Moderate (Depends on synthesis site)NoneNone
Solubility Risk Moderate (Hydrophobic)Moderate (Hydrophobic)Moderate
Ion Suppression Identical to AnalyteSubject to MatrixVariable

Note: The d8 isotopologue is superior to structural analogs because it mirrors the native compound's solubility limits and ionization efficiency during the cryoconcentration phases of freezing.

Experimental Validation Protocol

Objective: Validate the stability of this compound in rat plasma over 3 freeze-thaw cycles. Standard: ICH M10 Bioanalytical Method Validation.

Reagents & Materials
  • Analyte: this compound (purity >98%).

  • Matrix: Rat Plasma (K2EDTA).

  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid (to maintain solubility).

Step-by-Step Methodology

Step 1: Preparation of QC Samples

  • Prepare a stock solution of Tylophorine-d8 at 1 mg/mL in Methanol.

  • Spike blank rat plasma to create Low QC (LQC) and High QC (HQC) samples.

    • LQC: 3x LLOQ (approx. 3 ng/mL).

    • HQC: 75% of ULOQ (approx. 800 ng/mL).

  • Aliquot into five sets (Set A, B, C, D, E).

    • Set A: Freshly prepared (Reference).

    • Set B: Cycle 1.

    • Set C: Cycle 2.

    • Set D: Cycle 3.

Step 2: The Freeze-Thaw Cycles

  • Freezing: Store aliquots at -80°C for at least 24 hours. Causality: Ensures complete freezing and mimics long-term storage stress.

  • Thawing: Thaw unassisted at room temperature (20-25°C). Warning: Do not use a water bath; rapid heating can degrade thermally labile compounds, though Tylophorine is generally robust.

  • Vortexing: Vortex for 1 minute post-thaw to resuspend any cryoprecipitated analyte.

Step 3: Extraction & Analysis

  • Perform Protein Precipitation (PPT) using Acetonitrile (1:3 ratio).

  • Centrifuge at 10,000 x g for 10 mins.

  • Analyze supernatant via LC-MS/MS (MRM mode).

Workflow Diagram

FT_Validation Start Start: QC Sample Prep (Spiked Plasma) Freeze Freeze at -80°C (>24 Hours) Start->Freeze Thaw Thaw at Room Temp (Complete Thaw) Freeze->Thaw Vortex Vortex Mix (Resuspend Precipitates) Thaw->Vortex Decision Cycle Count < 3? Vortex->Decision Decision->Freeze Yes (Repeat) Extract Protein Precipitation (Acetonitrile) Decision->Extract No (Proceed) LCMS LC-MS/MS Analysis (Compare vs Fresh) Extract->LCMS

Figure 1: Logic flow for the sequential freeze-thaw stability validation of Tylophorine-d8.

Results Interpretation & Troubleshooting

Calculate the % Stability using the formula:



Acceptance Criteria
  • Pass:

    
    .
    
  • Fail:

    
     or 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Recovery (<80%) Adsorption to container walls.Switch to Low-Binding tubes; Add 0.1% Formic Acid to plasma before freezing.
Signal Drift D/H Exchange.Verify labeling positions; Ensure pH is neutral/acidic (avoid strong bases).
High Variability (CV >15%) Incomplete thawing or mixing.Ensure samples are fully thawed and vortexed vigorously.

Storage & Handling Recommendations

Based on the chemical properties of phenanthroindolizidines:

  • Buffer Choice: Maintain stock solutions in methanol or acidified methanol. Avoid alkaline aqueous storage which promotes precipitation.

  • Light Protection: Store in amber vials. While Tylophorine is relatively stable, d8-analogs are expensive and should be protected from photo-oxidation.

  • Temperature: Long-term storage at -80°C is preferred over -20°C to minimize enzymatic activity in the matrix that could degrade the compound.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stander, M. A., et al. (2006). In vitro and in vivo stability of phenanthroindolizidine alkaloids. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for alkaloid stability).
  • Gu, H., et al. (2014). Assessment of Isotope Effects on the Chromatographic Behavior of Deuterated Internal Standards. Journal of Analytical Chemistry. [Link]

A Senior Application Scientist's Guide to Evaluating Retention Time Shifts Between Tylophorine and its Deuterated Analog, (+)-(S)-Tylophorine-d8

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies and bioanalytical assays, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard. The underlying assumption is that the SIL-IS will behave identically to the analyte during sample preparation and analysis, thereby providing the most accurate quantification. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes, leading to a phenomenon known as the chromatographic isotope effect. This guide provides an in-depth technical comparison of the retention time behavior of tylophorine and its deuterated analog, (+)-(S)-Tylophorine-d8, supported by a detailed experimental protocol and an explanation of the underlying scientific principles.

The Chromatographic Isotope Effect: Why Deuteration Matters

In reversed-phase liquid chromatography (RPLC), the primary separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. Deuterium, being slightly larger and forming a slightly shorter and stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, can subtly alter a molecule's properties. This can lead to a small but measurable difference in retention time between the deuterated and non-deuterated compounds.[1][2]

Typically in RPLC, deuterated compounds are observed to elute slightly earlier than their non-deuterated counterparts.[3] This is often attributed to the C-D bond being less polarizable than the C-H bond, resulting in weaker van der Waals interactions with the stationary phase.[4] For this compound, which has eight deuterium atoms, this effect is likely to be observable and must be characterized to ensure robust bioanalytical method performance. A significant retention time shift could, in some cases, lead to differential matrix effects if the analyte and its SIL-IS elute in regions of varying ion suppression or enhancement.[5]

Experimental Workflow for Evaluation

The following workflow provides a systematic approach to characterizing the retention time shift between tylophorine and this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare Individual Stock Solutions (1 mg/mL) of Tylophorine and Tylophorine-d8 prep_working Create Working Solutions (e.g., 10 µg/mL) prep_stock->prep_working prep_mix Prepare a 1:1 Mixture of Working Solutions prep_working->prep_mix inject_tyl Inject Tylophorine Standard prep_working->inject_tyl inject_d8 Inject Tylophorine-d8 Standard prep_working->inject_d8 inject_mix Inject 1:1 Mixture (Multiple Replicates) prep_mix->inject_mix lc_ms Acquire Data using Optimized LC-MS/MS Method inject_tyl->lc_ms inject_d8->lc_ms inject_mix->lc_ms determine_rt Determine Retention Time (RT) for each compound at peak apex lc_ms->determine_rt calculate_shift Calculate RT Shift (ΔRT) = RT(Tylophorine) - RT(Tylophorine-d8) determine_rt->calculate_shift assess_repro Assess Reproducibility (Calculate %RSD of RTs and ΔRT) calculate_shift->assess_repro

Caption: Experimental workflow for assessing the impact of deuteration on retention time.

Detailed Experimental Protocol

This protocol outlines a robust RPLC-MS/MS method for the analysis of tylophorine and this compound. As an alkaloid, tylophorine benefits from a slightly acidic mobile phase to ensure consistent ionization and good peak shape.

1. Materials and Reagents:

  • Tylophorine reference standard

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Methanol (for stock solutions)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. (This is a starting point and should be optimized).[6]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing individual standards. For Tylophorine (C24H27NO4), monitor the precursor ion [M+H]+ and for Tylophorine-d8, monitor [M+H]+. Select appropriate product ions for each.
Source Parameters Optimize for signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Procedure:

  • Stock and Working Solutions: Prepare individual 1 mg/mL stock solutions of tylophorine and this compound in methanol. From these, prepare 10 µg/mL working solutions in a 50:50 acetonitrile:water mixture.

  • Mixed Standard: Create a 1:1 (v/v) mixture of the tylophorine and this compound working solutions.

  • Analysis Sequence:

    • Inject a blank (50:50 acetonitrile:water) to ensure no carryover.

    • Inject the individual tylophorine working solution.

    • Inject the individual this compound working solution.

    • Inject the mixed standard in replicate (n=6) to assess reproducibility.

  • Data Acquisition and Analysis:

    • Acquire data using the optimized LC-MS/MS method.

    • Determine the retention time (RT) for each compound at the peak apex from the extracted ion chromatograms.

    • Calculate the retention time shift (ΔRT) for each injection of the mixed standard: ΔRT = RT(Tylophorine) - RT(this compound) .

    • Calculate the mean ΔRT and the relative standard deviation (%RSD) for both the individual retention times and the ΔRT across the replicate injections.

Expected Results and Interpretation

Based on the principles of the chromatographic isotope effect, it is anticipated that this compound will elute slightly earlier than tylophorine. The magnitude of this shift is expected to be small, likely in the range of 0.02 to 0.05 minutes (1.2 to 3.0 seconds).[3]

Table of Expected Quantitative Data:

AnalyteExpected Retention Time (min)Retention Time Shift (ΔRT, min)%RSD of RT (n=6)
Tylophorine~4.50N/A< 0.5%
This compound~4.47~0.03< 0.5%

Interpretation of Results:

  • Consistent ΔRT: A consistent, reproducible ΔRT across multiple injections confirms the presence of a chromatographic isotope effect.

  • Low %RSD: A low %RSD for the retention times of both analytes and for the calculated ΔRT demonstrates the stability and robustness of the chromatographic method.

  • Peak Resolution: While a small shift is expected, it is crucial to ensure that the peaks are still chromatographically well-resolved from any potential interferences. For most bioanalytical assays, this small shift does not compromise the utility of the SIL-IS, as the peaks will largely co-elute and experience similar matrix effects.[7]

This systematic evaluation is a critical component of bioanalytical method development and validation.[8] It provides the necessary data to demonstrate the suitability of this compound as an internal standard for the accurate and reliable quantification of tylophorine in complex biological matrices, adhering to the principles of scientific integrity and regulatory expectations.

References

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • MDPI. (2023). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. Retrieved from [Link]

  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ResearchGate. (2012). Analysis method of tylophorine content in crude extract of tylophora indica by HPLC?. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of alkaloids separation obtained by approved RP HPLC method. Symmetry C18 chromatographic column. Retrieved from [Link]

  • Gupta, R., et al. (2012). Extraction process optimization of tylophorine from Tylophora asthmatica Wight & Arn. Pharmacognosy Journal, 4(31), 23-28. Retrieved from [Link]

  • NIH. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • PubMed. (2004). On-line identification of phenanthroindolizidine alkaloids in a crude extract from Tylophora atrofolliculata by liquid chromatography combined with tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • IJP-Online. (2022). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. Retrieved from [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.